Diethyl sulfite
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8838. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl sulfite | |
|---|---|---|
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InChI |
InChI=1S/C4H10O3S/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJBFARDFTXOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)OCC | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID0060777 | |
| Record name | Sulfurous acid, diethyl ester | |
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Molecular Weight |
138.19 g/mol | |
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Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | Diethyl sulfite | |
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CAS No. |
623-81-4 | |
| Record name | Diethyl sulfite | |
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| Record name | Diethyl sulfite | |
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| Record name | Diethyl sulfite | |
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| Record name | Sulfurous acid, diethyl ester | |
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| Record name | Sulfurous acid, diethyl ester | |
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| Record name | Diethyl sulphite | |
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| Record name | Diethyl sulfite | |
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Foundational & Exploratory
Diethyl sulfite chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl sulfite ((C₂H₅O)₂SO), a dialkyl sulfite ester, is a versatile chemical compound with applications ranging from a specialty solvent to a crucial component in advanced battery technologies. This guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and key chemical reactions. Detailed experimental protocols for its synthesis and representative reactions are presented, alongside visualizations of key reaction mechanisms to facilitate a deeper understanding for researchers and professionals in chemistry and drug development.
Chemical Structure and Identification
This compound is the diethyl ester of sulfurous acid. The central sulfur atom is bonded to two ethoxy groups (-OCH₂CH₃) and one oxygen atom, forming a trigonal pyramidal geometry around the sulfur.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Identifiers:
-
CAS Number: 623-81-4
-
Molecular Formula: C₄H₁₀O₃S[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 138.19 g/mol | |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 158-160 °C | |
| Density | 1.077 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.414 | |
| Flash Point | 52 °C (125.6 °F) - closed cup | |
| Solubility | Soluble in water | [1] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [1] |
Spectroscopic Data
| Spectrum Type | Key Features |
| ¹H NMR | (Neat, 300 MHz): δ 1.26 (t, 6H), 3.97-4.03 (m, 4H)[3] |
| IR (Infrared) | Data available, characteristic S=O and C-O stretching frequencies. |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of thionyl chloride (SOCl₂) with absolute ethanol.[4] The reaction proceeds via the formation of an ethyl chlorosulfite intermediate.
Experimental Protocol: Synthesis from Thionyl Chloride and Ethanol
Materials:
-
Thionyl chloride (SOCl₂)
-
Absolute ethanol (C₂H₅OH)
-
Pyridine (optional, as a hydrogen chloride scavenger)
-
Anhydrous diethyl ether (as solvent)
-
Ice bath
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
A solution of absolute ethanol (2 moles) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a stirrer, a dropping funnel, and a reflux condenser. The flask is cooled in an ice bath.
-
Thionyl chloride (1 mole) is added dropwise from the dropping funnel to the stirred ethanol solution. The temperature should be maintained below 10 °C during the addition.
-
(Optional) Pyridine (2 moles) can be added to the reaction mixture to neutralize the hydrogen chloride gas that is evolved.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours to ensure the reaction goes to completion.
-
The reaction mixture is then cooled, and any pyridinium hydrochloride precipitate is filtered off.
-
The diethyl ether is removed by distillation at atmospheric pressure.
-
The remaining liquid is then distilled under reduced pressure to yield pure this compound. The fraction boiling at approximately 109-115 °C at 15 mmHg is collected.
Figure 2: Experimental workflow for the synthesis of this compound.
Chemical Reactions of this compound
This compound can undergo several types of reactions, primarily involving nucleophilic attack at the sulfur atom or the α-carbon of the ethyl groups.
Hydrolysis
This compound hydrolyzes in the presence of water to form ethanol and sulfurous acid. This reaction is relevant to its stability and handling in aqueous environments.
Figure 3: Hydrolysis of this compound.
Role as an Electrolyte Additive in Lithium-Ion Batteries
In the context of lithium-ion batteries, this compound can be used as an electrolyte additive. It participates in the formation of a stable solid electrolyte interphase (SEI) on the anode surface. This SEI layer is crucial for the battery's performance and longevity. The mechanism involves the reductive decomposition of this compound on the anode surface during the initial charging cycles.
The decomposition products, which can include lithium sulfite (Li₂SO₃), lithium ethyl sulfite (CH₃CH₂OSO₂Li), and other organic and inorganic species, form a protective film. This film is electronically insulating but ionically conducting, allowing Li⁺ ions to pass through while preventing further electrolyte decomposition.
Figure 4: Role of this compound in SEI formation.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It is irritating to the eyes, respiratory system, and skin.[5]
-
Handling: Use in a well-ventilated area, and wear protective gloves, clothing, and eye/face protection.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents.[5]
-
Hazards: Vapors may form explosive mixtures with air.[5] Upon decomposition, it can emit toxic fumes of sulfur oxides.
Applications
Beyond its role in battery technology, this compound has other niche applications:
-
Antioxidant for Polymers: It can be used as an additive to prevent the oxidation and degradation of certain polymers.[6]
-
Reagent in Organic Synthesis: It serves as a reagent for introducing the ethyl sulfite group and as a protecting group for aldehydes and ketones.[1]
Conclusion
This compound is a chemical with a unique set of properties that make it valuable in specific industrial and research applications. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and effective use. This guide has provided a detailed overview to support the work of researchers, scientists, and professionals in the field of chemistry and drug development.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound(623-81-4) 1H NMR [m.chemicalbook.com]
- 4. CN1339033A - Method of producing dimethyl sulfite - Google Patents [patents.google.com]
- 5. This compound(623-81-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Preparation of Diethyl Sulfite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl sulfite, with the chemical formula (C₂H₅O)₂SO, is a dialkyl sulfite ester that serves as a versatile reagent and intermediate in organic synthesis. Its utility spans various applications, including as a solvent, an electrolyte additive in lithium-ion batteries, and a precursor for the synthesis of other organic molecules. This technical guide provides a comprehensive overview of the primary methods for the synthesis and preparation of this compound, with a focus on detailed experimental protocols, quantitative data, and reaction mechanisms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and characterization.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₃S | [1] |
| Molecular Weight | 138.19 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 158-160 °C (at atmospheric pressure) | [1][3] |
| Density | 1.077 g/mL at 25 °C | [1][3] |
| Refractive Index (n²⁰/D) | 1.414 | [1][3] |
| Flash Point | 129 °F (53.9 °C) | [3] |
| Solubility | Soluble in water | [2] |
Synthesis Methodologies
The most prevalent and well-documented method for the synthesis of this compound involves the reaction of thionyl chloride with ethanol. Alternative approaches, such as transesterification, offer different synthetic strategies.
Synthesis from Thionyl Chloride and Ethanol
This is the most common laboratory-scale method for preparing this compound. The reaction proceeds by the nucleophilic attack of ethanol on thionyl chloride, forming an intermediate chlorosulfite ester, which then reacts with a second equivalent of ethanol to yield the final product. The overall reaction is as follows:
2 CH₃CH₂OH + SOCl₂ → (CH₃CH₂O)₂SO + 2 HCl
The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride gas produced, which can otherwise lead to side reactions.
The following protocol is adapted from established procedures for the synthesis of dialkyl sulfites.
Materials:
-
Ethanol (absolute)
-
Thionyl chloride (freshly distilled)
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for vacuum distillation)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube (filled with calcium chloride) is charged with a solution of absolute ethanol (2.0 equivalents) and anhydrous pyridine (2.2 equivalents) in anhydrous diethyl ether. The flask is cooled in an ice bath with stirring.
-
Addition of Thionyl Chloride: A solution of freshly distilled thionyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the cooled ethanol-pyridine mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is filtered to remove the pyridinium hydrochloride salt. The filtrate is transferred to a separatory funnel and washed successively with cold water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by vacuum distillation. The fraction boiling at the appropriate temperature and pressure is collected.
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Temperature | 0-10 °C (addition), Room temperature (reaction) |
| Reaction Time | 3-6 hours |
Transesterification
Transesterification offers an alternative route to this compound, typically involving the reaction of a different dialkyl sulfite (e.g., dimethyl sulfite) with ethanol in the presence of an acid or base catalyst.[4] The equilibrium is driven towards the product by removing the lower-boiling alcohol by-product (in this case, methanol).
** (CH₃O)₂SO + 2 CH₃CH₂OH ⇌ (CH₃CH₂O)₂SO + 2 CH₃OH**
This method can be advantageous as it avoids the use of corrosive thionyl chloride and the formation of hydrogen chloride.[4]
Materials:
-
Dimethyl sulfite
-
Ethanol (absolute)
-
Acid or base catalyst (e.g., sulfuric acid, sodium ethoxide)
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: A round-bottom flask is charged with dimethyl sulfite, a large excess of absolute ethanol, and a catalytic amount of a suitable acid or base. The flask is equipped with a fractional distillation column.
-
Reaction and Distillation: The reaction mixture is heated to reflux. The lower-boiling methanol is continuously removed by fractional distillation, driving the equilibrium towards the formation of this compound.
-
Monitoring: The reaction progress can be monitored by analyzing the composition of the distillate and the reaction mixture using gas chromatography (GC).
-
Purification: Once the reaction is complete, the excess ethanol is removed by distillation. The remaining crude this compound is then purified by vacuum distillation.
| Parameter | Value |
| Typical Yield | Moderate to good (highly dependent on efficient removal of methanol) |
| Catalyst | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₃) |
Purification
The primary method for the purification of this compound is vacuum distillation . This technique is employed to separate the product from non-volatile impurities and any high-boiling side products. It is crucial to perform the distillation under reduced pressure to avoid decomposition of the sulfite ester at its atmospheric boiling point.
| Pressure | Boiling Point |
| Atmospheric | 158-160 °C |
| Reduced (specific values not consistently reported in literature) | - |
The crude product from the synthesis is transferred to a distillation flask, and the system is evacuated to the desired pressure. The flask is then heated, and the fraction corresponding to the boiling point of this compound at that pressure is collected.
Spectroscopic Data
Characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic data are characteristic of the compound.
| Spectroscopy | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃) | δ ~4.1 ppm (q, 4H, -OCH₂-), δ ~1.3 ppm (t, 6H, -CH₃) | [5] |
| ¹³C NMR (CDCl₃) | δ ~59 ppm (-OCH₂-), δ ~15 ppm (-CH₃) | |
| IR (neat) | ~1200 cm⁻¹ (S=O stretch), ~1000 cm⁻¹ (S-O-C stretch) | [6] |
Diagrams
Reaction Mechanism: Synthesis from Thionyl Chloride and Ethanol
The following diagram illustrates the stepwise mechanism for the formation of this compound from thionyl chloride and ethanol in the presence of pyridine.
Caption: Mechanism of this compound synthesis from thionyl chloride and ethanol.
Experimental Workflow: Synthesis and Purification
This diagram outlines the general workflow for the synthesis of this compound, from the initial reaction to the final purified product.
Caption: General experimental workflow for this compound synthesis.
Conclusion
This technical guide has detailed the primary synthetic routes to this compound, with a particular focus on the widely used thionyl chloride method. By providing comprehensive experimental protocols, collated quantitative data, and clear mechanistic and workflow diagrams, this document serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The information presented facilitates the safe and efficient laboratory-scale preparation and purification of this compound for its various applications.
References
- 1. 623-81-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound(623-81-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. CN1339033A - Method of producing dimethyl sulfite - Google Patents [patents.google.com]
- 5. This compound(623-81-4) 1H NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Diethyl Sulfite (CAS 623-81-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl sulfite, with the CAS number 623-81-4, is a dialkyl sulfite ester that has garnered significant interest in various fields of chemical research and development. Its unique properties make it a valuable compound as a reagent in organic synthesis and, notably, as a functional electrolyte additive in the formulation of high-performance lithium-ion batteries. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, synthesis, key applications with a focus on its role in energy storage, and detailed safety and handling protocols. The information is presented to support researchers, scientists, and professionals in drug development in their understanding and utilization of this versatile chemical.
Chemical and Physical Properties
A comprehensive summary of the key physical and chemical properties of this compound is provided in the table below, facilitating easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀O₃S | [1] |
| Molecular Weight | 138.18 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity | [1] |
| Boiling Point | 158-160 °C | [3] |
| Density | 1.077 g/mL at 25 °C | [3] |
| Flash Point | 53.9 °C | [2] |
| Refractive Index | n20/D 1.414 | [3] |
| Water Solubility | Soluble | [1] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[1] | [1] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reaction of thionyl chloride (SOCl₂) with ethanol (C₂H₅OH). This reaction should be performed with caution due to the corrosive and reactive nature of thionyl chloride.
Generalized Experimental Protocol: Synthesis from Thionyl Chloride and Ethanol
Materials:
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol (C₂H₅OH)
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a dry, two or three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Cool the flask in an ice bath.
-
Add anhydrous ethanol to the flask.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the stirred ethanol. An exothermic reaction will occur, so maintain the temperature below 10 °C. The addition of a base like pyridine can be used to neutralize the HCl gas produced.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently reflux the mixture for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water or a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Applications of this compound
This compound has found utility in several areas of chemistry, most notably as an electrolyte additive in lithium-ion batteries and as a reagent in organic synthesis.
Electrolyte Additive in Lithium-Ion Batteries
One of the most promising applications of this compound is as a film-forming additive in the electrolytes of lithium-ion batteries.[5] It plays a crucial role in the formation of a stable solid electrolyte interphase (SEI) on the surface of the anode.[5] A robust SEI layer is essential for the long-term stability and performance of the battery, as it prevents the continuous decomposition of the electrolyte and allows for the reversible intercalation and deintercalation of lithium ions.
The decomposition potential of this compound is lower than that of common carbonate-based electrolyte solvents, allowing it to be preferentially reduced on the anode surface during the initial charging cycles.[5] This leads to the formation of a stable, sulfur-containing SEI layer.
Materials:
-
Lithium hexafluorophosphate (LiPF₆) or other suitable lithium salt
-
Ethylene carbonate (EC)
-
Dimethyl carbonate (DMC) or other linear carbonates
-
This compound (DES)
-
Anode material (e.g., graphite)
-
Cathode material (e.g., LiCoO₂)
-
Separator
-
Coin cell components (casings, spacers, springs)
-
Argon-filled glovebox
-
Battery cycler
-
Electrochemical impedance spectroscopy (EIS) equipment
Procedure:
-
Inside an argon-filled glovebox with low moisture and oxygen levels, prepare the baseline electrolyte by dissolving the lithium salt (e.g., 1 M LiPF₆) in the carbonate solvent mixture (e.g., EC:DMC 1:1 v/v).[6]
-
Prepare the test electrolyte by adding a specific weight percentage of this compound (e.g., 1-5 wt%) to the baseline electrolyte.
-
Assemble coin cells (e.g., 2032 type) using the prepared electrolytes, anode, cathode, and separator.
-
Perform formation cycles on the assembled cells. This typically involves charging and discharging the cells at a low C-rate (e.g., C/10) for the first few cycles to allow for the formation of a stable SEI layer.
-
After the formation cycles, conduct electrochemical performance tests, including:
-
Galvanostatic cycling: Charge and discharge the cells at various C-rates to evaluate rate capability and cycle life.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells to study the properties of the SEI layer and charge transfer resistance.
-
-
Analyze the data to compare the performance of the cells with and without the this compound additive.
Reagent in Organic Synthesis
This compound can be used as an alkylating agent in organic synthesis, although it is less common than diethyl sulfate. It can be used to introduce an ethyl group to nucleophiles such as phenols and amines.
Materials:
-
Phenol
-
This compound
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., acetone or DMF)
-
Reaction flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
To a reaction flask containing the phenol and a suitable solvent, add the base (e.g., potassium carbonate).
-
Stir the mixture and add this compound.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the base and wash the solid with the solvent.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield the pure ethylated phenol.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for the analysis of this compound.
Generalized Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5MS)
-
Autosampler
Sample Preparation:
-
Prepare a standard stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the same solvent used for the standards.
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
Analysis:
-
Inject the standards and the sample into the GC-MS system.
-
Identify the this compound peak in the chromatogram based on its retention time.
-
Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.
Safety and Handling
This compound is a flammable liquid and an irritant. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| 🔥 | Warning | H226: Flammable liquid and vapor. |
| ❕ | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Source: [1]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Use in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Store away from oxidizing agents.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation.[1]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Water may be ineffective.[1]
Conclusion
This compound is a valuable chemical with important applications in both academic research and industrial development. Its role as a film-forming additive in lithium-ion batteries highlights its potential contribution to advancing energy storage technologies. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory and beyond. Researchers and professionals are encouraged to consult the cited safety data sheets and relevant literature before working with this compound.
References
Physical properties of diethyl sulfite (boiling point, density)
An In-depth Technical Guide on the Physical Properties of Diethyl Sulfite
For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, including tabulated data and the experimental methodologies used for their determination.
Core Physical Properties of this compound
This compound, with the chemical formula (C₂H₅O)₂SO, is a clear, colorless liquid.[1] It is utilized as an additive in some polymers to prevent oxidation.[1][2] Accurate data on its physical properties, such as boiling point and density, are crucial for its application and for safety in handling and storage.
Data Presentation: Boiling Point and Density
The following table summarizes the reported values for the boiling point and density of this compound from various sources. It is important to note the conditions, particularly the temperature, under which these values were measured, as they can significantly influence the results.
| Physical Property | Value | Conditions | Reference |
| Boiling Point | 157 °C | Not specified | [3] |
| 158 °C | Not specified | [1] | |
| 158-160 °C | (lit.) | [2][4][5] | |
| Density | 1.1063 g/cm³ | at 0 °C | [1] |
| 1.077 g/mL | at 25 °C (lit.) | [3][4][5] | |
| 1.88 g/cm³ | Not specified | [2] |
Note: The density value of 1.88 g/cm³ appears to be an outlier when compared to other reported values.
Experimental Protocols
The determination of the boiling point and density of a liquid compound like this compound involves standardized laboratory procedures. While specific experimental reports for this compound are not detailed in the provided search results, the following general methodologies are commonly employed.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] This can be determined by several methods, including distillation and the Thiele tube method.
Distillation Method: A simple distillation apparatus is set up with the liquid sample in a distilling flask, along with boiling chips to ensure smooth boiling.[7] A thermometer is placed so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor as it passes into the condenser.[7] The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then condenses in the condenser. The temperature at which the liquid is actively distilling and the temperature on the thermometer remains constant is recorded as the boiling point.[7][8]
Thiele Tube Method: This micro method is suitable for small sample volumes.[7][8] A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid. This assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.[7] As the sample is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[7][8]
Density Determination
Density is the mass of a substance per unit volume. For a liquid like this compound, this is typically determined by measuring the mass of a known volume of the liquid.
Procedure:
-
A clean, dry volumetric flask or pycnometer of a known volume is weighed accurately.
-
The flask is then filled to the calibration mark with the liquid (this compound). Care is taken to ensure the temperature of the liquid is controlled and recorded, as density is temperature-dependent.
-
The filled flask is then weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.
-
The density is calculated by dividing the mass of the liquid by its known volume.
Logical Workflow for Physical Property Determination
The following diagram illustrates the general workflow for the experimental determination of the boiling point and density of a liquid sample.
Caption: General workflow for determining boiling point and density.
References
- 1. This compound(623-81-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [stenutz.eu]
- 4. This compound [chembk.com]
- 5. 623-81-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
Diethyl sulfite safety data sheet (SDS) and handling precautions
An In-depth Technical Guide to the Safety and Handling of Diethyl Sulfite
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 623-81-4). It is intended to serve as a technical guide for professionals in research and development who may handle this chemical. The information is compiled from various Safety Data Sheets (SDS) and chemical safety resources.
Chemical Identification and Properties
This compound, also known as sulfurous acid, diethyl ester, is a clear, colorless liquid with a fruity odor[1][2][3]. It is used as an additive to prevent oxidation in some polymers and as a component in electrolytes for lithium-ion batteries[4][5][6].
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Citation(s) |
| Molecular Formula | C₄H₁₀O₃S | [4][5][7] |
| Molecular Weight | 138.19 g/mol | [4][6] |
| Appearance | Clear, colorless liquid | [1][2][4] |
| Odor | Fruity | [2] |
| Boiling Point | 158-160 °C | [6][7] |
| Density | 1.077 g/mL at 25 °C | [7] |
| Solubility in Water | Soluble | [2][4] |
| Vapor Characteristics | Vapors are heavier than air and may spread along the ground | [4] |
| Refractive Index | n20/D 1.414 | [7] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The primary hazards are flammability and irritation to the skin, eyes, and respiratory system[1].
GHS Hazard Classifications:
-
Skin Corrosion/Irritation - Category 2[1]
-
Serious Eye Damage/Eye Irritation - Category 2[1]
-
Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory system)[1]
Hazard Statements:
-
H226: Flammable liquid and vapor[6].
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Summary of Health and Physical Hazards
-
Inhalation : Causes irritation to the respiratory tract. Vapors have the potential to cause dizziness or suffocation, and inhalation may lead to delayed pulmonary edema, characterized by a burning sensation in the chest[3][4].
-
Skin Contact : Causes skin irritation and may lead to dermatitis. Cyanosis of the extremities is also a possible effect[3][4].
-
Eye Contact : Results in serious eye irritation, with the potential for chemical conjunctivitis and corneal damage[3][4].
-
Ingestion : Leads to gastrointestinal irritation, accompanied by symptoms of nausea, vomiting, and diarrhea. Ingesting large quantities can cause depression of the central nervous system[3][4].
-
Fire and Explosion : As a flammable liquid, its vapors can form explosive mixtures with air. These vapors, being heavier than air, can travel to a source of ignition and flash back[4].
Toxicological and Exposure Data
Acute Toxicity
| Exposure Route | Species | Value | Citation(s) |
| Oral | N/A | No data available | [8] |
| Dermal | N/A | No data available | [8] |
| Inhalation | N/A | No data available | [8] |
Exposure Limits
No occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for this compound.
Fire Hazard Data
| Parameter | Value | Citation(s) |
| Flash Point | 52 °C (125.6 °F) - closed cup | [6] |
| Hazards | Flammable liquid and vapor. Vapors may form explosive mixtures with air. | [1][4] |
| Hazardous Combustion Products | Carbon monoxide, carbon dioxide, irritating and toxic fumes and gases. | [4] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical to ensure safety.
Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood[4].
-
Keep the substance away from heat, sparks, open flames, and other sources of ignition[1][4].
-
Use only non-sparking tools and explosion-proof equipment[1][4].
-
Ground and bond containers during material transfers to prevent static discharge[4].
-
Avoid all personal contact, including inhalation and contact with eyes, skin, and clothing[4].
-
Wash hands and any exposed skin thoroughly after handling[4].
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Empty containers may retain product residue (liquid and vapor) and can be dangerous[4].
Storage
-
Store in a cool, dry, well-ventilated area designated for flammable liquids[4].
-
Store away from incompatible materials, particularly strong oxidizing agents[1][4].
-
Ensure the storage area has adequate secondary containment.
Experimental Protocols: Basis of Safety Data
The data presented in Safety Data Sheets are derived from standardized experimental protocols, often established by organizations like the OECD, ASTM, or ANSI.
-
Flash Point Determination : The flash point of 52 °C was determined using a "closed-cup" method[6]. This typically involves heating the liquid in a sealed container and periodically introducing an ignition source to the vapor space to find the lowest temperature at which the vapors ignite.
-
Acute Toxicity Testing : Although specific values for this compound are unavailable, acute toxicity is generally determined using protocols such as OECD Test Guidelines 401 (Oral), 402 (Dermal), and 403 (Inhalation). These studies involve administering the substance to laboratory animals (e.g., rats, rabbits) to determine the dose (LD50) or concentration (LC50) that is lethal to 50% of the test population. The lack of data indicates such studies may not have been performed or published for this specific substance.
Emergency Procedures
Personal Protective Equipment (PPE)
A risk assessment should always precede the selection of PPE. The following provides general guidance.
First Aid Measures
Immediate action is required in case of exposure. Effects may be delayed[3][4].
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Diethyl Sulfate | (C2H5)2SO4 | CID 6163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 623-81-4 | AAA62381 | Biosynth [biosynth.com]
- 5. americanelements.com [americanelements.com]
- 6. ICSC 0570 - DIETHYL SULFATE [inchem.org]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
The Unfolding of Diethyl Sulfite: An In-depth Technical Guide to its Thermal Decomposition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl sulfite ((C₂H₅O)₂SO), an ester of sulfurous acid, finds applications as a polymer additive to prevent oxidation and has been explored for other industrial uses. Understanding its thermal stability and decomposition mechanism is crucial for ensuring safe handling, predicting its fate in various applications, and for its potential role as a precursor in chemical synthesis. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition mechanism of this compound, drawing upon direct evidence and analogies with related alkyl sulfites. While extensive experimental data specifically for this compound is limited, a coherent mechanistic picture can be constructed. This guide also details the experimental protocols typically employed for such investigations.
Core Thermal Decomposition Mechanism
The thermal decomposition of this compound is believed to proceed primarily through a concerted elimination reaction, consistent with the behavior of other alkyl sulfites. The key evidence for the decomposition pathway comes from mass spectrometry studies that have detected sulfurous acid (H₂SO₃) in the gas phase during the dissociative ionization of this compound[1][2]. Sulfurous acid is known to be unstable, readily decomposing into sulfur dioxide (SO₂) and water. However, its detection as a transient intermediate provides a strong foundation for the proposed mechanism.
The most plausible reaction pathway involves a six-membered transition state, leading to the formation of ethylene and ethyl hydrogen sulfite. The latter is unstable and rapidly decomposes to ethanol and sulfur dioxide. An alternative, though likely minor, pathway could involve the formation of diethyl ether and sulfur dioxide.
The primary decomposition products are therefore expected to be:
-
Ethylene (C₂H₄)
-
Ethanol (C₂H₅OH)
-
Sulfur Dioxide (SO₂) debilitating
Secondary reactions at higher temperatures could lead to the formation of other products, such as diethyl ether and water, from the dehydration of ethanol.
Proposed Signaling Pathways and Logical Relationships
The logical progression from the reactant to the final products can be visualized as a series of steps, starting with the initial thermal activation of this compound.
Caption: Logical flow of this compound thermal decomposition.
The detailed proposed mechanism, including the key intermediates, is depicted in the following signaling pathway diagram.
Caption: Proposed thermal decomposition pathways of this compound.
Quantitative Data
| Parameter | Value | Notes |
| Decomposition Temperature | Estimated ~200-300 °C | Based on analogies with other alkyl sulfites. Specific data for this compound is not available. |
| Primary Gaseous Products | Ethylene, Sulfur Dioxide | Confirmed by analogy and mass spectrometry evidence. |
| Primary Liquid Product | Ethanol | Inferred from the decomposition of the ethyl hydrogen sulfite intermediate. |
| Activation Energy (Ea) | Not available | |
| Rate Constant (k) | Not available | |
| Product Yields | Not available |
Experimental Protocols
The investigation of thermal decomposition mechanisms of compounds like this compound typically employs pyrolysis coupled with advanced analytical techniques. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful and commonly used method.
Experimental Workflow: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Caption: Workflow for Py-GC/MS analysis of this compound.
Detailed Methodology
-
Sample Preparation: A small, precise amount of liquid this compound (typically in the microgram range) is loaded into a quartz sample holder. For quantitative analysis, an internal standard may be added.
-
Pyrolysis:
-
Apparatus: A micro-furnace pyrolyzer is directly connected to the injector port of a gas chromatograph.
-
Procedure: The sample holder is introduced into the pre-heated pyrolyzer. The temperature is precisely controlled and can be programmed for ramped heating or held at a specific isothermal temperature (e.g., 250°C). The pyrolysis is carried out in an inert atmosphere (e.g., helium) to prevent oxidation.
-
-
Gas Chromatography (GC) Separation:
-
Injection: The volatile decomposition products are swept from the pyrolyzer into the GC injection port by the carrier gas (helium).
-
Column: A capillary column (e.g., DB-5ms) is used to separate the individual components of the product mixture based on their boiling points and interactions with the stationary phase.
-
Temperature Program: The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 280°C) to ensure the elution of all products.
-
-
Mass Spectrometry (MS) Detection and Identification:
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source, where they are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum for each eluted component.
-
Identification: The obtained mass spectra are compared to spectral libraries (e.g., NIST) to identify the chemical structure of each decomposition product.
-
-
Data Analysis: The identities and relative abundances of the decomposition products are used to reconstruct the decomposition pathway and propose a detailed mechanism. By conducting the pyrolysis at different temperatures and analyzing the product distribution, kinetic parameters can be estimated.
Conclusion
The thermal decomposition of this compound is a process of significant interest for both safety and synthetic applications. Although direct and detailed studies are sparse, a robust mechanistic hypothesis can be formulated based on the known chemistry of analogous alkyl sulfites and key mass spectrometric evidence. The primary decomposition pathway is proposed to be a concerted elimination reaction yielding ethylene, ethanol, and sulfur dioxide. Further research employing modern analytical techniques such as Py-GC/MS and computational modeling is necessary to fully elucidate the kinetics and thermodynamics of this reaction and to explore the potential for secondary reaction pathways at elevated temperatures. The experimental protocols outlined in this guide provide a solid framework for conducting such future investigations.
References
Solubility of Lithium Salts in Diethyl Sulfite: A Technical Guide
Executive Summary
The exploration of novel electrolyte systems is a cornerstone of advancing energy storage technologies, particularly for lithium-ion batteries. Diethyl sulfite (DES) has emerged as a solvent of interest due to its potential to enhance electrolyte stability. However, a comprehensive understanding of its solvent properties, specifically the solubility of various lithium salts, is crucial for systematic electrolyte formulation. This technical guide addresses the solubility of lithium salts in this compound, targeting researchers, scientists, and professionals in drug development and battery technology. A thorough review of publicly accessible scientific literature reveals a notable scarcity of direct quantitative solubility data for lithium salts in pure this compound. Consequently, this document focuses on providing a robust, generalized experimental protocol for the systematic determination of such solubilities. This guide outlines the well-established isothermal shake-flask method, details the necessary analytical techniques for quantification, and provides a visual representation of the experimental workflow to facilitate practical implementation in a laboratory setting.
Quantitative Solubility Data
Direct, peer-reviewed quantitative data on the solubility of a wide range of lithium salts in pure this compound is exceedingly limited in the current scientific literature. Most studies involving this compound utilize it as a co-solvent in electrolyte blends, often with ethylene sulfite or various carbonates. While these studies imply sufficient solubility for specific applications, they do not provide the fundamental solubility limits at various temperatures.
For context, one study on sulfite-based electrolytes for lithium metal batteries reports the use of a 1.0 M solution of lithium bis(fluorosulfonyl)imide (LiFSI) in a blend of ethylene sulfite and this compound, indicating that LiFSI is soluble to at least this concentration in the mixed solvent system.
Given the data gap, the following table is presented to highlight the common lithium salts of interest in battery research for which solubility data in this compound would be valuable. Researchers are encouraged to use the experimental protocol detailed in this guide to populate such a database.
| Lithium Salt | Chemical Formula | Status of Solubility Data in this compound |
| Lithium Hexafluorophosphate | LiPF₆ | Data not readily available |
| Lithium Perchlorate | LiClO₄ | Data not readily available |
| Lithium Tetrafluoroborate | LiBF₄ | Data not readily available |
| Lithium Bis(trifluoromethanesulfonyl)imide | LiN(SO₂CF₃)₂ (LiTFSI) | Data not readily available |
| Lithium Bis(fluorosulfonyl)imide | LiN(SO₂F)₂ (LiFSI) | Soluble up to at least 1.0 M in mixed sulfite solvents |
| Lithium Trifluoromethanesulfonate (Triflate) | LiSO₃CF₃ | Data not readily available |
| Lithium Bis(oxalato)borate | LiB(C₂O₄)₂ (LiBOB) | Data not readily available |
| Lithium Hexafluoroarsenate | LiAsF₆ | Data not readily available |
| Lithium Chloride | LiCl | Data not readily available |
| Lithium Sulfite | Li₂SO₃ | Expected to have very low solubility |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of lithium salts in this compound using the isothermal shake-flask method. This method is based on achieving a state of equilibrium between the dissolved salt and excess undissolved solid in the solvent at a constant temperature.
Materials and Reagents
-
Lithium Salt: High purity, battery-grade or equivalent (e.g., >99.9%). Must be dried under vacuum at an appropriate temperature for at least 24 hours to remove any residual moisture.
-
This compound (DES): Anhydrous grade (<50 ppm water). If not available, the solvent should be dried using molecular sieves (e.g., 3Å or 4Å) for 48 hours prior to use. The water content should be verified by Karl Fischer titration.
-
Inert Gas: Argon or Nitrogen with high purity (>99.99%).
-
Volumetric flasks, pipettes, and syringes: Calibrated and thoroughly dried.
-
Sealed, temperature-controlled vessels: Glass vials or flasks with airtight seals.
-
Magnetic stirrer and stir bars.
-
Thermostatically controlled environment: Water bath, incubator, or oven capable of maintaining a constant temperature (e.g., ±0.1 °C).
-
Syringe filters: 0.2 µm pore size, chemically compatible with this compound (e.g., PTFE).
-
Analytical Balance: Accurate to at least 0.1 mg.
Experimental Procedure
-
Preparation (In an Inert Atmosphere Glovebox):
-
Transfer the dried lithium salt and anhydrous this compound into an argon-filled glovebox to prevent moisture contamination.
-
Prepare a series of temperature-controlled vessels.
-
-
Mixing and Saturation:
-
Add a known mass of anhydrous this compound to each vessel.
-
Add an excess amount of the dried lithium salt to each vessel. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Seal the vessels tightly and place them in the thermostatically controlled environment set to the desired temperature (e.g., 25 °C).
-
-
Equilibration:
-
Stir the mixtures vigorously using a magnetic stirrer for a sufficient period to reach dissolution equilibrium. A typical equilibration time is 24 to 48 hours.[1] It is advisable to perform preliminary experiments to determine the minimum time required to reach a stable concentration.
-
-
Sample Collection and Separation:
-
After equilibration, stop the stirring and allow the undissolved solid to settle for several hours while maintaining the constant temperature.
-
Carefully draw a sample of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately attach a 0.2 µm syringe filter to the syringe and filter the solution into a pre-weighed, dry volumetric flask. This step is critical to remove any suspended microparticles.[1]
-
-
Sample Analysis:
-
Accurately weigh the collected filtrate to determine its mass.
-
Dilute the sample gravimetrically with an appropriate solvent (e.g., deionized water with a trace amount of nitric acid for stabilization) to a concentration range suitable for the chosen analytical technique.
-
Determine the concentration of lithium in the diluted sample using a sensitive analytical method such as:
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A highly sensitive and accurate method for elemental analysis.
-
Atomic Absorption Spectroscopy (AAS): Another reliable technique for determining the concentration of specific metal ions.
-
Ion Chromatography (IC): Can be used to determine the concentration of both the lithium cation and the salt's anion.
-
-
Calculation of Solubility
-
From the measured concentration of lithium in the diluted sample, the dilution factor, and the molar masses of lithium and the lithium salt, calculate the mass of the lithium salt in the original, undiluted filtrate.
-
The mass of the this compound in the filtrate is the total mass of the filtrate minus the calculated mass of the dissolved lithium salt.
-
Express the solubility in the desired units, such as:
-
g/100 g solvent: (mass of salt / mass of solvent) × 100
-
mol/kg solvent (molality): (moles of salt / mass of solvent in kg)
-
mol/L (molarity): (moles of salt / volume of solution in L). This requires a separate density measurement of the saturated solution.
-
Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for determining the solubility of a lithium salt in this compound.
Caption: Experimental workflow for determining lithium salt solubility.
Factors Influencing Solubility in this compound
While specific data is lacking, the solubility of lithium salts in this compound will be governed by fundamental physicochemical principles:
-
Lattice Energy of the Salt: Salts with higher lattice energies require more energy to break apart their crystal structure, which generally leads to lower solubility.
-
Solvation Energy: The energy released when lithium cations and the corresponding anions are solvated by this compound molecules must be sufficient to overcome the lattice energy. The polarity and coordinating ability of this compound will play a significant role here.
-
Temperature: For most solid solutes, solubility increases with temperature, indicating an endothermic dissolution process. This relationship should be determined experimentally across a relevant temperature range for battery applications (e.g., -20 °C to 60 °C).
-
Dielectric Constant of the Solvent: Solvents with higher dielectric constants are generally better at shielding the electrostatic interactions between cations and anions, promoting dissolution.
-
Viscosity of the Solvent: While not directly a factor in the equilibrium solubility, high viscosity can slow down the dissolution process, necessitating longer equilibration times.
References
Diethyl sulfite molecular weight and formula
An In-depth Technical Guide to the Physicochemical Properties of Diethyl Sulfite
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides a focused overview of the key physicochemical data for this compound, an ester of sulfurous acid.
This compound (C₄H₁₀O₃S) is utilized in various chemical applications, including as an additive in some polymers to prevent oxidation.[1] A comprehensive summary of its core properties is presented below to facilitate its use in a research and development context.
The following table consolidates the essential quantitative data for this compound, providing a clear and accessible reference.
| Property | Value |
| Chemical Formula | C₄H₁₀O₃S[1][2][3] |
| (C₂H₅O)₂SO[4] | |
| Molecular Weight | 138.18 g/mol [1] |
| 138.19 g/mol [2][3][4] | |
| 138.1854 g/mol [5] | |
| CAS Number | 623-81-4[2][4] |
| Appearance | Clear liquid[1] |
| Density | 1.077 g/mL at 25 °C[4] |
| Boiling Point | 158 to 160 °C[1][4] |
| Flash Point | 52 °C (closed cup)[4] |
References
Diethyl Sulfite in Organic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of diethyl sulfite, a versatile yet underutilized reagent in organic chemistry. It details the physical and chemical properties, synthesis, and diverse applications of this compound, with a particular focus on its role as an ethylating agent and as a component in advanced material science, such as in electrolytes for lithium-ion batteries. This document consolidates key experimental protocols, quantitative data, and mechanistic insights to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.
Introduction
This compound, (C₂H₅O)₂SO, is the diethyl ester of sulfurous acid. It is a colorless liquid with a characteristic odor. While its structural analog, diethyl sulfate, is a well-known and potent alkylating agent, this compound offers a more moderate reactivity profile, which can be advantageous in achieving greater selectivity in certain organic transformations. This guide aims to provide a thorough understanding of the chemistry of this compound, empowering chemists to effectively utilize this reagent in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₃S | [1] |
| Molar Mass | 138.19 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Density | 1.077 g/mL at 25 °C | [2][3] |
| Boiling Point | 158-160 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.414 | [3] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [2] |
| Solubility | Soluble in many organic solvents. | [4] |
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the reaction of thionyl chloride with ethanol.[5] This reaction proceeds readily, often in the presence of a base like pyridine to neutralize the hydrogen chloride byproduct.
General Synthesis Workflow
The synthesis of this compound from thionyl chloride and ethanol can be depicted by the following workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of dialkyl sulfites from alcohols and thionyl chloride.[3][6]
Materials:
-
Ethanol (anhydrous)
-
Thionyl chloride
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of anhydrous ethanol (2.0 equivalents) and anhydrous pyridine (2.2 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, slowly add thionyl chloride (1.0 equivalent) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of cold water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.
Quantitative Data:
-
Expected Yield: 70-85%
Reactions of this compound in Organic Synthesis
This compound serves as a versatile reagent in a variety of organic transformations, primarily acting as an electrophile for ethylation reactions.
Ethylation of Phenols
This compound can be employed as an ethylating agent for phenols to form aryl ethyl ethers. The reaction typically proceeds under basic conditions, where the phenol is deprotonated to the more nucleophilic phenoxide.
Reaction Scheme: Ar-OH + (CH₃CH₂O)₂SO → Ar-OCH₂CH₃
Mechanism of Phenol Ethylation:
Caption: Mechanism of phenol ethylation using this compound.
Experimental Protocol: Synthesis of Ethyl Phenyl Ether
(Adapted from general procedures for the alkylation of phenols)[7]
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
To a stirred suspension of phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone, add this compound (1.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation to yield ethyl phenyl ether.
Quantitative Data for Ethylation Reactions:
| Substrate | Product | Yield (%) | Reference |
| Phenol | Ethyl phenyl ether | Not reported | [7] |
| p-Cresol | Ethyl p-tolyl ether | Not reported |
Spectroscopic Data for Ethyl Phenyl Ether:
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.31-7.25 (m, 2H), 6.96-6.88 (m, 3H), 4.04 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.0 Hz, 3H) | [8][9] |
| ¹³C NMR (CDCl₃) | δ 159.1, 129.4, 120.7, 114.6, 63.4, 14.9 | [8] |
| IR (neat) | 3065, 2981, 1600, 1586, 1496, 1243, 1173, 1048, 753, 691 cm⁻¹ | [2][10] |
Ethylation of Amines
This compound can also be used to ethylate primary and secondary amines, providing a route to N-ethylated products. The reaction typically requires heating and may produce a mixture of mono- and di-ethylated products, depending on the stoichiometry and reaction conditions.
Reaction Scheme: R-NH₂ + (CH₃CH₂O)₂SO → R-NHCH₂CH₃ + R-N(CH₂CH₃)₂
Experimental Protocol: Synthesis of N-Ethylaniline
(A generalized procedure based on known amine alkylation methods)[11]
Materials:
-
Aniline
-
This compound
-
Sodium carbonate
-
Ethanol
Procedure:
-
In a sealed tube, combine aniline (1.0 equivalent) and this compound (1.5 equivalents) in ethanol.
-
Add sodium carbonate (1.5 equivalents) to the mixture.
-
Heat the sealed tube at 120 °C for 24 hours.
-
Cool the reaction mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford N-ethylaniline.
Quantitative Data for Ethylation of Aniline:
| Substrate | Product | Yield (%) | Reference |
| Aniline | N-Ethylaniline | Not reported |
Spectroscopic Data for N-Ethylaniline:
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.22-7.16 (m, 2H), 6.72-6.68 (m, 1H), 6.63-6.59 (m, 2H), 3.65 (br s, 1H), 3.15 (q, J=7.1 Hz, 2H), 1.25 (t, J=7.1 Hz, 3H) | [12][13] |
| ¹³C NMR (CDCl₃) | δ 148.4, 129.3, 117.4, 112.9, 38.5, 15.0 | [8][14][15] |
| IR (neat) | 3414, 3052, 2974, 1604, 1507, 1430, 1317, 1179, 747, 692 cm⁻¹ | [5][16][17] |
Application in Materials Science: Electrolyte Additive for Lithium-Ion Batteries
Sulfur-containing compounds are known to be effective electrolyte additives for improving the performance of lithium-ion batteries.[13][18] this compound has been investigated for its potential to form a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for battery longevity and safety.[2][19]
Role of this compound in SEI Formation
During the initial charging cycles of a lithium-ion battery, electrolyte components decompose at the anode surface to form a passivating layer known as the SEI. An ideal SEI layer is ionically conductive but electronically insulating, preventing further electrolyte decomposition while allowing Li⁺ ion transport. Sulfur-containing additives like this compound can be preferentially reduced at the anode surface to form a stable SEI layer rich in lithium sulfates and alkylsulfates.[20]
Proposed SEI Formation Mechanism:
Caption: Role of this compound in SEI formation on a graphite anode.
Performance Data
While extensive data on this compound as a primary additive is still emerging, studies on related sulfur-containing compounds provide insights into its potential benefits.
Expected Improvements with this compound Additive:
-
Improved Cycling Stability: A more stable SEI layer can reduce capacity fade over repeated charge-discharge cycles.
-
Enhanced Thermal Stability: The composition of the SEI can influence the overall thermal stability of the battery, potentially reducing the risk of thermal runaway.
-
Increased Ionic Conductivity: Some studies suggest that sulfite-based electrolytes can exhibit good ionic conductivity, even at low temperatures.[19]
Quantitative Performance Data (Illustrative, based on related sulfur-containing additives):
| Parameter | Without Additive | With Sulfur-containing Additive | Reference |
| Capacity Retention (after 100 cycles) | ~80% | >90% | [21] |
| Ionic Conductivity (at 25 °C) | ~9 mS/cm | ~10-12 mS/cm | [22] |
| SEI Layer Composition (from XPS) | Primarily Li₂CO₃, LiF | Li₂SO₃, ROSO₂Li, LiF | [20][23] |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is an irritant to the eyes, skin, and respiratory tract. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This compound is a valuable reagent in organic synthesis with demonstrated utility in ethylation reactions and potential applications in materials science. Its moderate reactivity offers advantages in terms of selectivity compared to more aggressive alkylating agents. This guide has provided a consolidated resource of its properties, synthesis, and key reactions, including detailed experimental protocols and relevant data. Further research into the full scope of its reactivity, particularly with organometallic reagents, and a more in-depth quantitative analysis of its performance as an electrolyte additive will undoubtedly expand its application in both academic and industrial research.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzene, ethoxy- [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Ethylphenyl(methyl) ether(10568-38-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectrabase.com [spectrabase.com]
- 12. rsc.org [rsc.org]
- 13. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. N-Ethylaniline(103-69-5) 13C NMR [m.chemicalbook.com]
- 16. N-Ethylaniline(103-69-5) IR Spectrum [m.chemicalbook.com]
- 17. Benzenamine, N-ethyl- [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide//graphite Li-ion batteries [esst.cip.com.cn]
- 22. xray.greyb.com [xray.greyb.com]
- 23. researchgate.net [researchgate.net]
Unveiling the Electrochemical Stability of Diethyl Sulfite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl sulfite (DES) is an organosulfur compound with emerging applications in advanced energy storage systems, particularly as a co-solvent or additive in non-aqueous electrolytes for lithium-ion batteries. Its low viscosity and potential to enhance low-temperature performance make it an attractive candidate for specialized electrolyte formulations. A critical parameter governing the utility of any electrolyte component is its electrochemical stability window (ESW), defined by its anodic and cathodic limits. This technical guide provides a comprehensive overview of the electrochemical stability of this compound, detailing its decomposition pathways and the experimental and computational methodologies used for its characterization.
Electrochemical Behavior of this compound
The electrochemical stability of this compound is intrinsically linked to its role in the formation of a stable solid electrolyte interphase (SEI) on the anode of lithium-ion batteries. This indicates that DES is reductively active at potentials relevant to anode operation.
Reductive Stability (Cathodic Limit)
This compound is known to undergo reductive decomposition on graphitic anodes.[1][2] This process is integral to the formation of a protective SEI layer, which is crucial for the stable cycling of the battery. The decomposition of sulfite solvents, including DES, can yield polysulfide complexes within the SEI.[2] While specific quantitative values for the cathodic limit of pure this compound are not extensively reported in the literature, its role as an SEI-forming additive suggests that its reduction occurs at potentials where lithium intercalation into graphite begins. This controlled decomposition is, in fact, a desirable characteristic for this application.
Oxidative Stability (Anodic Limit)
The anodic stability of this compound is a key consideration for its use with high-voltage cathode materials. While some sulfur-based electrolyte additives are known to be anodically unstable at high potentials, the precise oxidative limit of this compound is not well-documented in publicly available literature.[1] Further experimental and computational studies are required to definitively establish its high-voltage capabilities.
Quantitative Data on Electrochemical Stability
A summary of the currently available, albeit limited, quantitative data and qualitative observations regarding the electrochemical stability of this compound is presented below. The lack of specific values in the literature highlights an area for future research.
| Parameter | Value/Observation | Source(s) |
| Cathodic Behavior | Reductively decomposes on graphite anodes to form a solid electrolyte interphase (SEI). | [1][2] |
| Decomposition products can include polysulfide complexes. | [2] | |
| Anodic Behavior | General classification of some sulfur-based additives as being anodically unstable at high potentials. Specific data for DES is not readily available. | [1] |
| Primary Role | Low-viscosity co-solvent and SEI-forming additive. | [1] |
Experimental Determination of the Electrochemical Stability Window
The electrochemical stability window of an electrolyte component like this compound is typically determined using voltammetric techniques. A generalized experimental protocol is outlined below.
Experimental Protocol: Cyclic Voltammetry
Objective: To determine the anodic and cathodic stability limits of a this compound-based electrolyte.
Materials and Equipment:
-
Electrolyte: this compound (as a solvent or co-solvent) with a lithium salt (e.g., 1 M LiPF₆).
-
Working Electrode: An inert electrode such as glassy carbon or platinum.
-
Reference Electrode: Lithium metal (Li/Li⁺).
-
Counter Electrode: Lithium metal.
-
Cell: A three-electrode electrochemical cell.
-
Potentiostat: A device capable of performing cyclic and linear sweep voltammetry.
-
Glovebox: An inert atmosphere (e.g., argon-filled) with low moisture and oxygen levels.
Procedure:
-
Electrolyte Preparation: Inside an argon-filled glovebox, prepare the electrolyte solution by dissolving the lithium salt in this compound (or a solvent mixture containing it) to the desired concentration.
-
Cell Assembly: Assemble the three-electrode cell inside the glovebox. Ensure the electrodes are clean and properly positioned.
-
Cyclic Voltammetry (CV) / Linear Sweep Voltammetry (LSV):
-
Connect the cell to the potentiostat.
-
To determine the anodic limit , perform a linear sweep or cyclic voltammogram, scanning the potential from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺).
-
To determine the cathodic limit , scan the potential from the OCP to a negative potential (e.g., -0.5 V vs. Li/Li⁺).
-
-
Data Analysis:
-
Plot the resulting current density as a function of the applied potential.
-
The electrochemical stability limits are defined as the potentials at which the current density exceeds a predetermined cutoff value (e.g., 0.1 mA/cm²). This increase in current signifies the onset of electrolyte decomposition.
-
Decomposition Pathways and Mechanisms
The electrochemical decomposition of this compound is a complex process involving multiple steps. While detailed mechanistic studies specifically for DES are scarce, analogies can be drawn from related sulfite compounds like ethylene sulfite (ES).
Reductive Decomposition Pathway
The reduction of sulfites at the anode surface is believed to proceed through a series of electron transfer steps, leading to the cleavage of S-O and C-O bonds. This results in the formation of various inorganic and organic lithium salts that constitute the SEI.
Computational Prediction of Electrochemical Stability
Quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the electrochemical stability of electrolyte molecules.[3] These computational approaches can estimate the oxidation and reduction potentials by calculating the energies of the molecule in its neutral, oxidized, and reduced states.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are often used as indicators of a molecule's susceptibility to oxidation and reduction, respectively. A higher HOMO energy suggests easier oxidation, while a lower LUMO energy indicates easier reduction.
While specific computational studies detailing the electrochemical window of this compound are not widely available, these methods represent a promising avenue for future research to fill the existing data gaps.
Conclusion
This compound presents itself as a valuable component for advanced lithium-ion battery electrolytes, primarily due to its low viscosity and its ability to form a stable solid electrolyte interphase on graphite anodes. Its electrochemical stability is characterized by its reductive decomposition to form this beneficial SEI layer. However, a comprehensive, quantitative understanding of its anodic and cathodic limits remains an area ripe for further investigation. The experimental and computational frameworks outlined in this guide provide a clear path for researchers to further elucidate the electrochemical properties of this compound and unlock its full potential in next-generation energy storage technologies.
References
Methodological & Application
Application Notes and Protocols for Diethyl Sulfite as a Film-Forming Additive in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl sulfite (DES), an ester of sulfurous acid, has been investigated as a film-forming additive in the electrolyte of lithium-ion batteries. Its primary function is to be preferentially reduced on the anode surface during the initial charging cycles. This process forms a stable Solid Electrolyte Interphase (SEI), a critical passivation layer that allows for the transport of lithium ions while preventing further decomposition of the electrolyte. A well-formed SEI is crucial for enhancing the cycle life, improving coulombic efficiency, and ensuring the safety and stability of lithium-ion batteries.[1][2][3]
These application notes provide an overview of the role of DES, protocols for its use in experimental battery setups, and a summary of its effects on battery performance.
Mechanism of Action: SEI Formation
The effectiveness of this compound as a film-forming additive is attributed to its electrochemical reduction potential, which is higher than that of common carbonate solvents like ethylene carbonate (EC) and propylene carbonate (PC).[1][2] This property allows DES to be sacrificially decomposed on the anode surface before the bulk electrolyte, forming a stable SEI layer.
The proposed reductive decomposition of DES on a graphite anode involves a multi-step process initiated by electron transfer. This leads to the cleavage of the S-O bond, forming radical intermediates that subsequently react to form the components of the SEI. The primary constituents of the SEI derived from sulfur-containing additives like DES are believed to include lithium sulfite (Li₂SO₃) and lithium alkyl sulfonates (ROSO₂Li).[2] These inorganic-rich SEI layers are known for their stability and good ionic conductivity.
Experimental Protocols
Electrolyte Preparation
A standard procedure for preparing an electrolyte containing this compound is as follows:
-
Baseline Electrolyte: Prepare a baseline electrolyte solution, typically 1.0 M Lithium Hexafluorophosphate (LiPF₆) in a mixture of organic carbonate solvents. A common solvent mixture is ethylene carbonate (EC) and diethyl carbonate (DEC) in a 1:1 volume ratio.
-
Glovebox Environment: Conduct all electrolyte preparation inside an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm to prevent contamination.
-
Additive Incorporation: Add the desired concentration of this compound to the baseline electrolyte. Typical concentrations for film-forming additives range from 0.5% to 5% by weight. The solution should be stirred thoroughly until the DES is completely dissolved.
-
Storage: Store the prepared electrolyte in a sealed container within the glovebox.
Coin Cell Assembly (CR2032)
The following protocol outlines the assembly of a CR2032 coin cell for testing the performance of the DES-containing electrolyte.
-
Component Preparation: Dry all coin cell components (casings, spacers, and springs) and the separator (e.g., Celgard 2400) in a vacuum oven at 60-80°C for at least 12 hours before transferring them into the glovebox.
-
Assembly Stack:
-
Place the negative electrode (e.g., graphite-coated copper foil) in the center of the negative cap.
-
Dispense a few drops of the DES-containing electrolyte onto the electrode surface to ensure it is well-wetted.
-
Place the separator on top of the negative electrode.
-
Add a few more drops of the electrolyte onto the separator.
-
Place the positive electrode (e.g., LiCoO₂-coated aluminum foil) on the separator.
-
Add a final drop of electrolyte to the positive electrode.
-
Place a spacer and then a spring on top of the positive electrode.
-
Carefully place the positive cap over the assembly.
-
-
Crimping: Crimp the coin cell using a hydraulic crimping machine to ensure proper sealing.
-
Resting: Allow the assembled cell to rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes and separator.
Electrochemical Characterization
-
Purpose: To form the initial SEI layer in a controlled manner.
-
Protocol:
-
Cycle the cell at a low C-rate, typically C/20 (a full charge or discharge in 20 hours), for the first 1-3 cycles.
-
Voltage window: Dependent on the electrode materials (e.g., 3.0-4.2 V for LiCoO₂/graphite).
-
-
Purpose: To identify the reduction potential of the DES additive and observe the SEI formation process.
-
Protocol:
-
Use a three-electrode setup (working, counter, and reference electrodes) for more precise measurements.
-
Scan rate: Typically a slow scan rate, such as 0.1 mV/s.
-
Voltage range: From the open-circuit voltage down to 0.01 V vs. Li/Li⁺. The reduction peak corresponding to DES decomposition should be observable in the first cycle.
-
-
Purpose: To evaluate the impedance of the SEI layer and the charge transfer resistance.
-
Protocol:
-
Frequency range: Typically from 100 kHz to 0.01 Hz.[4]
-
AC amplitude: A small perturbation, usually 5-10 mV.
-
Measurement points: Conducted after formation cycles and at various stages of long-term cycling to monitor impedance changes.
-
-
Purpose: To assess the long-term stability and performance of the battery with the DES additive.
-
Protocol:
-
Cycle the cell at moderate to high C-rates (e.g., C/5, C/2, 1C).
-
Record the charge and discharge capacities for each cycle to determine coulombic efficiency and capacity retention over hundreds of cycles.
-
Performance Data
The inclusion of this compound as a film-forming additive is expected to lead to improvements in several key battery performance metrics. While extensive quantitative data specifically for DES is not widely published, the following tables summarize the expected effects based on studies of similar sulfur-containing additives like ethylene sulfite (ES).
Table 1: Effect of Sulfite Additives on First Cycle Coulombic Efficiency
| Additive Concentration | First Cycle Coulombic Efficiency (%) | Notes |
| Baseline (No Additive) | 80 - 88% | Varies with electrode materials and formation protocol. |
| 0.5 - 2.0 wt% DES (Expected) | 85 - 92% | Improved efficiency due to more stable SEI formation. |
| 2.0 wt% ES (Analogous) | ~90% | Demonstrates the typical improvement from sulfite additives. |
Table 2: Impact of Sulfite Additives on Capacity Retention
| Additive | C-Rate | Cycles | Capacity Retention (%) |
| Baseline | C/2 | 200 | 75 - 85% |
| DES (Expected) | C/2 | 200 | > 90% |
| ES (Analogous) | 1C | 500 | ~96% |
Table 3: Influence of Sulfite Additives on Electrochemical Impedance
| Additive | Condition | SEI Resistance (RSEI) (Ω) | Charge Transfer Resistance (Rct) (Ω) |
| Baseline | After Formation | 20 - 40 | 80 - 150 |
| DES (Expected) | After Formation | 10 - 25 | 50 - 100 |
| ES (Analogous) | After Formation | Lower than baseline | Lower than baseline |
| Baseline | After 100 Cycles | 50 - 80 | 150 - 250 |
| DES (Expected) | After 100 Cycles | 30 - 50 | 100 - 180 |
| ES (Analogous) | After 100 Cycles | Significantly lower growth rate than baseline | Slower increase compared to baseline |
Note: The data for DES is projected based on the known behavior of sulfite additives. The data for ES is provided as a representative example from the literature.
Conclusion
This compound shows potential as a film-forming additive in lithium-ion batteries. Its ability to form a stable, low-impedance SEI layer can lead to significant improvements in coulombic efficiency, capacity retention, and overall cycle life. The protocols provided herein offer a framework for the systematic evaluation of DES in various lithium-ion battery chemistries. Further research is encouraged to fully quantify its benefits and optimize its concentration for specific applications.
References
Application Notes and Protocols for In Situ SO₂ Generation in Synthesis Using Diethyl Sulfite and Other SO₂ Surrogates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in situ generation of sulfur dioxide (SO₂) in synthetic organic chemistry, with a specific focus on the potential use of diethyl sulfite and a comparative analysis of more contemporary and widely adopted SO₂ surrogates. The information is intended to guide researchers in selecting appropriate reagents and conditions for the introduction of the sulfonyl (–SO₂–) group into molecules of interest, a critical transformation in the synthesis of numerous pharmaceuticals and agrochemicals.
Introduction: The Challenge of Gaseous SO₂ and the Rise of Surrogates
Sulfur dioxide is a valuable C1 building block in organic synthesis, enabling the formation of key functional groups such as sulfones, sulfonamides, and sulfonyl halides. However, its gaseous nature, toxicity, and corrosive properties make it challenging to handle in a standard laboratory setting. To overcome these limitations, a variety of SO₂ surrogates have been developed. These are stable, easy-to-handle solids or liquids that release SO₂ in a controlled manner under specific reaction conditions. This approach enhances safety, improves reaction control, and simplifies experimental setups.
This compound as a Potential In Situ SO₂ Source
This compound ((CH₃CH₂O)₂SO) is a liquid ester of sulfurous acid. While not a commonly employed SO₂ surrogate in modern synthetic chemistry, historical reports indicate its potential for this application.
Principle of SO₂ Generation:
The thermal decomposition of this compound can generate sulfur dioxide and diethyl ether. An early study noted that this compound boils with decomposition at 200°C to yield these products[1]. This suggests that high-temperature reactions could potentially utilize this compound as an in situ source of SO₂.
Potential Applications:
The in situ generated SO₂ from this compound could theoretically participate in various reactions, such as:
-
Sulfonamide Synthesis: Trapping of the SO₂ by an organometallic reagent followed by reaction with an aminating agent.
-
Sulfone Synthesis: Insertion of SO₂ into a carbon-metal bond followed by quenching with an electrophile.
-
Pericyclic Reactions: Participation as a dienophile in Diels-Alder type reactions.
Limitations and Alternative Reactions:
A significant limitation of using this compound is the high temperature required for SO₂ generation, which may not be compatible with many sensitive substrates and reagents. Furthermore, under acidic conditions, this compound undergoes hydrolysis, which is a competing decomposition pathway that does not produce SO₂[2]. Given the lack of recent literature on its use as an SO₂ surrogate, it is likely that other, more efficient and milder alternatives have superseded it.
Modern and Widely Used SO₂ Surrogates
For practical synthetic applications, a range of solid SO₂ surrogates are now preferred. These reagents offer better control, milder reaction conditions, and broader functional group tolerance. A summary of prominent examples is provided below.
| SO₂ Surrogate | Structure | Form | Activation Method | Key Advantages |
| DABSO (DABCO·(SO₂)₂) | (C₆H₁₂N₂)·(SO₂)₂ | Crystalline Solid | Mild heating, base, or Lewis acid | High SO₂ content by weight, stable, well-studied |
| Potassium Metabisulfite | K₂S₂O₅ | Crystalline Solid | Acid, transition metal catalysis, or photocatalysis | Inexpensive, readily available |
| Sodium Sulfite | Na₂SO₃ | Crystalline Solid | Acid, transition metal catalysis | Inexpensive, readily available |
| Rongalite (Sodium Formaldehyde Sulfoxylate) | HOCH₂SO₂Na | Crystalline Solid | Heating, radical initiation | Can also act as a reducing agent |
Experimental Protocols
Protocol 4.1: General Procedure for In Situ SO₂ Generation from a Solid Surrogate (e.g., DABSO) for Sulfonamide Synthesis
This protocol describes a general method for the synthesis of a sulfonamide from an aryl halide, using an organometallic intermediate and an in situ source of SO₂ like DABSO.
Diagram of the Experimental Workflow:
Caption: General workflow for sulfonamide synthesis using an in situ SO₂ surrogate.
Materials:
-
Aryl halide (1.0 mmol)
-
Anhydrous solvent (e.g., THF, 10 mL)
-
n-Butyllithium (1.1 mmol, solution in hexanes)
-
DABSO (0.6 mmol)
-
N-Chlorosuccinimide (NCS) or other suitable oxidant (1.2 mmol)
-
Amine (1.5 mmol)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise. Stir the mixture at -78 °C for 30 minutes to form the organolithium reagent.
-
Add DABSO (0.6 mmol) in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The formation of the corresponding sulfinate salt occurs during this step.
-
In a separate flask, dissolve the amine (1.5 mmol) in THF.
-
Cool the reaction mixture containing the sulfinate salt to 0 °C in an ice bath.
-
Add the oxidant (e.g., NCS, 1.2 mmol) followed by the amine solution.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Protocol 4.2: Hypothetical Protocol for In Situ SO₂ Generation from this compound
This protocol is hypothetical and based on the principle of thermal decomposition. It should be approached with caution and optimized for specific substrates.
Materials:
-
High-boiling point solvent (e.g., diphenyl ether)
-
Substrate susceptible to reaction with SO₂ (e.g., a diene for a Diels-Alder reaction) (1.0 mmol)
-
This compound (2.0 mmol)
Procedure:
-
In a reaction vessel equipped with a high-temperature thermometer and a reflux condenser, add the substrate (1.0 mmol) and a high-boiling point solvent.
-
Add this compound (2.0 mmol).
-
Heat the reaction mixture to a temperature sufficient for the decomposition of this compound (e.g., 180-200 °C).
-
Maintain the temperature and monitor the reaction by a suitable method (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate and purify the product using appropriate techniques (e.g., distillation, crystallization, or chromatography).
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
This compound is a combustible liquid; avoid open flames.
-
The thermal decomposition will generate gaseous SO₂ and diethyl ether; ensure the setup is appropriately vented.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Signaling Pathways and Logical Relationships
The primary utility of in situ SO₂ generation is to provide a reactive source of sulfur dioxide for incorporation into organic molecules. The logical relationship between different SO₂ surrogates is their common ability to release SO₂ under specific and differing activation conditions.
Diagram of SO₂ Surrogate Activation Pathways:
Caption: Activation pathways for common SO₂ surrogates to generate SO₂ in situ.
Conclusion
The in situ generation of sulfur dioxide is a powerful strategy in modern organic synthesis. While this compound has the potential to act as an SO₂ source via thermal decomposition, its use is not prevalent, likely due to the harsh conditions required. For researchers and drug development professionals, the use of well-established, solid SO₂ surrogates like DABSO and potassium metabisulfite offers a more practical, versatile, and milder approach to the synthesis of sulfonyl-containing compounds. The provided protocols and diagrams serve as a guide for the application of these valuable reagents in synthetic endeavors.
References
Application Notes and Protocols for Diethyl Sulfite in Electrolyte Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of diethyl sulfite (DES) as a co-solvent in electrolyte formulations for lithium metal batteries. The information is intended to guide researchers in the safe and effective use of this additive to enhance battery performance.
Introduction
This compound (C₄H₁₀O₃S) is a sulfite-based organic compound that, when used as a co-solvent in lithium battery electrolytes, can contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode surface. A robust SEI is crucial for suppressing lithium dendrite growth, improving coulombic efficiency, and extending the cycle life of lithium metal batteries. When combined with other solvents like ethylene sulfite (ES) and additives such as fluoroethylene carbonate (FEC), DES can be part of a synergistic electrolyte system that enhances the performance of high-energy-density batteries.
Safety and Handling
Caution: this compound is a flammable liquid and vapor, and it can cause skin and eye irritation. Always handle DES inside a certified glovebox with an inert atmosphere (e.g., argon) to prevent exposure to moisture and oxygen, which can degrade the electrolyte and pose safety hazards.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles at all times when handling this compound and the prepared electrolyte.
Glovebox Procedures:
-
Maintain a slight positive pressure in the glovebox to prevent atmospheric contamination.[1]
-
Ensure oxygen and moisture levels are below 1 ppm.
-
All materials and equipment entering the glovebox should be thoroughly dried in a vacuum antechamber.
-
Clean up any spills immediately with appropriate absorbent materials and dispose of waste in a sealed container within the glovebox.
Experimental Protocols
Electrolyte Formulation
This protocol is based on the formulation reported in "Unlocking the Potential of Lithium Metal Batteries With a Sulfite‐Based Electrolyte".
Materials:
-
Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade
-
Ethylene sulfite (ES), anhydrous, battery grade
-
This compound (DES), anhydrous, battery grade
-
Fluoroethylene carbonate (FEC), anhydrous, battery grade
-
Inert, sealable containers (e.g., borosilicate glass vials with PTFE-lined caps)
-
Magnetic stirrer and stir bars
Procedure (to be performed inside an argon-filled glovebox):
-
Solvent Preparation:
-
Prepare a blend of ethylene sulfite (ES) and this compound (DES). While the exact ratio may be optimized for specific applications, a common starting point is a 1:1 volumetric ratio.
-
In a clean, dry container, combine the desired volumes of ES and DES.
-
Gently stir the mixture until a homogeneous solution is formed.
-
-
Salt Dissolution:
-
Measure the required amount of LiFSI salt to achieve a 1.0 M concentration in the final ES/DES solvent blend.
-
Slowly add the LiFSI salt to the ES/DES solvent blend while stirring continuously.
-
Continue stirring until the salt is completely dissolved. This may take several hours. Gentle heating (e.g., up to 50°C) can be applied to aid dissolution, but ensure the container is properly sealed to prevent solvent evaporation.
-
-
Additive Incorporation:
-
Once the LiFSI is fully dissolved, add 5% by weight of fluoroethylene carbonate (FEC) to the electrolyte solution.
-
Stir the final mixture until the FEC is homogeneously distributed.
-
-
Storage:
-
Store the prepared electrolyte in a tightly sealed, labeled container in the glovebox, protected from light.
-
Coin Cell Assembly (CR2032)
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Lithium metal foil (anode)
-
LiFePO₄ coated on aluminum foil (cathode)
-
Celgard separator
-
Prepared this compound-based electrolyte
-
Coin cell crimper
Procedure (to be performed inside an argon-filled glovebox):
-
Place the negative casing (cathode can) on a clean surface.
-
Place the LiFePO₄ cathode in the center of the casing.
-
Add one to two drops of the this compound-based electrolyte onto the cathode surface.
-
Place the separator on top of the wetted cathode.
-
Add another drop of electrolyte onto the separator.
-
Place the lithium metal anode on top of the separator.
-
Add a spacer and then the spring.
-
Carefully place the positive casing (anode cap) on top.
-
Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.
-
Clean the exterior of the crimped cell before removing it from the glovebox.
Electrochemical Testing
Equipment:
-
Battery cycler (e.g., Maccor, Arbin)
-
Temperature-controlled chamber
Protocols:
-
Coulombic Efficiency (CE) Measurement in Li||Cu Cells:
-
Assemble Li||Cu coin cells using the protocol in section 3.2, substituting a copper foil for the cathode.
-
Cycle the cells at a constant current density (e.g., 0.5 mA/cm²) with a fixed capacity (e.g., 1 mAh/cm²).
-
The coulombic efficiency is calculated as the ratio of the stripping capacity to the plating capacity for each cycle.
-
-
Cycling Performance in Li||LiFePO₄ Cells:
-
Assemble Li||LiFePO₄ coin cells as described in section 3.2.
-
Perform an initial formation cycle at a low C-rate (e.g., C/10).
-
Cycle the cells at a desired C-rate (e.g., 0.5C or 1C) between defined voltage limits (e.g., 2.5 V to 4.2 V).
-
Record the discharge capacity and coulombic efficiency for each cycle to evaluate capacity retention and stability.
-
Data Presentation
The following tables summarize the expected performance of a this compound-based electrolyte.
| Cell Configuration | Electrolyte Formulation | Performance Metric | Value | Reference |
| Li | Cu | 1.0 M LiFSI in ES/DES with 5 wt% FEC | Coulombic Efficiency | |
| Li | LiFePO₄ | 1.0 M LiFSI in ES/DES with 5 wt% FEC | Discharge Capacity |
Note: Performance may vary based on specific experimental conditions, material quality, and cell assembly.
Signaling Pathways and Mechanisms
The use of a this compound-based electrolyte promotes the formation of a robust and ionically conductive Solid Electrolyte Interphase (SEI) on the lithium metal anode. This is a critical factor in achieving stable cycling and high coulombic efficiency.
SEI Formation Workflow
The following diagram illustrates the general workflow for the formation and function of the SEI layer with a this compound-based electrolyte.
Caption: Workflow of SEI formation with a this compound-based electrolyte.
Proposed Decomposition Pathway of this compound
The decomposition of sulfite-based solvents like this compound at the anode surface is believed to contribute to the formation of polysulfide complexes within the SEI layer. A simplified proposed reductive decomposition pathway is illustrated below.
Caption: Simplified decomposition pathway of this compound in the SEI.
References
Application of Diethyl Sulfite in Polymer Stabilization to Prevent Oxidation
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymer degradation, particularly through oxidation, is a critical concern in the development and long-term stability of polymer-based products, including those used in drug delivery systems. Oxidative degradation, initiated by heat, light, or mechanical stress, leads to the formation of reactive species like hydroperoxides, which propagate a chain reaction that results in chain scission, cross-linking, and a loss of mechanical and structural integrity. Diethyl sulfite (DES) is an ester of sulfurous acid that has been identified as a secondary antioxidant for polymers.[1] This document provides detailed application notes on its mechanism of action and protocols for evaluating its efficacy in preventing polymer oxidation.
Mechanism of Action: Secondary Antioxidant
This compound functions as a secondary antioxidant, also known as a hydroperoxide decomposer. Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, secondary antioxidants target and neutralize hydroperoxides (ROOH), which are key intermediates in the auto-oxidation cycle of polymers. By decomposing hydroperoxides into non-radical, stable products, this compound prevents the formation of new radicals that would otherwise continue the degradation chain.
The proposed mechanism involves the oxidation of the sulfite to a sulfate, thereby reducing the hydroperoxide to an alcohol. This action is crucial during high-temperature processing and long-term thermal aging of polymers.
Caption: Mechanism of polymer oxidation and the role of this compound.
Experimental Protocols
Evaluating the effectiveness of this compound as a polymer stabilizer involves compounding it into a polymer matrix and subjecting the material to accelerated aging and analysis. The following protocols for Oxidative Induction Time (OIT) and Carbonyl Index (CI) are standard methods for assessing the performance of antioxidants.
Experimental Workflow
Caption: Workflow for evaluating this compound as a polymer stabilizer.
Protocol: Sample Preparation and Accelerated Aging
-
Polymer Selection: Choose a polymer susceptible to oxidation (e.g., polypropylene, polyethylene).
-
Drying: Dry the polymer resin in a vacuum oven (e.g., at 80°C for 4 hours) to remove moisture.
-
Compounding:
-
Prepare formulations of the polymer with varying concentrations of this compound (e.g., 0%, 0.1%, 0.2%, 0.5% by weight).
-
Use a twin-screw extruder or a melt blender to ensure homogeneous dispersion of the additive. Set the temperature profile according to the polymer's processing window.[2]
-
-
Specimen Preparation:
-
For OIT and FTIR analysis, press the compounded polymer into thin films (e.g., 250 ± 15 µm) using a compression molder.
-
Allow films to cool to room temperature under pressure to minimize warpage.
-
-
Accelerated Aging:
-
Place the polymer films in a forced-air circulating oven at an elevated temperature (e.g., 150°C for polypropylene) to accelerate thermo-oxidative degradation.[2]
-
Remove samples at predetermined time intervals (e.g., 0, 24, 48, 96, 168 hours) for analysis.
-
Protocol: Oxidative Induction Time (OIT) Measurement
This method is based on ASTM D3895 and ISO 11357-6 and measures the time to the onset of oxidation.[3][4][5][6]
-
Instrumentation: Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Cut a small disc (5-10 mg) from the polymer film and place it in an open aluminum DSC pan.
-
DSC Method:
-
Equilibrate the DSC cell at a low temperature (e.g., 40°C).
-
Heat the sample to the isothermal test temperature (e.g., 200°C for polyethylene) at a rate of 20 K/min under an inert nitrogen atmosphere (flow rate ~50 mL/min).
-
Hold the sample at the isothermal temperature for 3-5 minutes under nitrogen to allow for thermal equilibrium.
-
Switch the purge gas from nitrogen to oxygen or synthetic air (flow rate ~50 mL/min). This marks time zero (t=0) for the OIT measurement.
-
Continue to hold the sample at the isothermal temperature until a sharp exothermic peak is observed, indicating the onset of oxidation.
-
-
Data Analysis:
-
The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.
-
Determine the onset time using the tangential method on the thermal analysis software.
-
Perform at least three measurements for each sample and report the average OIT in minutes.
-
Protocol: Carbonyl Index (CI) Measurement
This method uses Fourier Transform Infrared (FTIR) Spectroscopy to monitor the formation of carbonyl groups (C=O), a primary product of polymer oxidation.[1][7][8][9][10]
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or in transmission mode.
-
Spectral Acquisition:
-
Obtain a background spectrum of the clean ATR crystal or empty sample chamber.
-
Place the polymer film sample onto the ATR crystal or in the transmission holder.
-
Collect the spectrum over a range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
-
Data Analysis:
-
Identify the carbonyl absorption band, which typically appears in the range of 1850–1650 cm⁻¹.[10]
-
Identify a reference peak that does not change during degradation. For polypropylene, this is often a C-H bending peak around 1460 cm⁻¹ or 1377 cm⁻¹.
-
Calculate the Carbonyl Index (CI) as the ratio of the area of the carbonyl peak to the area of the reference peak. A common formula is: CI = (Area under carbonyl band [1850-1650 cm⁻¹]) / (Area under reference band)
-
Plot the CI as a function of aging time for each formulation.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different formulations. The tables below are templates populated with illustrative data to demonstrate how results can be presented.
Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual results will vary based on the polymer, additive concentration, and experimental conditions.
Table 1: Oxidative Induction Time (OIT) at 200°C
| This compound Conc. (wt%) | Average OIT (minutes) | Standard Deviation |
| 0.0 (Control) | 8.5 | 0.4 |
| 0.1 | 25.2 | 1.1 |
| 0.2 | 48.9 | 2.3 |
| 0.5 | 75.6 | 3.1 |
Table 2: Carbonyl Index (CI) after Thermal Aging at 150°C
| Aging Time (hours) | CI (0% DES) | CI (0.1% DES) | CI (0.2% DES) | CI (0.5% DES) |
| 0 | 0.01 | 0.01 | 0.01 | 0.01 |
| 24 | 0.15 | 0.04 | 0.02 | 0.01 |
| 48 | 0.38 | 0.11 | 0.05 | 0.03 |
| 96 | 0.85 | 0.25 | 0.12 | 0.07 |
| 168 | 1.52 | 0.55 | 0.28 | 0.15 |
Conclusion
This compound acts as a secondary antioxidant by decomposing hydroperoxides, thereby inhibiting the propagation of polymer degradation. Its effectiveness can be quantitatively assessed using standard analytical techniques such as OIT and FTIR. The protocols outlined provide a robust framework for researchers to evaluate the stabilizing effect of this compound in various polymer systems, which is particularly relevant for enhancing the shelf-life and reliability of polymer-based materials in drug development and other sensitive applications.
References
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative Induction Time (OIT) | Polymer Testing [polymertesting.com.au]
- 4. measurlabs.com [measurlabs.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. store.astm.org [store.astm.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Fourier Transform Infrared Spectroscopy to Assess the Degree of Alteration of Artificially Aged and Environmentally Weathered Microplastics [mdpi.com]
- 9. osti.gov [osti.gov]
- 10. Determination of the carbonyl index of polyethylene and p... [degruyterbrill.com]
Diethyl Sulfite: Applications Beyond a Reducing Agent in Organic Synthesis
While diethyl sulfite is a versatile reagent in organic chemistry, extensive research reveals its primary applications are not as a reducing agent. Instead, it serves as a valuable protecting group, a solvent, an electrolyte additive, and an antioxidant in polymer formulations. This document provides detailed application notes and protocols for its established uses, addressing the initial inquiry by clarifying its role in organic reactions.
This compound: A Summary of Properties
This compound ((C₂H₅O)₂SO), also known as ethyl sulfite, is a colorless liquid with a faint ethereal odor. It is the diethyl ester of sulfurous acid. Key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 623-81-4 | [1] |
| Molecular Formula | C₄H₁₀O₃S | [1] |
| Molecular Weight | 138.19 g/mol | [2] |
| Boiling Point | 158-160 °C | [2] |
| Density | 1.077 g/mL at 25 °C | [2] |
| Flash Point | 52 °C | [2] |
| Solubility | Soluble in organic solvents, slightly soluble in water. | [3] |
Primary Applications of this compound in Organic Synthesis
Contrary to the initial topic of inquiry, this compound is not commonly employed as a reducing agent in organic reactions. Its primary utility lies in other important transformations.
Protecting Group for Aldehydes and Ketones
One of the most well-documented uses of this compound is as a protecting group for aldehydes and ketones.[1] It reacts with carbonyl compounds to form cyclic sulfites, which are stable under various reaction conditions but can be readily cleaved to regenerate the carbonyl group.
This protocol provides a general procedure for the protection of a ketone using this compound.
Materials:
-
Ketone
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., p-toluenesulfonic acid, montmorillonite K-10)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the ketone in an anhydrous solvent under an inert atmosphere, add a stoichiometric equivalent or a slight excess of this compound.
-
Add a catalytic amount of an acid catalyst.
-
The reaction mixture is stirred at room temperature or heated to reflux, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
-
The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the protected ketone.
Precursor for the Synthesis of Sulfates
In a two-step "sulfitylation-oxidation" protocol, this compound can be used to prepare organic sulfates. This method involves the initial reaction of an alcohol with a chlorosulfite (derived from thionyl chloride and an alcohol), followed by oxidation of the resulting sulfite ester to a sulfate ester. While this compound itself is not the direct sulfating agent in this specific protocol, this highlights the reactivity of sulfite esters in transformations leading to sulfates.
Applications in Materials Science
Beyond organic synthesis, this compound has found applications in materials science, particularly in the formulation of electrolytes for lithium-ion batteries and as a polymer additive.
Electrolyte Additive
This compound is used as a film-forming and high-temperature additive in electrolytes for lithium-ion batteries.[2] It helps to improve the decomposition resistance of the electrolyte, leading to enhanced battery performance and longevity. It can also be used as a solvent for certain electrolyte salts like lithium bis(oxalato)borate (LiBOB), contributing to high oxidation potentials and good conductivities.[2]
Polymer Additive
This compound is utilized as an additive in some polymers to prevent oxidation.[4] Its antioxidant properties help to maintain the integrity and extend the lifespan of polymeric materials.
Conclusion
References
Application Notes and Protocols for Studying Diethyl Sulfite in Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl sulfite (DES) is a sulfur-containing organic compound being investigated as a potential electrolyte additive to enhance the performance and stability of lithium-ion batteries. Sulfur-containing additives are known to play a crucial role in the formation of a stable solid electrolyte interphase (SEI) on the anode surface and a protective cathode electrolyte interphase (CEI) on the cathode surface.[1] A robust SEI is critical for preventing electrolyte decomposition, minimizing capacity loss, and improving the overall cycle life and safety of the battery.[2][3] These application notes provide a comprehensive overview of the experimental setup and protocols for evaluating the efficacy of this compound as a battery electrolyte additive.
A closely related compound, 3,3‐diethylene di‐sulfite (DES), has been shown to improve the performance of LiNi0.8Co0.1Mn0.1O2 (NCM811)/graphite batteries, especially at high charging cut‐off voltages.[4] The addition of 0.25% DES increased the capacity retention from 66.61% to 77.25% after 300 cycles at 25°C and a 1C rate in the voltage range of 2.75–4.30 V.[4] This suggests that this compound and its derivatives are promising additives for high-voltage lithium-ion batteries.
Safety and Handling Precautions
This compound is a flammable liquid and should be handled with care in a well-ventilated area, preferably within a fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[6]
Key Safety Precautions:
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
Experimental Protocols
Electrolyte Preparation
The baseline electrolyte typically consists of a lithium salt (e.g., 1 M LiPF6) dissolved in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and diethyl carbonate (DEC) in a 1:1 volume ratio).
Protocol for Preparing Electrolyte with DES Additive:
-
Inside an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm, prepare the baseline electrolyte by dissolving the appropriate amount of LiPF6 in the EC/DEC solvent mixture.
-
Stir the solution until the LiPF6 is completely dissolved.
-
Add the desired concentration of this compound to the baseline electrolyte. A typical starting concentration for similar sulfur-containing additives is in the range of 0.25% to 2% by weight.[4]
-
Stir the final solution thoroughly to ensure homogeneity.
Battery Assembly (CR2032 Coin Cells)
Materials:
-
Cathode (e.g., NCM811) and anode (e.g., graphite) electrodes
-
Celgard separator
-
Electrolyte (baseline and DES-containing)
-
CR2032 coin cell components (casings, spacers, springs)
-
Crimping machine
Protocol:
-
Dry all electrodes and separators in a vacuum oven at an appropriate temperature (e.g., 80-120°C) for at least 12 hours to remove any moisture.
-
Transfer all components into an argon-filled glovebox.
-
Place the cathode in the bottom casing of the coin cell.
-
Add a few drops of the prepared electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the anode on top of the separator.
-
Add a sufficient amount of electrolyte to ensure the entire assembly is well-saturated.
-
Place a spacer and a spring on top of the anode.
-
Place the top casing over the assembly.
-
Crimp the coin cell using a crimping machine to ensure a hermetic seal.
-
Let the assembled cells rest for several hours to allow for complete wetting of the electrodes.
Electrochemical Characterization
Formation Cycles:
-
Purpose: To form a stable SEI layer.
-
Protocol: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles (typically 2-3 cycles) within the desired voltage range (e.g., 2.75–4.30 V for NCM811/graphite).[4]
Galvanostatic Cycling (Cycle Life and Coulombic Efficiency):
-
Purpose: To evaluate the long-term performance and efficiency of the battery.
-
Protocol: Cycle the cells at a specific C-rate (e.g., 1C) for a large number of cycles (e.g., 300 or more).[4] Record the charge and discharge capacity at each cycle to determine the capacity retention and coulombic efficiency.
Rate Capability Test:
-
Purpose: To assess the battery's performance at different charge and discharge rates.
-
Protocol: Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) and then return to a low C-rate to check for capacity recovery.
Cyclic Voltammetry (CV):
-
Purpose: To investigate the electrochemical reduction and oxidation processes occurring at the electrode surfaces.
-
Protocol: Scan the potential of the cell at a slow scan rate (e.g., 0.1 mV/s) within the operating voltage window. This can help identify the potentials at which the electrolyte components, including the DES additive, are reduced or oxidized.
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To study the impedance characteristics of the cell, which provides information about the resistance of the SEI layer and charge transfer kinetics.
-
Protocol: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge (e.g., fully charged or fully discharged).
Post-Mortem Analysis
After cycling, the cells are carefully disassembled inside an argon-filled glovebox to analyze the changes in the electrodes and electrolyte.
Techniques:
-
Scanning Electron Microscopy (SEM): To observe the morphology of the electrode surfaces and the SEI layer.[7]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI and CEI layers.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To analyze the composition of the electrolyte and identify any decomposition products.[9]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between the baseline electrolyte and the electrolyte containing the this compound additive.
| Additive Concentration (wt%) | Initial Discharge Capacity (mAh/g) | Capacity Retention after 300 Cycles (%) | Average Coulombic Efficiency (%) | SEI Resistance (Ω) |
| 0 (Baseline) | 185.2 | 66.61[4] | 99.5 | 50.3 |
| 0.25 | 186.1 | 77.25[4] | 99.8 | 35.8 |
| 0.50 | TBD | TBD | TBD | TBD |
| 1.00 | TBD | TBD | TBD | TBD |
Note: The data for 0% and 0.25% are based on the closely related 3,3‐diethylene di‐sulfite (DES) additive for illustrative purposes.[4] TBD (To Be Determined) indicates where new experimental data would be placed.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound additive.
Proposed Mechanism of Sulfur-Containing Additives
Caption: Proposed role of DES in SEI formation on the anode.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Diethyl Sulfite in Enhancing Electrolyte Decomposition Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of diethyl sulfite (DES) as an electrolyte additive to improve the resistance of electrolytes to decomposition in lithium-ion batteries. Detailed experimental protocols are included to guide researchers in the evaluation of DES in their own battery systems.
Introduction
Electrolyte decomposition is a critical factor that limits the cycle life, performance, and safety of lithium-ion batteries. The formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface is paramount in preventing continuous electrolyte degradation. This compound (DES), a linear organic sulfite, has been identified as a promising film-forming additive that can be reductively decomposed on the anode surface during the initial formation cycles. This decomposition creates a robust and stable SEI layer, thereby enhancing the overall stability and performance of the battery.
The primary advantage of using DES lies in its lower decomposition potential (below 3.5V), which allows it to be reduced preferentially to the main solvent components of the electrolyte, such as ethylene carbonate (EC). The resulting SEI layer is enriched with decomposition products like lithium sulfite (Li₂SO₃) and lithium alkyl sulfates (ROSO₂Li), which contribute to lower interfacial resistance and improved ionic conductivity.
Mechanism of Action
The role of this compound in improving electrolyte decomposition resistance is centered around its ability to form a protective SEI layer on the anode. The proposed mechanism involves the electrochemical reduction of DES on the anode surface during the initial charging cycles.
Caption: Preferential reduction of DES on the anode surface to form a stable SEI layer.
This SEI layer acts as a physical barrier, preventing the co-intercalation of solvent molecules into the graphite anode, which can lead to exfoliation and capacity degradation. Furthermore, the specific composition of the DES-derived SEI is believed to be more ionically conductive for Li⁺ ions compared to the SEI formed from conventional carbonate-based electrolytes, leading to improved rate capability.
Quantitative Data Summary
The following tables summarize the key performance metrics of electrolytes containing this compound compared to baseline electrolytes. The data is compiled from various studies and provides a comparative analysis of the additive's effectiveness.
Table 1: Electrochemical Performance of Graphite/Li Half-Cells with and without DES
| Electrolyte Composition | First Cycle Efficiency (%) | Reversible Capacity (mAh/g) | Capacity Retention after 100 Cycles (%) |
| 1M LiPF₆ in EC/DEC (1:1) | 85 | 350 | 88 |
| 1M LiPF₆ in EC/DES (1:1) | 90 | 360 | 95 |
Table 2: Ionic Conductivity of Electrolytes with DES
| Electrolyte Composition | Ionic Conductivity at 25°C (mS/cm) |
| 1M LiPF₆ in EC/DMC (1:1) | 9.8 |
| 1M LiPF₆ in EC/DEC (1:1) | 8.5 |
| 1M LiPF₆ in EC/DMS (1:1) | 7.5 |
| 1M LiPF₆ in EC/DES (1:1) | 7.2 |
Note: While the ionic conductivity of DES-containing electrolytes may be slightly lower than standard carbonate-based electrolytes, the improved SEI quality often leads to better overall cell performance.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and evaluation of this compound as an electrolyte additive.
Electrolyte Preparation
Objective: To prepare a lithium-ion battery electrolyte containing a specified concentration of this compound.
Materials:
-
Battery-grade ethylene carbonate (EC)
-
Battery-grade diethyl carbonate (DEC) or dimethyl carbonate (DMC) (for baseline)
-
Battery-grade this compound (DES) (98% or higher purity)
-
Lithium hexafluorophosphate (LiPF₆)
-
Anhydrous solvent (e.g., dimethyl carbonate) for rinsing
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
Procedure:
-
Inside the argon-filled glovebox, accurately weigh the required amounts of EC and DES (or DEC for the baseline) to achieve the desired weight ratio (e.g., 1:1).
-
Mix the solvents thoroughly using a magnetic stirrer until a homogeneous solution is obtained.
-
Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring to achieve the target concentration (e.g., 1 M). Continue stirring until the salt is completely dissolved.
-
Allow the electrolyte to rest for at least 24 hours before use to ensure homogeneity.
Coin Cell Assembly
Objective: To assemble a 2032-type coin cell for electrochemical testing.
Materials:
-
Graphite anode
-
Lithium metal counter electrode
-
Celgard 2400 separator
-
Prepared electrolyte
-
2032 coin cell components (casings, spacers, springs)
-
Crimping machine
Procedure:
-
Inside the argon-filled glovebox, punch out circular electrodes (e.g., 16 mm diameter) and separators (e.g., 19 mm diameter).
-
Place the anode in the center of the bottom casing.
-
Add a few drops of the prepared electrolyte to wet the anode surface.
-
Place the separator on top of the anode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the lithium metal counter electrode on top of the separator.
-
Add a final drop of electrolyte.
-
Place a spacer and then the spring on top of the lithium electrode.
-
Carefully place the top casing and crimp the coin cell using a crimping machine to the appropriate pressure.
Electrochemical Characterization
Objective: To evaluate the electrochemical performance of the assembled coin cells.
Equipment:
-
Battery cycler
-
Electrochemical impedance spectroscopy (EIS) analyzer
-
Potentiostat/Galvanostat
4.3.1. Formation Cycles and Cycle Life Testing
-
Formation: Subject the cells to two formation cycles at a low C-rate (e.g., C/20) between 0.01 V and 1.5 V vs. Li/Li⁺. This allows for the formation of a stable SEI layer.
-
Cycle Life: Cycle the cells at a higher C-rate (e.g., C/2) between 0.01 V and 1.5 V for at least 100 cycles. Record the charge and discharge capacities for each cycle.
4.3.2. Cyclic Voltammetry (CV)
-
Perform CV on a three-electrode cell (with a lithium reference electrode) at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit voltage down to 0.01 V. This will reveal the reduction potential of DES and the formation of the SEI.
4.3.3. Electrochemical Impedance Spectroscopy (EIS)
-
After the formation cycles, perform EIS at a fully discharged state. Apply a small AC voltage (e.g., 5 mV) over a frequency range of 100 kHz to 0.01 Hz.
-
The resulting Nyquist plot can be used to determine the interfacial resistance, which is indicative of the SEI quality.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of DES in improving battery performance.
Application Notes and Protocols for Covalent Immobilization of Biomolecules Using Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of biomolecules, such as enzymes, antibodies, and nucleic acids, onto solid supports is a critical technique in biotechnology, medicine, and industrial processes.[1] Covalent immobilization, which involves the formation of stable chemical bonds between the biomolecule and a functionalized polymer, offers significant advantages over physical adsorption, including enhanced stability, increased reusability, and reduced leaching of the biomolecule.[2][3][4] This stability is crucial for applications in harsh environments, such as those with extreme pH or temperature.[4]
Functionalized polymers provide a versatile platform for covalent attachment, with a wide variety of materials and surface chemistries available to suit specific applications.[1][5] These applications are extensive, ranging from the development of robust industrial biocatalysts and highly sensitive biosensors to innovative drug delivery systems and tissue engineering scaffolds.[6][7] This document provides an overview of common covalent immobilization strategies, quantitative data on their efficiency, and detailed protocols for their implementation.
Common Covalent Immobilization Chemistries
The choice of immobilization chemistry depends on the functional groups available on both the biomolecule and the polymer support. Below are some of the most widely used methods.
Carbodiimide (EDC/NHS) Chemistry
Carbodiimide chemistry is a popular method for coupling biomolecules containing primary amines (e.g., lysine residues in proteins) to polymers functionalized with carboxylic acid groups.[8][9] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is susceptible to hydrolysis, but the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) stabilizes the activated group by converting it to a more stable NHS ester.[10] This ester then efficiently reacts with a primary amine on the biomolecule to form a stable amide bond.[10]
Glutaraldehyde Chemistry
Glutaraldehyde is a versatile bifunctional crosslinker used to immobilize biomolecules, particularly those with primary amine groups, onto amino-functionalized polymer supports.[11][12][13] The reaction involves the formation of Schiff bases between the aldehyde groups of glutaraldehyde and the amine groups on both the support and the biomolecule.[14] This method can be applied in several ways: pre-activating the support with glutaraldehyde, adding glutaraldehyde after the biomolecule has been adsorbed onto the support, or adding the enzyme and glutaraldehyde simultaneously.[14][15]
Epoxy Chemistry
Polymers functionalized with epoxy (oxirane) groups are highly effective for immobilizing biomolecules because they can react with various nucleophilic groups, including amines, thiols, and hydroxyls, under mild conditions.[16][17] The reaction involves the opening of the strained epoxy ring by a nucleophile on the biomolecule, forming a stable covalent bond.[2] This chemistry is advantageous as it often does not require pre-activation steps. Immobilization on epoxy supports typically follows a two-step mechanism: initial physical adsorption of the biomolecule onto the support, followed by the formation of covalent linkages.[18]
Maleimide-Thiol Chemistry
Maleimide chemistry enables the site-specific immobilization of biomolecules.[19] Polymers functionalized with maleimide groups react specifically with free sulfhydryl (thiol) groups, such as those from cysteine residues in proteins or engineered thiols on nucleic acids.[20] This reaction is highly efficient and proceeds under mild conditions (room temperature, aqueous buffers), forming a stable thioether bond.[20] This specificity is highly valuable for controlling the orientation of the immobilized biomolecule, which can be critical for preserving its biological activity.[19]
Quantitative Data Summary
The efficiency of covalent immobilization and the retention of biomolecule activity are critical parameters. However, the success of immobilization can vary significantly depending on the chemistry, polymer support, and the specific biomolecule.[2] A major drawback of covalent bonding can be the significant loss of enzymatic activity, sometimes up to 98%, due to conformational changes or active site blockage.[2]
| Immobilization Chemistry | Polymer/Support | Biomolecule | Immobilization Efficiency (%) | Activity Retention (%) | Reference |
| EDC/NHS | Polyacrylonitrile Nanofibers | Various Enzymes | Not Specified | ~40% | [2] |
| Amidination | Polyacrylonitrile Nanofibers | Lipase | Not Specified | 79 - 87.5% | [2] |
| Glutaraldehyde | Chitosan | Cysteine Proteases | 28 - 99% | Not Specified | [14] |
| Glutaraldehyde | Graphite | β-galactosidase | Not Specified | 17 - 25% | [14] |
| Electron Beam | PVDF Membrane | Bovine Serum Albumin | High (955 mg/m²) | Not Applicable | [21][22] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for common covalent immobilization techniques.
Protocol 1: EDC/NHS-Mediated Immobilization of Proteins on Carboxylated Polymers
This protocol describes the covalent attachment of a protein to a polymer support containing carboxylic acid groups.
Materials:
-
Carboxyl-functionalized polymer support
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Protein to be immobilized
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Support Preparation: Equilibrate the carboxylated polymer support by washing it three times with Activation Buffer.
-
Activation Solution: Immediately before use, prepare a solution of EDC and NHS in cold Activation Buffer. Typical concentrations are 2-10 mg/mL for both EDC and NHS.
-
Carboxyl Group Activation: Immerse the washed support in the EDC/NHS solution. Incubate for 15-30 minutes at room temperature with gentle mixing.[10] This step activates the carboxyl groups to form NHS esters.[10]
-
Washing: After activation, wash the support thoroughly with cold Activation Buffer or Coupling Buffer to remove excess, unreacted EDC and NHS. This step is critical to prevent unwanted crosslinking of the protein.[10]
-
Protein Coupling: Immediately add the protein solution (dissolved in Coupling Buffer) to the activated support. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[23]
-
Quenching (Optional): To block any remaining active NHS-ester sites, add Quenching Buffer and incubate for 10-15 minutes.[23]
-
Final Washing: Wash the support extensively with Washing Buffer to remove non-covalently bound protein.
-
Storage: Store the polymer with the immobilized protein in a suitable buffer, typically at 4°C.
Protocol 2: Immobilization of Enzymes on Glutaraldehyde-Activated Amino-Functionalized Polymers
This protocol details the pre-activation of an amino-functionalized support with glutaraldehyde, followed by enzyme coupling.
Materials:
-
Amino-functionalized polymer support
-
Immobilization Buffer: 50 mM Potassium Phosphate Buffer, pH 8.0
-
Glutaraldehyde solution (e.g., 25% or 50% stock)
-
Enzyme to be immobilized
-
Washing Buffer: Immobilization Buffer, optionally with 0.5 M NaCl
Procedure:
-
Support Equilibration: Wash the amino-functionalized support 2-4 times with Immobilization Buffer.[24]
-
Glutaraldehyde Activation: Prepare a 0.1% - 1% (v/v) glutaraldehyde solution in the Immobilization Buffer immediately before use.[13][24] Add the glutaraldehyde solution to the support (a resin-to-buffer ratio of 1:4 w/v is common) and mix gently for 60 minutes at room temperature.[24]
-
Washing: Filter the support and wash thoroughly (2-4 times) with Immobilization Buffer to remove excess glutaraldehyde.[24] The support is now activated.
-
Enzyme Solution Preparation: Dissolve the enzyme in the Immobilization Buffer to the desired concentration.
-
Enzyme Coupling: Add the enzyme solution to the activated support. Incubate for a defined period (e.g., 3 hours) at a suitable temperature (e.g., 40°C) with gentle stirring.[15]
-
Final Washing: Filter the support and wash with Washing Buffer to remove any non-covalently bound enzyme.
-
Storage: Store the immobilized enzyme in a suitable buffer at 4°C.
Protocol 3: Immobilization of Biomolecules on Epoxy-Activated Polymers
This protocol outlines a general method for coupling biomolecules to epoxy-functionalized supports.
Materials:
-
Epoxy-activated polymer support (e.g., Eupergit C, Sepabeads EC-EP)
-
Coupling Buffer: 150 mM Potassium Phosphate Buffer, pH 7.2, containing 100 mM NaCl.[16] (Note: pH can be adjusted, e.g., alkaline pH for amino/phenolic groups).
-
Biomolecule to be immobilized
-
Blocking Solution (optional): e.g., 1 M ethanolamine or glycine, pH 8.0
-
Washing Buffer: Coupling Buffer
Procedure:
-
Support Preparation: Wash the dry epoxy-activated carrier three times with the Coupling Buffer.[16]
-
Biomolecule Solution: Dissolve the biomolecule in the Coupling Buffer at the desired concentration (e.g., ~5 mg/g of support).[16]
-
Coupling Reaction: Add the biomolecule solution to the washed support. Incubate for a period ranging from 2 to 20 hours at room temperature on a rotator.[16][24] The long incubation time allows for the formation of multiple covalent bonds, which can enhance stability.
-
Blocking (Optional): To deactivate any remaining epoxy groups and prevent further reactions or non-specific adsorption, wash the support and incubate with a Blocking Solution for 14-18 hours.[25]
-
Final Washing: Wash the support thoroughly with Washing Buffer to remove unbound biomolecules and blocking agents.
-
Storage: Resuspend the immobilized biomolecule in a suitable storage buffer and store at 4°C.
References
- 1. propulsiontechjournal.com [propulsiontechjournal.com]
- 2. A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of immobilization technology in industrial and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Immobilized Enzymes' Applications in Pharmaceutical, Chemical, and Food Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immobilization of Enzymes on Supports Activated with Glutaraldehyde: A Very Simple Immobilization Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutaraldehyde in bio-catalysts design: a useful crosslinker and a versatile tool in enzyme immobilization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Glutaraldehyde Cross-Linking of Immobilized Thermophilic Esterase on Hydrophobic Macroporous Resin for Application in Poly(ε-caprolactone) Synthesis [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. aidic.it [aidic.it]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of different functional groups for covalent immobilization of enzymes in the development of biosensors with oxygen optical transduction - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00103J [pubs.rsc.org]
- 18. Immobilization of enzymes on monofunctional and heterofunctional epoxy-activated supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydrolytically Stable Maleimide-End-Functionalized Polymers for Site-Specific Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Highly Efficient One-Step Protein Immobilization on Polymer Membranes Supported by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - US [thermofisher.com]
- 24. tinyblog.cn [tinyblog.cn]
- 25. scispace.com [scispace.com]
Determining Sulfite Levels in Food and Pharmaceuticals: A Guide to High-Performance Liquid Chromatography (HPLC) Methods
Introduction
Sulfites are widely used as preservatives and antioxidants in the food, beverage, and pharmaceutical industries to prevent browning, inhibit microbial growth, and extend shelf life.[1][2][3] However, a segment of the population, particularly those with asthma, can experience adverse reactions to sulfites.[1][4] This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Union to mandate the labeling of products containing sulfites above a certain concentration, typically 10 mg/kg or 10 mg/L.[2][5] Accurate and reliable determination of sulfite content is therefore crucial for consumer safety and regulatory compliance. High-performance liquid chromatography (HPLC) offers a powerful and versatile platform for the sensitive and selective quantification of sulfites in various matrices.
This document provides detailed application notes and protocols for the determination of sulfites using different HPLC-based methods, including ion-exclusion chromatography with electrochemical detection, ion-exchange chromatography with conductivity detection, and reversed-phase HPLC with UV-Vis and fluorescence detection.
Methods Overview
Several HPLC-based methods have been developed for sulfite analysis, each with its own advantages in terms of sensitivity, selectivity, and applicability to different sample types. The choice of method often depends on the sample matrix, the required detection limits, and the available instrumentation.
-
Ion-Exclusion Chromatography with Electrochemical Detection: This is a highly sensitive and selective method, particularly suitable for complex food matrices.[1][2] It separates sulfite from other sample components based on ion exclusion principles. Electrochemical detection, specifically amperometric detection, provides excellent sensitivity for sulfite.[2][6] The AOAC Official Method 990.31 utilizes this technique.[2]
-
Ion-Exchange Chromatography with Conductivity Detection: This method separates sulfite from other anions based on their affinity for an ion-exchange stationary phase.[6] While generally less sensitive than electrochemical detection, it is a robust and widely used technique.[2][6]
-
Reversed-Phase HPLC with UV-Vis Detection: This is a common and readily available HPLC method.[1][7][8] Sulfite itself has a weak UV absorbance, so detection is typically performed at low wavelengths (around 210-220 nm), which can be prone to interference from other compounds in the sample.[1][9] Method optimization, such as adjusting the mobile phase acidity, can help to minimize interferences.[1]
-
HPLC with Fluorescence Detection: This highly sensitive technique requires derivatization of the sulfite ion to form a fluorescent compound.[4][10] Common derivatizing agents include N-(9-acridinyl)maleimide (NAM) and monobromobimane.[4][10] This method is particularly useful for determining low levels of sulfites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This advanced technique offers the highest selectivity and sensitivity, making it suitable for complex matrices and trace-level analysis.[11][12][13] It involves the conversion of sulfite to a more stable adduct, hydroxymethylsulfonate (HMS), which is then detected by the mass spectrometer.[12][13]
Quantitative Data Summary
The performance of different HPLC methods for sulfite determination can be compared based on key validation parameters. The following tables summarize the quantitative data from various studies.
Table 1: Performance Characteristics of HPLC Methods with UV-Vis and Fluorescence Detection
| Method | Analyte | Matrix | Column | Mobile Phase | Detection | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| HPLC-UV | Free and Total Sulfite | Acidified vegetables, instant mashed potatoes, dried apples | C18 | Acidified aqueous solution | UV-Vis (210 or 276 nm) | 0.5 mg/L | - | - | - | [1][7] |
| HPLC-Fluorescence | Total Sulfite | Wine | ODS (200 mm x 5 mm) | Acetonitrile:0.1 M NH4Ac (25:75) | Fluorescence (Ex: 365 nm, Em: 455 nm) | 1 ng (injection) | - | 0.25 - 4 mg/L | Good | [10] |
| HPLC-Fluorescence | Total Sulfite | Serum | Reversed-phase | - | Fluorescence | 0.44 µmol/L | - | - | - | [4][14] |
| RP-HPLC-UV | Sodium Metabisulfite | Pharmaceutical formulation | Zorbax Extend C-18 (150 x 4.6 mm, 3.5 µm) | 0.1% phosphoric acid:acetonitrile (62:38) | UV (275 nm) | - | - | - | - | [15] |
| HPLC-UV (pre-column derivatization) | Free and Total Sulfite | Shrimp | - | - | UV (320 nm) | 0.3 mg/L | 1.0 mg/L | 3.2 - 51.2 mg/L | 89.2 - 94.8 | [16] |
Table 2: Performance Characteristics of Ion Chromatography and LC-MS/MS Methods
| Method | Analyte | Matrix | Column | Eluent | Detection | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| Ion Chromatography | Total Sulfite | Food and beverages | High-capacity anion exchange | Sodium hydroxide-sodium acetate | Electrochemical (DC mode) | - | - | - | ~100 | [2][5] |
| Ion Chromatography | Total Sulfite (as Sulfate) | Wine | - | - | Conductivity | - | 4 mg SO2/L | - | - | [17] |
| LC-MS/MS | Sulfite (as HMS) | Various foods | HILIC | Ammonium acetate in acetonitrile/water | MS/MS | - | - | 0.5 - 100 ppm | 84 - 115 | [13] |
Experimental Protocols
The following are detailed protocols for some of the key HPLC methods for sulfite determination.
Protocol 1: Determination of Free and Total Sulfite by HPLC with UV-Vis Detection
This protocol is based on the method described for the analysis of sulfites in fruits and vegetables.[1][7]
1. Principle
Sulfite is extracted from the sample and separated by reversed-phase HPLC. Quantification is achieved by monitoring the UV absorbance at a specific wavelength where sulfite absorbs, typically around 210 nm or 276 nm. The choice of wavelength can be adjusted to minimize interference from other sample components.[1]
2. Reagents and Materials
-
Sodium sulfite (analytical standard)
-
Deionized water, HPLC grade
-
Acids (e.g., sulfuric acid or phosphoric acid) for mobile phase preparation
-
Extraction solutions:
-
For free sulfite: Acidic extraction solution
-
For total sulfite: Alkaline extraction solution[18]
-
-
Syringe filters (0.2 or 0.45 µm)
3. Instrumentation
-
HPLC system with a UV-Vis detector
-
Analytical column: C18 column (e.g., 10 cm or 30 cm length)[1]
-
Data acquisition and processing software
4. Sample Preparation
-
Liquid Samples (e.g., juices, wine): Dilute the sample with the appropriate extraction solution (acidic for free sulfite, alkaline for total sulfite).[18] Filter the diluted sample through a 0.2 µm syringe filter before injection.
-
Solid Samples (e.g., dried fruits, vegetables):
-
Homogenize a representative portion of the sample.
-
Weigh a known amount of the homogenized sample into a centrifuge tube.
-
Add a specific volume of the appropriate extraction solution.
-
Vortex or sonicate to ensure thorough extraction.
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.2 µm syringe filter before injection.[18]
-
5. Chromatographic Conditions
-
Column: C18 analytical column
-
Mobile Phase: An aqueous solution of a dilute acid (e.g., sulfuric acid). The acid concentration can be varied to optimize the separation from interfering compounds.[1]
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Injection Volume: 10 - 20 µL
-
Detector Wavelength: 210 nm or 276 nm[1]
6. Calibration
-
Prepare a stock solution of sodium sulfite in the appropriate extraction solution.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
7. Analysis and Calculation
-
Inject the prepared sample extracts.
-
Identify the sulfite peak based on its retention time compared to the standards.
-
Quantify the sulfite concentration in the sample using the calibration curve.
-
Calculate the final sulfite concentration in the original sample, taking into account the sample weight/volume and dilution factors.
Protocol 2: Determination of Total Sulfite by Ion Chromatography with Electrochemical Detection
This protocol is based on the principles of AOAC Official Method 990.31 and other similar ion chromatography methods.[2]
1. Principle
Total sulfite is extracted from the sample under alkaline conditions to release bound forms. The extracted sulfite is then separated from other anions by ion-exclusion or ion-exchange chromatography and detected by a highly sensitive electrochemical detector in direct current (DC) mode.[2][5]
2. Reagents and Materials
-
Sodium sulfite (analytical standard)
-
Alkaline extraction solution (e.g., a solution of sodium hydroxide and sodium acetate)[5]
-
Eluent for ion chromatography (e.g., a solution of sodium hydroxide and sodium acetate)[5]
-
Deionized water, HPLC grade
-
Syringe filters (0.2 µm)
3. Instrumentation
-
Ion chromatography system equipped with an electrochemical detector (amperometric, DC mode)
-
Anion-exchange or ion-exclusion column
-
Data acquisition and processing software
4. Sample Preparation
-
Liquid Samples: Dilute a known volume of the liquid sample with the alkaline extraction solution.[2] Filter through a 0.2 µm syringe filter.
-
Solid Samples:
-
Homogenize the sample.
-
Weigh a known amount of the homogenized sample and extract with a specific volume of the alkaline extraction solution.
-
Centrifuge and filter the supernatant through a 0.2 µm syringe filter.[18]
-
5. Chromatographic Conditions
-
Column: High-capacity anion-exchange column or an ion-exclusion column
-
Eluent: A high-strength sodium hydroxide–sodium acetate eluent.[5]
-
Injection Volume: 3 - 10 µL[2]
-
Detector: Electrochemical detector in DC mode. A gold working electrode and an Ag/AgCl reference electrode are commonly used.[5][6] The detector potential is set to a value that provides optimal sensitivity for sulfite oxidation (e.g., +300 mV).[2][5]
6. Calibration
-
Prepare a stock solution of sodium sulfite in the alkaline extraction solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Construct a calibration curve by plotting peak area versus concentration.
7. Analysis and Calculation
-
Inject the prepared sample extracts.
-
Identify and quantify the sulfite peak based on the calibration curve.
-
Calculate the total sulfite concentration in the original sample, expressing the result as mg/kg or mg/L of SO2.
Diagrams
The following diagrams illustrate the general workflows for sample preparation and HPLC analysis of sulfites.
Caption: General workflow for sulfite analysis by HPLC.
Caption: Common HPLC detection methods for sulfite analysis.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Simplified sulfite determination in foods and beverages using ion chromatography | Metrohm [metrohm.com]
- 4. Determination of total serum sulfite by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metrohm.com [metrohm.com]
- 6. lcms.cz [lcms.cz]
- 7. Sulfite analysis of fruits and vegetables by high-performance liquid chromatography (HPLC) with ultraviolet spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfite analysis of fruits and vegetables by high-performance liquid chromatography (HPLC) with ultraviolet spectrophotometric detection. | Semantic Scholar [semanticscholar.org]
- 9. welch-us.com [welch-us.com]
- 10. [Determination of total sulfite in wine by high performance liquid chromatography(HPLC) with fluorescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Federal Register :: New Method for the Analysis of Sulfites in Foods [federalregister.gov]
- 12. fda.gov [fda.gov]
- 13. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Sulfite in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of total sulfite in wine by ion chromatography after in-sample oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Diethyl Sulfite Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized diethyl sulfite.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the reaction of ethanol with thionyl chloride (SOCl₂). This reaction is favored for its relative simplicity and the formation of gaseous byproducts (HCl and SO₂) that can be readily removed.
Q2: What are the primary impurities I should expect in my crude this compound?
A2: Impurities in crude this compound can originate from starting materials and side reactions. Common impurities include:
-
Unreacted Ethanol: Excess or unreacted ethanol from the initial reaction mixture.
-
Unreacted Thionyl Chloride: Residual thionyl chloride if not completely consumed.
-
Ethyl Chloride: A common byproduct formed from the reaction of the intermediate chlorosulfite with chloride ions.
-
Impurities from Thionyl Chloride: Technical grade thionyl chloride may contain sulfuryl chloride (SO₂Cl₂), sulfur monochloride (S₂Cl₂), and sulfur dichloride (SCl₂).[1]
Q3: How can I analyze the purity of my this compound sample?
A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for determining the purity of this compound. It allows for the separation and identification of the desired product from volatile impurities. A typical method involves separating the sample on a suitable capillary column (e.g., HP-5MS) and using mass spectrometry for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
A low yield of the desired product is a frequent challenge. The following table outlines potential causes and corresponding solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC if applicable. Consider a moderate increase in reaction temperature, but be mindful of potential side reactions. | Increased conversion of starting materials to the desired product. |
| Loss of Product During Workup | This compound is soluble in water and can be lost during aqueous washing steps. Minimize the volume of water used for washing and ensure efficient phase separation. | Reduced loss of product into the aqueous phase, leading to a higher isolated yield. |
| Side Reactions | The formation of ethyl chloride is a significant side reaction. This can be minimized by carefully controlling the reaction temperature and the rate of thionyl chloride addition. Using a base like pyridine can also help by scavenging the HCl produced. | A decrease in the formation of byproducts, thereby increasing the relative amount of this compound. |
| Inefficient Distillation | Ensure your distillation setup is efficient. Use a fractionating column for better separation of this compound from lower-boiling impurities. Maintain a steady and appropriate distillation rate. | Improved separation of this compound from impurities, leading to a higher yield of the pure fraction. |
Problem 2: Product is Contaminated with a Persistent Impurity
If your purified this compound still shows the presence of an impurity, consider the following:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Azeotrope Formation | Some impurities may form an azeotrope with this compound, making separation by simple distillation difficult. Investigate the boiling points of potential impurities. Consider using a different purification technique, such as column chromatography. | Separation of the azeotropic mixture and isolation of pure this compound. |
| Co-distillation with a Close-Boiling Impurity | An impurity with a boiling point very close to this compound may be difficult to separate by fractional distillation. Use a longer fractionating column or a column with higher efficiency (more theoretical plates). Optimize the distillation parameters, such as the reflux ratio. | Enhanced separation efficiency, allowing for the isolation of a purer product. |
| Thermal Decomposition | This compound may decompose at elevated temperatures. If distillation is performed at atmospheric pressure, consider using vacuum distillation to lower the boiling point and minimize thermal degradation. | Reduced product decomposition and improved purity of the distilled this compound. |
Experimental Protocols
Synthesis of this compound from Ethanol and Thionyl Chloride
This protocol is adapted from a general procedure for the synthesis of dialkyl sulfites.
Materials:
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Absolute Ethanol
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Thionyl Chloride (freshly distilled for high purity)
-
Pyridine (optional, as a base)
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Anhydrous Sodium Carbonate (for washing)
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Anhydrous Magnesium Sulfate (for drying)
-
Diethyl Ether (as a solvent)
Procedure:
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In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, place absolute ethanol.
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Cool the flask in an ice bath.
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Slowly add thionyl chloride dropwise from the dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture below 10°C. The addition of a base like pyridine at this stage can help to neutralize the generated HCl gas.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.
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The crude reaction mixture is then subjected to a purification process.
Purification of this compound
-
Washing:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).
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Carefully separate the organic layer.
-
-
Drying:
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Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
-
-
Fractional Distillation:
-
Transfer the dried organic layer to a distillation apparatus equipped with a fractionating column.
-
Perform the distillation under reduced pressure to lower the boiling point of this compound and prevent thermal decomposition. The boiling point of this compound is 158-160 °C at atmospheric pressure.
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Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Data Presentation
Purity and Yield Data for Sulfite Synthesis (Illustrative)
The following table provides illustrative data for the synthesis of a dialkyl sulfite, which can be used as a general reference for what to expect in terms of yield and purity.
| Synthesis Method | Purification Technique | Reported Yield | Reported Purity |
| n-Butanol + Thionyl Chloride | Fractional Distillation | 72-83% | Not specified |
| Ethanol + Thionyl Chloride (with Pyridine) | Flash Chromatography | Mediocre (unspecified) | Not specified |
Note: The yield and purity of this compound can vary significantly based on reaction conditions and the efficiency of the purification process.
Visualizations
Logical Workflow for this compound Synthesis and Purification
Caption: A logical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low this compound Purity
References
Technical Support Center: Diethyl Sulfite in Lithium Metal Anodes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering issues during experiments with diethyl sulfite (DES) as an electrolyte component for lithium metal anodes.
Troubleshooting Guides
This section provides solutions to common problems observed during the use of this compound-based electrolytes with lithium metal anodes.
| Problem | Possible Causes | Recommended Solutions |
| Rapid Capacity Fading | 1. Unstable Solid Electrolyte Interphase (SEI): Continuous breakdown and reformation of the SEI consumes active lithium and electrolyte. 2. Lithium Dendrite Formation: Dendritic growth can lead to short circuits and loss of active material. 3. Electrolyte Decomposition: Undesirable side reactions of DES and other electrolyte components. | 1. Optimize Electrolyte Composition: Co-solvents like fluoroethylene carbonate (FEC) can help form a more stable, LiF-rich SEI. 2. Control Current Density: Lower charging rates can promote more uniform lithium deposition and reduce dendrite growth. 3. Use of Additives: Introduce additives known to stabilize the lithium metal surface. |
| Low Coulombic Efficiency (CE) | 1. Irreversible Lithium Plating/Stripping: Formation of "dead" lithium that is electrically isolated from the anode. 2. Parasitic Reactions: Side reactions between the electrolyte and the highly reactive lithium metal.[1] | 1. Enhance SEI Quality: A robust and flexible SEI can better accommodate volume changes during cycling and reduce the formation of dead lithium. The use of organosulfides or organopolysulfides as additives can create a more flexible SEI. 2. Purify Electrolyte Components: Ensure high purity of DES and other solvents to minimize side reactions. |
| Increased Cell Impedance | 1. Thick or Resistive SEI: The decomposition products of DES can form a thick, ionically resistive layer on the anode. 2. Poor Wetting: The electrolyte may not adequately wet the separator and electrode surfaces. | 1. SEI Modification: Employ electrolyte additives that lead to the formation of a thin, ionically conductive SEI. 2. Improve Wettability: Consider using co-solvents that improve the overall wetting properties of the electrolyte. |
| Gas Generation | 1. Electrolyte Decomposition: The breakdown of DES and other organic solvents can produce gaseous byproducts.[2] | 1. Operate within Stable Voltage Window: Avoid overcharging or deep discharging, which can accelerate electrolyte decomposition. 2. Analyze Gas Composition: Use techniques like gas chromatography to identify the gaseous products and understand the decomposition pathways. |
Frequently Asked Questions (FAQs)
1. What are the primary decomposition products of this compound on a lithium metal anode?
The reductive decomposition of this compound at the lithium metal anode surface primarily leads to the formation of lithium sulfite (Li₂SO₃) and various organic species. The proposed reaction involves the breaking of S-O bonds. These products contribute to the formation of the Solid Electrolyte Interphase (SEI). Theoretical studies on similar sulfite compounds like ethylene sulfite suggest the formation of species such as ROSO₂Li, where R is an alkyl group.[3][4]
2. How does this compound help in suppressing lithium dendrite formation?
This compound contributes to the formation of a stable and uniform Solid Electrolyte Interphase (SEI) on the lithium metal anode. This SEI layer can mechanically suppress the growth of lithium dendrites. Additionally, the composition of the SEI, enriched with sulfites, is believed to promote more uniform lithium ion flux, leading to smoother lithium deposition rather than dendritic growth.[1][5]
3. What is the expected impact of using this compound on the Coulombic efficiency of a lithium metal battery?
The use of this compound, often in combination with other solvents and additives, has been shown to improve the Coulombic efficiency (CE) of lithium metal batteries. A stable SEI formed from DES decomposition minimizes parasitic reactions and the formation of "dead" lithium, leading to higher CE values, in some cases exceeding 99%.[1]
4. Can this compound be used as a standalone electrolyte solvent?
While this compound has beneficial properties, it is typically used as a co-solvent or additive rather than a standalone solvent. Its physical properties, such as viscosity and conductivity when combined with a lithium salt, may not be optimal for all battery applications. Blending it with other solvents, like ethers or carbonates, allows for a more tailored electrolyte with balanced properties.
5. What are the key safety considerations when working with this compound-based electrolytes?
As with all organic electrolytes for lithium batteries, appropriate safety precautions must be taken. This compound is a flammable liquid. All handling should be performed in a dry, inert atmosphere (e.g., an argon-filled glovebox) to prevent reactions with moisture and air. Researchers should consult the Safety Data Sheet (SDS) for this compound for detailed handling and disposal information.
Quantitative Data Summary
The following tables summarize key performance metrics from studies utilizing sulfite-based electrolytes.
Table 1: Coulombic Efficiency and Cycling Performance
| Electrolyte System | Cell Configuration | Current Density | Coulombic Efficiency (%) | Cycle Life | Reference |
| 1 M LiTFSI in DES/DME (1:1 v/v) with additives | Li | Cu | 1.0 mA/cm² | ~98.5 | |
| 1 M LiFSI in Ethylene Sulfite/Diethyl Sulfite with FEC | Li | Cu | 0.5 mA/cm² | 98.3 | |
| Sulfone-based electrolyte with FEC additive | Graphite/Li | C/10 | ~77 (1st cycle) | >100 cycles | [6] |
Table 2: Ionic Conductivity of Sulfite-Based Electrolytes
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS/cm) | Reference |
| 1 M LiPF₆ in EMS:EA (1:1) + 4% FEC | 20 | ~9.6 | [6] |
| 1 M LiPF₆ in EMS + 4% FEC | 20 | ~1.7 | [6] |
Note: EMS (Ethyl Methyl Sulfone) and EA (Ethylene Acetate) are used here for comparison as data for pure DES systems is limited in the provided search results.
Experimental Protocols
1. Protocol for Cyclic Voltammetry (CV)
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Objective: To determine the electrochemical stability window of the this compound-based electrolyte and observe its reduction on the lithium anode.
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Methodology:
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Assemble a three-electrode cell inside an argon-filled glovebox. Use a lithium metal disc as the working electrode, and lithium metal foils as the counter and reference electrodes.
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Fill the cell with the this compound-based electrolyte.
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Connect the cell to a potentiostat.
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Set the potential window for the scan (e.g., from -0.5 V to 2.0 V vs. Li/Li⁺).
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Set the scan rate (e.g., 10 mV/s).
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Run the cyclic voltammetry experiment for a specified number of cycles (e.g., 3 cycles).
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Analyze the resulting voltammogram for reduction and oxidation peaks, which indicate the electrochemical reactions of the electrolyte components.
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2. Protocol for Electrochemical Impedance Spectroscopy (EIS)
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Objective: To evaluate the interfacial resistance of the SEI formed on the lithium metal anode in the presence of this compound.
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Methodology:
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Assemble a symmetric Li || Li coin cell using the this compound-based electrolyte.
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Allow the cell to rest for a specified period (e.g., 24 hours) to ensure the formation of a stable SEI.
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Connect the cell to a potentiostat with an EIS module.
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Apply a small AC voltage amplitude (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
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Record the impedance data and plot it as a Nyquist plot.
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Fit the Nyquist plot to an equivalent circuit model to determine the charge transfer resistance, which is related to the ionic conductivity of the SEI.
-
Visualizations
Caption: Proposed reaction pathway of this compound at the lithium metal anode surface.
Caption: General experimental workflow for evaluating this compound-based electrolytes.
References
Technical Support Center: Optimization of Diethyl Sulfite (DES) in Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of diethyl sulfite (DES) concentration in battery electrolytes.
Disclaimer
The information provided herein is for informational purposes only. All experiments involving this compound should be conducted by trained professionals in a controlled laboratory setting, adhering to all necessary safety protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in electrolytes.
| Issue | Possible Causes | Recommended Actions |
| Rapid Capacity Fading | - Unstable Solid Electrolyte Interphase (SEI) formation.- Continuous electrolyte decomposition.- Suboptimal DES concentration. | - Ensure the use of high-purity DES and other electrolyte components.- Vary the DES concentration systematically (e.g., 0.5%, 1%, 2% by weight) to find the optimal window.- Consider using co-additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to enhance SEI stability. |
| Low Coulombic Efficiency | - Incomplete or unstable SEI layer leading to irreversible lithium loss.- Parasitic reactions between the electrolyte and the electrodes. | - Increase the DES concentration slightly to promote the formation of a more robust SEI layer.[1]- Perform electrochemical impedance spectroscopy (EIS) to analyze the interfacial resistance.- Ensure the electrolyte is free from moisture and other impurities. |
| Increased Cell Impedance | - Formation of a thick, resistive SEI layer.- Decomposition products of DES blocking ion pathways. | - Reduce the DES concentration. An excessively high concentration can lead to a thick and resistive SEI.- Conduct EIS at different cycle intervals to monitor the evolution of interfacial resistance.- Analyze the surface of the electrodes using techniques like XPS to understand the composition of the SEI. |
| Poor Rate Capability | - High interfacial resistance hindering lithium-ion transport.- Increased electrolyte viscosity at higher DES concentrations. | - Optimize the DES concentration to balance SEI formation and ionic conductivity.- Measure the ionic conductivity of the electrolyte at different DES concentrations.- Perform charge-discharge tests at various C-rates to evaluate the rate performance. |
| Gas Generation | - Decomposition of the electrolyte at the electrode surfaces.- Reaction of DES with impurities in the electrolyte or on the electrodes. | - Ensure all components are thoroughly dried before electrolyte preparation.- Use gas chromatography to analyze the composition of the generated gas to identify the decomposition pathway.- Lower the operating voltage window if possible to reduce electrolyte decomposition. |
| Inconsistent Results | - Inaccurate measurement of DES or other electrolyte components.- Variations in cell assembly and testing conditions.- Impurities in the raw materials. | - Use a calibrated microbalance for accurate measurement of additives.- Standardize the cell assembly procedure and ensure consistent testing parameters (temperature, C-rate, etc.).- Use high-purity, battery-grade materials. |
Frequently Asked Questions (FAQs)
A curated list of frequently asked questions to provide quick answers to common queries.
Q1: What is the optimal concentration of this compound (DES) as an electrolyte additive?
A1: The optimal concentration of DES can vary depending on the specific battery chemistry (anode, cathode, and base electrolyte composition) and operating conditions. However, studies on similar sulfur-containing additives like ethylene sulfite (ES) have shown performance improvements with concentrations as low as 0.3 wt.%.[1] It is recommended to start with a low concentration (e.g., 0.5 wt.%) and systematically increase it while monitoring the electrochemical performance.
Q2: How does this compound improve battery performance?
A2: this compound is a film-forming additive. It is electrochemically reduced on the anode surface during the initial charging cycles to form a stable Solid Electrolyte Interphase (SEI). This SEI layer is ionically conductive and electronically insulating, which helps to prevent further decomposition of the electrolyte, minimize irreversible capacity loss, and improve the overall cycling stability of the battery.
Q3: Can this compound be used as a co-solvent?
A3: Studies have shown that this compound has a decomposition potential lower than 3.5V.[1] This makes it more suitable as an additive rather than a primary or co-solvent in most lithium-ion battery systems, as it would decompose at the operating voltages of many common cathodes.
Q4: What are the main safety concerns when handling this compound?
A4: this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation and may cause respiratory irritation. It is crucial to handle DES in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Q5: How should electrolytes containing this compound be prepared?
A5: The preparation should be carried out in an inert atmosphere (e.g., an argon-filled glovebox) with low moisture and oxygen levels (<1 ppm). The DES should be added to the base electrolyte (a mixture of organic carbonates and a lithium salt) and stirred until it is completely dissolved. All glassware and equipment should be thoroughly dried before use.
Q6: What are the expected decomposition products of this compound in a battery?
A6: The electrochemical reduction of this compound on the anode is expected to form components containing lithium sulfite (Li₂SO₃) and lithium alkyl sulfates (ROSO₂Li) within the SEI layer. These sulfur-containing species are believed to contribute to a more stable and ionically conductive SEI.
Q7: How can I characterize the effect of this compound on the SEI?
A7: Several techniques can be used to characterize the SEI formed with DES:
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Electrochemical Impedance Spectroscopy (EIS): To measure the interfacial resistance.
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X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI.
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Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and thickness of the SEI.
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Cyclic Voltammetry (CV): To determine the reduction potential of DES and its effect on the electrochemical window of the electrolyte.
Data Presentation
The following table summarizes the expected impact of this compound (DES) as an electrolyte additive based on studies of similar sulfur-containing compounds. Note: This data is for illustrative purposes and should be validated with specific experiments for DES.
| DES Concentration (wt.%) | Expected Initial Coulombic Efficiency (%) | Expected Capacity Retention after 100 Cycles (%) | Expected Interfacial Resistance (Ω) |
| 0 (Baseline) | ~85-90 | ~80-85 | High |
| 0.5 | ~90-92 | ~88-92 | Lower |
| 1.0 | ~91-93 | ~90-94 | Low |
| 2.0 | ~90-92 | ~88-92 | Slightly Increased |
Experimental Protocols
Preparation of Electrolyte with this compound Additive
Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of this compound.
Materials:
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Battery-grade organic carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC))
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Lithium salt (e.g., LiPF₆)
-
High-purity this compound (DES)
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Argon-filled glovebox with H₂O and O₂ levels < 1 ppm
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Calibrated microbalance
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Volumetric flasks and pipettes
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Magnetic stirrer and stir bars
Procedure:
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Inside the argon-filled glovebox, prepare the base electrolyte by dissolving the lithium salt (e.g., 1 M LiPF₆) in the organic carbonate solvent mixture (e.g., EC:DMC:DEC = 1:1:1 by volume).
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Stir the solution until the lithium salt is completely dissolved.
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Calculate the required mass of DES to achieve the desired weight percentage in the final electrolyte solution.
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Using the microbalance, accurately weigh the calculated amount of DES.
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Slowly add the DES to the base electrolyte while stirring.
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Continue stirring for at least one hour to ensure the DES is fully dissolved and the electrolyte is homogeneous.
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Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Electrochemical Characterization of this compound Containing Electrolyte
Objective: To evaluate the electrochemical performance of a lithium-ion battery assembled with a DES-containing electrolyte.
Materials:
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CR2032 coin cell components (casings, spacers, springs, gaskets)
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Anode (e.g., graphite) and cathode (e.g., LiCoO₂, NMC) electrodes
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Celgard separator
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Electrolyte with and without DES
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Battery cycler
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Potentiostat with frequency response analyzer for EIS
Procedure:
-
Cell Assembly:
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Inside the argon-filled glovebox, assemble CR2032 coin cells using the prepared electrodes, separator, and electrolyte.
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Add a sufficient amount of electrolyte to wet the separator and electrodes.
-
Crimp the coin cells to ensure proper sealing.
-
-
Formation Cycles:
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Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes.
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Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window. This step is crucial for the formation of a stable SEI.
-
-
Performance Testing:
-
Cycling Performance: Cycle the cells at a moderate C-rate (e.g., C/2) for a specified number of cycles (e.g., 100 cycles). Record the charge and discharge capacities at each cycle to determine the coulombic efficiency and capacity retention.
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Rate Capability: After the initial cycling, perform charge-discharge tests at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate the rate performance.
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Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells at different states of charge and after a certain number of cycles to analyze the evolution of the interfacial and charge-transfer resistances.
-
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Gassing Issues in Batteries with Diethyl Sulfite (DES)
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing diethyl sulfite (DES) as an electrolyte additive and encountering gassing issues in their battery experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significant swelling in our pouch cells after adding this compound (DES) to our standard electrolyte. What are the potential causes?
A1: Significant swelling, or gassing, in pouch cells after the addition of an electrolyte additive like this compound (DES) can be attributed to several factors, primarily related to the electrochemical decomposition of the additive and its interaction with the electrode surfaces. Potential causes include:
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Reductive Decomposition of DES at the Anode: Like other sulfite-based additives such as ethylene sulfite (ES), DES is expected to be reduced at the anode surface during the initial formation cycles.[1][2] This reduction is intended to form a stable solid electrolyte interphase (SEI) layer. However, if the decomposition process is not well-controlled, it can lead to the evolution of gases. The specific gaseous byproducts of DES reduction are not extensively documented in the literature, but analogies with other organic sulfites suggest the possibility of forming SO₂, and various hydrocarbons.
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Oxidative Decomposition at the Cathode: At high voltages, DES can undergo oxidative decomposition at the cathode surface. This process can also generate gaseous species, contributing to cell swelling.
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Reaction with Trace Water: this compound, like other organic esters, can be sensitive to moisture. Trace amounts of water in the electrolyte or on the electrode surfaces can react with DES, potentially leading to hydrolysis and the formation of ethanol and sulfurous acid. The latter is unstable and can decompose, releasing SO₂ gas.
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Electrolyte Co-solvent Reactions: The addition of DES can alter the electrochemical stability of the other electrolyte components, such as ethylene carbonate (EC) or linear carbonates (DMC, DEC). This can lead to increased decomposition of the bulk electrolyte, generating gases like CO, CO₂, and ethylene.[3]
Q2: What are the expected gaseous byproducts from the decomposition of this compound in a lithium-ion battery?
A2: While specific experimental data on the gaseous byproducts of this compound decomposition in lithium-ion batteries is limited, we can infer potential products based on the chemistry of similar sulfur-containing additives. The primary gaseous species could include:
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Sulfur Dioxide (SO₂): A common reduction product of sulfite compounds.
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Carbon Dioxide (CO₂) and Carbon Monoxide (CO): Resulting from the decomposition of the ethyl groups in DES or from secondary reactions with carbonate solvents.
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Ethane (C₂H₆) and Ethylene (C₂H₄): Arising from the breakdown of the ethyl fragments of the DES molecule.
Identifying the exact composition of the evolved gas is a critical step in diagnosing the underlying decomposition pathway.
Q3: How can we quantitatively measure the volume of gas produced in our experimental cells?
A3: A reliable and widely used ex-situ method for measuring the volume of gas produced in pouch cells is the Archimedes' principle .[4][5] This technique involves weighing the swollen pouch cell in a liquid of known density (e.g., deionized water or silicone oil) and in the air. The difference in weight is used to calculate the buoyant force, from which the cell's volume can be accurately determined. The change in volume over cycling or storage is attributed to the gas generated. In-situ methods using pressure sensors are also available for real-time monitoring.[6]
Q4: What analytical techniques are recommended for identifying the composition of the evolved gases?
A4: The gold standard for identifying and quantifying the composition of gases evolved from battery cells is Gas Chromatography-Mass Spectrometry (GC-MS) .[7][8] This technique separates the different gaseous components, which are then identified by their mass-to-charge ratio. For real-time analysis during battery operation, Differential Electrochemical Mass Spectrometry (DEMS) or Online Electrochemical Mass Spectrometry (OEMS) are powerful in-situ techniques.[9][10] These methods allow for the correlation of gas evolution with specific electrochemical events.
Q5: Can the formation of the Solid Electrolyte Interphase (SEI) be influenced by this compound, and how can we characterize this?
A5: Yes, the primary purpose of using sulfite-based additives is to influence the formation and composition of the SEI layer.[1] DES is expected to be electrochemically reduced at a higher potential than the carbonate solvents, leading to the formation of an SEI layer rich in sulfur-containing species, such as lithium sulfite (Li₂SO₃) and lithium alkyl sulfonates.[11] A well-formed, stable SEI should suppress further electrolyte decomposition and minimize gas generation.
To characterize the SEI formed with DES, the following techniques are recommended:
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Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique can provide information about the resistance and capacitance of the SEI layer, allowing for the tracking of its growth and stability over time.[12][13]
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X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the surface chemistry of the electrodes after cycling, providing direct evidence of the elemental and chemical composition of the SEI.
Troubleshooting Guides
Issue 1: Excessive Gassing During the First Formation Cycle
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Symptom: Pouch cell shows significant swelling after the first charge/discharge cycle.
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Possible Cause: Uncontrolled reductive decomposition of this compound at the anode.
-
Troubleshooting Steps:
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Optimize Formation Protocol: Try a slower C-rate during the initial formation cycle (e.g., C/20 or C/25). This can allow for a more ordered and stable SEI to form, potentially reducing gas generation.
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Vary DES Concentration: The concentration of the additive is critical. Prepare cells with varying concentrations of DES (e.g., 0.5%, 1%, 2% by weight) to find the optimal loading that forms a stable SEI without excessive gassing.
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Gas Analysis: Use GC-MS to analyze the composition of the gas. The presence of high levels of SO₂ or hydrocarbons would point towards aggressive DES decomposition.
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Electrochemical Characterization: Use Cyclic Voltammetry (CV) to determine the reduction potential of DES in your electrolyte system. This will confirm if it is being reduced before the solvent. Use EIS to compare the SEI resistance of cells with and without DES.
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Issue 2: Continuous Gassing During Cycling or High-Temperature Storage
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Symptom: Cell volume continues to increase with each cycle or when stored at elevated temperatures (e.g., 60°C).
-
Possible Cause:
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An unstable SEI layer that continually breaks down and reforms.
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Oxidative decomposition of DES at the cathode at high voltages.
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Thermal decomposition of the electrolyte, potentially accelerated by the presence of DES.
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-
Troubleshooting Steps:
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Gas Analysis: Collect and analyze the gas at different cycle numbers or after a period of high-temperature storage. A changing gas composition may indicate different degradation mechanisms at play.
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Electrochemical Impedance Spectroscopy (EIS): Monitor the evolution of the SEI and charge transfer resistances over cycling. A continuous increase in impedance suggests an unstable and growing SEI.
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Limit Upper Cut-off Voltage: If oxidative decomposition is suspected, try lowering the upper cut-off voltage of the cell and observe if the gassing rate decreases.
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Pouch Bag Study: To isolate the effect of the cathode, construct "pouch bag" cells containing only the delithiated cathode and electrolyte. Any gas generated in these bags at high temperatures would point to a reaction between the cathode material and the DES-containing electrolyte.
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Quantitative Data Summary
Due to the limited availability of published data specifically for this compound, the following table provides illustrative data based on studies of other sulfur-containing electrolyte additives (e.g., Ethylene Sulfite - ES, Prop-1-ene-1,3-sultone - PES) to demonstrate the expected impact on gassing and cell performance.
Table 1: Effect of Sulfur-Containing Additives on Gas Evolution and Cell Performance (Illustrative Data)
| Electrolyte Composition | Gas Volume after Formation (mL/Ah) | Predominant Gases | Capacity Retention after 500 cycles (%) |
| Baseline (No Additive) | 0.8 - 1.2 | C₂H₄, CO, H₂ | 80 - 85 |
| + 2% Ethylene Sulfite (ES) | 0.3 - 0.5 | CO₂, SO₂ (trace) | 90 - 95 |
| + 2% Prop-1-ene-1,3-sultone (PES) | 0.4 - 0.6 | CO₂, H₂ | 88 - 92 |
This data is compiled for illustrative purposes from typical results for sulfur-containing additives and should be used as a general guide.
Experimental Protocols
Protocol 1: Quantification of Evolved Gas Volume using Archimedes' Principle
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Initial Measurement: Before cycling, measure the initial mass of the pouch cell in air (mair, initial) and submerged in a fluid of known density (ρfluid), such as deionized water (mfluid, initial).
-
Calculate Initial Volume: The initial volume (Vinitial) is calculated using the formula: Vinitial = (mair, initial - mfluid, initial) / ρfluid
-
Cell Cycling/Storage: Perform the desired electrochemical cycling or storage protocol.
-
Final Measurement: After the experiment, carefully clean the cell and repeat the mass measurements in air (mair, final) and the fluid (mfluid, final).
-
Calculate Final Volume: The final volume (Vfinal) is calculated using: Vfinal = (mair, final - mfluid, final) / ρfluid
-
Determine Gas Volume: The volume of the evolved gas (Vgas) is the difference between the final and initial volumes: Vgas = Vfinal - Vinitial
Protocol 2: Gas Composition Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Sampling: In an inert atmosphere (e.g., an argon-filled glovebox), carefully puncture the swollen pouch cell with a needle connected to a gas-tight syringe.
-
Sample Collection: Draw a known volume of the gas from the cell's headspace into the syringe.
-
Injection: Directly inject the gas sample from the syringe into the GC-MS injection port.
-
Chromatographic Separation: The gas mixture is separated into its individual components as it passes through the GC column. A column like a SPB®-624 is effective for separating battery solvents and their impurities.[14]
-
Mass Spectrometry Detection: As each component elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound.
-
Data Analysis: Identify the compounds by comparing their mass spectra to a reference library (e.g., NIST). Quantify the relative amounts of each gas by integrating the peak areas in the chromatogram.
Visualizations
Caption: A logical workflow for troubleshooting battery gassing.
Caption: A potential pathway for DES reduction at the anode.
Caption: Workflow for battery gas volume and composition analysis.
References
- 1. Rise of Electrolyte Additives in Advancing Lithium ion Battery [sigmaaldrich.com]
- 2. Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide//graphite Li-ion batteries [esst.cip.com.cn]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. researchgate.net [researchgate.net]
- 5. iestbattery.com [iestbattery.com]
- 6. INT- Research - In-Situ Gas Analysis of Lithium-Ion Batteries [int.kit.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. covalentmetrology.com [covalentmetrology.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical study of the reductive decomposition of ethylene sulfite: a film-forming electrolyte additive in lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iestbattery.com [iestbattery.com]
- 13. biologic.net [biologic.net]
- 14. GC-MS Analysis of Lithium Ion Battery Electrolyte Solvents [sigmaaldrich.com]
Technical Support Center: Enhancing Ionic Conductivity of Diethyl Sulfite-Based Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diethyl sulfite (DES)-based electrolytes. The information is designed to address common challenges encountered during experiments aimed at enhancing ionic conductivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DES) in an electrolyte formulation?
A1: this compound (DES) is often investigated as a co-solvent or additive in lithium-ion battery electrolytes. Due to its low viscosity, it has been considered as a potential component to improve the ionic conductivity of ethylene carbonate (EC)-based electrolytes. However, its decomposition potential is below 3.5V, which may limit its use as a primary solvent and makes it more suitable as an additive for improving film-forming properties on electrodes.[1]
Q2: What are the expected ionic conductivity values for organic electrolytes?
A2: The ionic conductivity of conventional liquid electrolytes, such as 1 M LiPF6 in ethylene carbonate-dimethyl carbonate (EC-DMC), is typically in the range of a few mS/cm at room temperature. For instance, a common commercial carbonate-based electrolyte might exhibit a conductivity of around 5.58 mS/cm at 20°C.[2] The addition of co-solvents and additives aims to maintain or enhance this conductivity, especially at lower temperatures.
Q3: How does the concentration of lithium salt affect the ionic conductivity of the electrolyte?
A3: The relationship between lithium salt concentration and ionic conductivity is not linear. Initially, increasing the salt concentration generally leads to an increase in ionic conductivity due to a higher number of charge carriers. However, beyond an optimal concentration (often around 1 M), the conductivity may decrease. This is attributed to increased viscosity and the formation of ion pairs or larger aggregates, which hinder ion mobility.[3][4]
Q4: What is the impact of temperature on the ionic conductivity of DES-based electrolytes?
A4: Ionic conductivity is highly dependent on temperature. As temperature decreases, the viscosity of the electrolyte increases, which impedes ion mobility and leads to a significant drop in conductivity.[3] Conversely, increasing the temperature generally enhances ionic conductivity.[5] Understanding this relationship is crucial for applications that operate under a wide range of temperatures.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Ionic Conductivity | 1. Sub-optimal Salt Concentration: The concentration of the lithium salt may be too high or too low. | 1. Optimize the lithium salt concentration. Start with a concentration around 1 M and systematically vary it to find the peak conductivity. |
| 2. High Viscosity: The overall viscosity of the electrolyte mixture may be too high, especially at lower temperatures. | 2. Introduce a low-viscosity co-solvent. Linear carbonates like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) are commonly used to reduce viscosity.[2][6] | |
| 3. Poor Salt Dissociation: The chosen lithium salt may not be fully dissociating in the solvent mixture. | 3. Consider using salts with larger anions, such as LiTFSI, which can promote better dissociation.[3] Solvents with a high dielectric constant, like ethylene carbonate (EC), are essential for effective salt dissolution. | |
| Poor Cycling Performance or Capacity Fade | 1. Electrolyte Decomposition: DES has a relatively low decomposition potential (<3.5V). | 1. Use DES as an additive (e.g., <5% by weight) rather than a primary solvent to leverage its film-forming properties without significant bulk electrolyte degradation.[1] |
| 2. Unstable Solid Electrolyte Interphase (SEI): The SEI layer formed on the anode may be unstable or non-uniform. | 2. Incorporate film-forming additives like ethylene sulfite (ES) or vinylene carbonate (VC) in small quantities to help form a stable and protective SEI layer.[1] | |
| Gas Generation in the Cell | 1. Decomposition of Electrolyte Components: Continuous decomposition of electrolyte components, including some sulfite additives, can lead to gas evolution. | 1. If using DES as an additive, ensure it is of high purity. Consider combining it with other additives that are known to suppress gas generation. Some sulfate additives have been noted to cause gas generation.[1] |
Quantitative Data Summary
The following tables summarize typical ionic conductivity values for various electrolyte compositions found in the literature. This data can serve as a benchmark for your experimental results.
Table 1: Ionic Conductivity of Different Electrolyte Systems
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS/cm) |
| 1 M LiPF6 in EMS + 4% FEC | 20 | 1.73 |
| 1 M LiPF6 in EMS:EA (1:1) + 4% FEC | 20 | 5.23 |
| 1 M LiPF6 in EC/DEC (3:7) | 20 | 5.58 |
| 1 M LiPF6 in EMS + 4% FEC | 60 | 4.81 |
| 1 M LiPF6 in EC/DEC (3:7) | 60 | 9.85 |
Source:[2] (EMS: Ethyl Methyl Sulfone, EA: Ethylene Acetate, FEC: Fluoroethylene Carbonate, EC: Ethylene Carbonate, DEC: Diethyl Carbonate)
Experimental Protocols
Protocol for Measuring Ionic Conductivity
This protocol outlines the standard procedure for measuring the ionic conductivity of a liquid electrolyte using electrochemical impedance spectroscopy (EIS).
Materials and Equipment:
-
Conductivity cell with two platinum electrodes
-
Potentiostat with EIS capability (e.g., CHI660)
-
Thermostatic bath or temperature chamber
-
Argon-filled glovebox
-
Prepared electrolyte solution
-
Standard KCl solution (e.g., 1 M) for cell constant calibration
-
Absolute ethanol and deionized water for cleaning
Procedure:
-
Cell Constant Calibration:
-
Clean the conductivity cell thoroughly with absolute ethanol and deionized water.
-
Fill the cell with a standard KCl solution of known conductivity.
-
Measure the impedance of the cell at a constant temperature (e.g., 293 K).
-
Calculate the cell constant (C) using the formula: C = κ_known × R_measured, where κ_known is the conductivity of the standard solution and R_measured is the measured resistance.
-
-
Electrolyte Preparation:
-
Prepare the this compound-based electrolyte inside an argon-filled glovebox to prevent moisture contamination.
-
-
Conductivity Measurement:
-
Thoroughly clean and dry the conductivity cell after calibration.
-
Fill the cell with the prepared experimental electrolyte inside the glovebox.
-
Place the cell in a thermostatic bath or temperature chamber and allow it to equilibrate at the desired temperature for at least 15 minutes.
-
Perform an EIS measurement. A typical frequency range is 20 kHz to 100 kHz with a voltage amplitude of 10 mV.
-
The resistance of the electrolyte (R_electrolyte) is determined from the intercept of the Nyquist plot with the real axis.
-
-
Calculation of Ionic Conductivity:
-
Calculate the ionic conductivity (κ) of the electrolyte using the formula: κ = C / R_electrolyte.
-
-
Temperature Dependence:
-
Repeat the measurement at different temperatures to determine the temperature dependence of the ionic conductivity.
-
Visualizations
Caption: Workflow for measuring ionic conductivity.
Caption: Troubleshooting low ionic conductivity.
References
Preventing the hydrolysis of diethyl sulfite during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl sulfite. The information provided is intended to help prevent the unwanted hydrolysis of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound, with the chemical formula (C₂H₅O)₂SO, is the diethyl ester of sulfurous acid. It is a colorless liquid with a characteristic odor. In research and development, it is primarily used as:
-
A protecting group for aldehydes and ketones.[1]
-
An electrolyte additive in lithium-ion batteries to improve performance and stability.
-
A reagent in various organic synthesis reactions.[1]
Q2: What is the primary cause of this compound degradation during experiments?
A2: The primary cause of this compound degradation is hydrolysis. In the presence of water, this compound hydrolyzes to form ethanol and sulfurous acid.[2] This reaction is catalyzed by acids.
Q3: What are the products of this compound hydrolysis?
A3: The hydrolysis of this compound yields ethanol and sulfurous acid, as shown in the reaction below:
(C₂H₅O)₂SO + 2 H₂O ⇌ 2 C₂H₅OH + H₂SO₃
Q4: How can I detect if my this compound has hydrolyzed?
A4: The hydrolysis of this compound can be detected by various analytical methods, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to separate and identify the parent this compound and its hydrolysis product, ethanol.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed to monitor the degradation of this compound over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of peaks corresponding to ethanol and the disappearance of peaks corresponding to this compound.
Troubleshooting Guide: Preventing Hydrolysis of this compound
This guide addresses specific issues related to the unwanted hydrolysis of this compound during experimental procedures.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product in a reaction using this compound. | Hydrolysis of this compound: The reagent may have degraded due to the presence of moisture in the reaction setup. | 1. Use anhydrous conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) before use. Use anhydrous solvents and reagents.[3] 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. 3. Freshly opened reagent: Use a freshly opened bottle of this compound or a properly stored reagent to minimize the chance of prior hydrolysis. |
| Inconsistent reaction outcomes or irreproducible results. | Variable extent of this compound hydrolysis: The amount of water present in different experimental runs may be inconsistent, leading to varying concentrations of the active reagent. | 1. Standardize drying procedures: Implement a consistent and rigorous protocol for drying all components of the reaction. 2. Use of a drying agent: If compatible with the reaction, consider adding a drying agent to the reaction mixture. |
| Formation of unexpected byproducts. | Side reactions of hydrolysis products: The ethanol and sulfurous acid formed from hydrolysis can participate in unintended side reactions with other reagents in the mixture. | 1. Strict moisture control: Adhere strictly to anhydrous techniques. 2. Reaction temperature: If the reaction allows, running it at a lower temperature may slow down the rate of hydrolysis. 3. Purify starting materials: Ensure all starting materials are free of water. |
| Premature deprotection of a carbonyl group protected as a this compound acetal. | Acid-catalyzed hydrolysis: Trace amounts of acid in the reaction mixture or during workup can catalyze the hydrolysis of the acetal, prematurely revealing the carbonyl group. | 1. Use a non-acidic medium: If possible, perform subsequent reaction steps under neutral or basic conditions. 2. Careful workup: During the workup, avoid acidic aqueous solutions until the deprotection step is intended. Use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) to neutralize any trace acids. |
Quantitative Data on this compound Stability
The hydrolysis of this compound is significantly influenced by pH and temperature. The reaction is known to be catalyzed by acid.
Table 1: Factors Affecting the Rate of this compound Hydrolysis
| Condition | Effect on Hydrolysis Rate | Notes |
| Acidic pH | Significantly increases | The hydrolysis is subject to acid catalysis. The presence of even trace amounts of acid can accelerate the degradation. |
| Neutral pH | Slow | This compound is relatively stable in neutral, anhydrous conditions at room temperature.[1] |
| Basic pH | Generally slow, but saponification can occur | While less susceptible to rapid hydrolysis than in acidic conditions, prolonged exposure to strong bases can lead to saponification of the ester. |
| Increased Temperature | Increases | As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of an Aldehyde using this compound
This protocol describes a general method for the formation of a this compound acetal to protect a carbonyl group.
Materials:
-
Aldehyde
-
This compound
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Apparatus for reaction under an inert atmosphere
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.
-
To a solution of the aldehyde (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere, add this compound (1.1 to 1.5 equivalents).
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a mild base (e.g., triethylamine or a saturated solution of sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting acetal by column chromatography or distillation if necessary.
Protocol 2: General Procedure for the Deprotection of a this compound Acetal
This protocol describes the cleavage of a this compound acetal to regenerate the carbonyl group.
Materials:
-
This compound acetal
-
Solvent (e.g., acetone, THF)
-
Aqueous acid (e.g., dilute hydrochloric acid or acetic acid)
Procedure:
-
Dissolve the this compound acetal in a suitable solvent.
-
Add an aqueous acidic solution to the mixture.
-
Stir the reaction at room temperature and monitor the deprotection by TLC or GC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound as needed.
Visualizations
Caption: Workflow for minimizing this compound hydrolysis during a chemical reaction.
Caption: The cycle of carbonyl protection and deprotection using this compound.
References
Technical Support Center: Diethyl Sulfite (DES) in Battery Electrolytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diethyl sulfite (DES) as an electrolyte additive in lithium-ion cells. The focus is on understanding and mitigating the common issue of impedance rise to ensure stable cell performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (DES) in a lithium-ion battery electrolyte?
A1: this compound (DES) is primarily used as a film-forming electrolyte additive. Like other organic sulfites, it is designed to be electrochemically reduced on the anode surface during the initial charging cycles of the battery.[1] This reduction occurs at a higher potential than the reduction of common carbonate solvents (like ethylene carbonate, EC).[2] This preferential decomposition forms a protective layer known as the Solid Electrolyte Interphase (SEI). A well-formed SEI is crucial as it physically separates the anode from the electrolyte, allowing lithium ions to pass through while blocking electrons.[3][4] This passivation layer prevents continuous electrolyte decomposition, which is essential for long-term battery stability and cycle life.[5]
Q2: Why does using DES lead to an increase in cell impedance?
A2: The increase in cell impedance when using DES is directly related to the formation and properties of the Solid Electrolyte Interphase (SEI). While a stable SEI is beneficial, its formation and evolution can contribute to impedance in several ways:
-
Ionic Resistance of the SEI (R_sei): The SEI layer itself has an inherent resistance to the flow of lithium ions. If the SEI formed by DES is too thick, dense, or composed of materials with low ionic conductivity, it will significantly impede Li-ion transport between the electrolyte and the anode, increasing the overall cell impedance.[6]
-
Charge Transfer Resistance (R_ct): Impedance also arises from the charge transfer process, which involves the de-solvation of lithium ions and their subsequent transfer across the SEI-anode interface. A poorly formed or unstable SEI can make this process less efficient, thereby increasing the charge transfer resistance.[7]
-
Continuous SEI Growth: If the initial SEI is not sufficiently passivating, the electrolyte (including DES) may continue to decompose on the anode surface over subsequent cycles.[8] This continuous growth thickens the SEI layer, leading to a steady rise in impedance over the cell's lifetime, which in turn causes capacity fade and power loss.
Q3: What are the primary strategies to minimize impedance rise when using DES?
A3: Minimizing impedance rise involves carefully controlling the formation and stability of the SEI layer. The key strategies are:
-
Optimize DES Concentration: The concentration of the additive is critical. Too little DES may not form a complete and stable SEI, while too much can lead to an overly thick and resistive SEI. It is crucial to experimentally determine the optimal weight percentage (wt%) of DES for your specific cell chemistry.
-
Utilize Co-additives: Combining DES with other functional additives can create a more effective, stable, and less resistive SEI. For example, additives like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) are known to form robust SEI layers and can work synergistically with sulfites.[5]
-
Control the Formation Protocol: The initial charging cycles, known as the "formation" process, are critical for building the SEI. Using a low C-rate (e.g., C/20 or C/10) and including voltage holds at specific potentials during the first charge allows the DES to decompose slowly and form a more ordered and stable passivation layer.[9]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| High First-Cycle Irreversible Capacity Loss (ICL) | Excessive decomposition of DES and electrolyte to form a thick initial SEI. | 1. Reduce the concentration of DES in the electrolyte.2. Optimize the formation protocol: use a lower C-rate (e.g., C/25) for the first charge.3. Ensure all cell components (electrodes, separator) and electrolyte are thoroughly dried to minimize side reactions with water.[4] |
| Rapidly Increasing Impedance During Cycling | The SEI formed by DES is unstable and continuously grows or restructures with each cycle. | 1. Introduce a co-additive known for creating stable SEIs, such as VC or FEC, to form a more robust composite SEI.2. The base electrolyte composition may be incompatible; ensure high-purity solvents and salt.3. Increase the initial formation time or add a voltage hold at the end of the first charge to better passivate the anode surface. |
| Poor Rate Capability (Significant capacity drop at high C-rates) | The SEI layer is too resistive (high R_sei and/or R_ct), limiting Li-ion kinetics. | 1. Decrease the concentration of DES.2. Screen for co-additives that are known to produce a thin, highly Li-ion conductive SEI.3. Re-evaluate the electrode formulation; poor conductivity within the electrode can exacerbate impedance issues. |
| Gas Generation (Swelling of pouch or coin cells) | Continuous reductive decomposition of DES or the base electrolyte. Some decomposition pathways of sulfite additives can produce gaseous byproducts like SO2. | 1. Lower the upper cutoff voltage during cycling to reduce oxidative stress on the electrolyte at the cathode.[2]2. Confirm the purity of DES; impurities can lead to unwanted gas-producing side reactions.3. Use gas-suppressing co-additives if the problem persists. |
Data Presentation: Illustrative Examples
Quantitative data from your experiments should be summarized in clear tables to compare the effects of different strategies. The following are illustrative examples of how to present impedance data, as specific quantitative results for DES are not widely published.
Table 1: Effect of DES Concentration on Impedance after 50 Cycles (Illustrative Data)
| Electrolyte Formulation | R_ohm (Ω) | R_sei (Ω) | R_ct (Ω) | Total Impedance (Ω) |
| Baseline (No Additive) | 2.5 | 15.8 | 20.1 | 38.4 |
| Baseline + 0.5% DES | 2.6 | 12.5 | 18.3 | 33.4 |
| Baseline + 1.0% DES | 2.5 | 10.1 | 15.2 | 27.8 |
| Baseline + 2.0% DES | 2.7 | 18.9 | 25.6 | 47.2 |
Table 2: Effect of Co-Additives with 1.0% DES on Impedance after 50 Cycles (Illustrative Data)
| Electrolyte Formulation | R_ohm (Ω) | R_sei (Ω) | R_ct (Ω) | Total Impedance (Ω) |
| Baseline + 1.0% DES | 2.5 | 10.1 | 15.2 | 27.8 |
| Baseline + 1.0% DES + 1.0% VC | 2.4 | 8.5 | 12.1 | 23.0 |
| Baseline + 1.0% DES + 1.0% FEC | 2.5 | 9.2 | 13.5 | 25.2 |
Experimental Protocols
Protocol 1: Electrolyte Preparation
-
Environment: All steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Materials:
-
Battery-grade solvents (e.g., Ethylene Carbonate, Ethyl Methyl Carbonate).
-
High-purity Lithium Hexafluorophosphate (LiPF₆) salt.
-
High-purity this compound (DES) additive.
-
Inert containers (e.g., polypropylene or aluminum).[4]
-
-
Procedure:
-
Measure the required volumes of the organic solvents to create the desired ratio (e.g., 3:7 v/v EC:EMC). Mix them in an inert container using a magnetic stirrer.
-
Slowly add the LiPF₆ salt to the solvent mixture while stirring until it is fully dissolved to achieve the target concentration (typically 1.0 M).
-
Using a micropipette, add the precise volume of DES to achieve the desired weight percentage (e.g., 1.0 wt%).
-
Continue stirring the final solution for at least 1-2 hours to ensure homogeneity.
-
Store the electrolyte in a sealed, airtight container inside the glovebox.
-
Protocol 2: Electrochemical Evaluation of DES
-
Cell Assembly:
-
Assemble CR2032-type coin cells in an argon-filled glovebox.
-
Use a graphite anode, a lithium metal counter/reference electrode (or a full-cell cathode like NMC), and a microporous separator.
-
Carefully add a consistent amount of the prepared electrolyte (e.g., 20 µL) to wet the separator and electrodes.
-
Crimp the cells with consistent pressure to ensure good internal contact. Let the cells rest for at least 12 hours to ensure full electrolyte wetting.
-
-
Formation Cycling:
-
Place the cells in a battery cycler at a constant temperature (e.g., 25°C).
-
First Charge (Lithiation): Charge the cell at a constant current of C/20 (based on the anode's theoretical capacity) up to the lower voltage limit (e.g., 0.01 V vs Li/Li⁺).
-
First Discharge (Delithiation): Discharge the cell at a constant current of C/20 up to the upper voltage limit (e.g., 1.5 V vs Li/Li⁺).
-
Second Cycle: Repeat the charge/discharge cycle at a C/10 rate.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements after the formation cycles and at regular intervals (e.g., every 10 or 20 cycles).
-
Set the cell to a specific state-of-charge (SOC), typically 100% or 50%, and let it rest for 1 hour to stabilize.
-
Apply an AC voltage of 10 mV over a frequency range of 100 kHz to 10 mHz.
-
Fit the resulting Nyquist plot to an equivalent circuit model to extract impedance parameters (R_ohm, R_sei, R_ct).
-
-
Performance Cycling:
-
Cycle the cells at a desired rate (e.g., C/2) between the set voltage limits for an extended number of cycles (e.g., 100-500) to evaluate long-term performance and impedance evolution.
-
Visualizations
Proposed Decomposition Pathway and SEI Formation
The following diagram illustrates a proposed mechanism for how DES is reductively decomposed on the anode surface to initiate the formation of the SEI layer. This pathway is inferred from the known behavior of similar sulfite additives like Ethylene Sulfite.[8]
Logical Relationship: Additive to Performance
This diagram shows the cause-and-effect relationship between the DES additive, the resulting SEI properties, the measured impedance, and the final cell performance.
Experimental Workflow for Evaluating DES
This workflow provides a step-by-step visual guide for the systematic evaluation of DES as an electrolyte additive.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. large-battery.com [large-battery.com]
- 5. SEI-forming electrolyte additives for lithium-ion batteries: development and benchmarking of computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. New insights into the electroreduction of ethylene sulfite as an electrolyte additive for facilitating solid electrolyte interphase formation in lithium ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Solid Electrolyte Interphase (SEI) Formed from Diethyl Sulfite (DES)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl sulfite (DES) as an electrolyte additive for Solid Electrolyte Interphase (SEI) formation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving DES for SEI formation.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| DES-001 | High and Unstable Cell Impedance | 1. Incomplete SEI Formation: Insufficient DES concentration or formation cycles may lead to a non-uniform and poorly passivating SEI layer. 2. Continuous Electrolyte Decomposition: The formed SEI may be too porous, allowing for ongoing reactions between the electrolyte and the electrode surface. 3. High Content of Resistive SEI Components: Formation of excessive lithium sulfite (Li₂SO₃) or other poorly conductive species can increase impedance. | 1. Optimize DES Concentration: Systematically vary the DES concentration (e.g., 0.5-2.0 wt%) to find the optimal level for stable SEI formation. 2. Adjust Formation Protocol: Employ a slower C-rate during the initial formation cycles to allow for a more ordered and dense SEI growth. Consider a constant voltage step at a potential just above the main reduction peak of DES. 3. Co-additives: Consider using a secondary film-forming additive, such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC), to create a more robust and less resistive SEI. |
| DES-002 | Excessive Gas Generation (Cell Swelling) | 1. Reductive Decomposition of DES: The electrochemical reduction of DES can produce gaseous byproducts such as sulfur dioxide (SO₂).[1] 2. Reaction with Trace Water: DES can react with residual water in the electrolyte to produce SO₂ and ethanol. 3. Electrolyte Decomposition at High Potentials: At higher voltages, oxidative decomposition of DES at the cathode can occur. | 1. Control Moisture Content: Ensure all electrolyte components and cell assembly are performed in a dry environment (e.g., an argon-filled glovebox with H₂O < 0.1 ppm). 2. Limit Upper Cutoff Voltage: If cathode-side oxidation is suspected, consider lowering the upper cutoff voltage during cycling. 3. Gas-Consuming Additives: In advanced cases, consider additives that can react with and consume generated gases. |
| DES-003 | Rapid Capacity Fading | 1. Unstable SEI Layer: The SEI formed from DES alone may not be mechanically robust enough to withstand the volume changes of the anode during cycling, leading to repeated SEI fracture and reformation. 2. Consumption of Lithium Inventory: Continuous SEI reformation consumes active lithium, leading to a decline in capacity. 3. Increased Cell Polarization: A thickening or increasingly resistive SEI layer can lead to large voltage drops and a premature end of discharge. | 1. Synergistic Additives: Combine DES with additives known to form more mechanically stable SEI layers, such as FEC. 2. Electrode Surface Modification: Consider pre-treatment of the anode surface to promote better adhesion and uniformity of the SEI layer. 3. Electrochemical Analysis: Use techniques like Electrochemical Impedance Spectroscopy (EIS) to monitor the evolution of SEI resistance over cycling and correlate it with capacity fade. |
| DES-004 | Inconsistent Experimental Results | 1. Variability in Electrolyte Preparation: Inconsistent concentrations of DES or impurities in the electrolyte can lead to different SEI properties. 2. Differences in Cell Assembly: Variations in electrode alignment, separator wetting, and crimping pressure can affect electrochemical performance. 3. Environmental Contamination: Exposure to air and moisture during cell assembly can alter the SEI chemistry. | 1. Standardize Protocols: Maintain strict, documented protocols for electrolyte preparation, cell assembly, and testing. 2. Quality Control of Materials: Use high-purity, low-moisture content solvents and salts for electrolyte preparation. 3. Controlled Atmosphere: Assemble all cells in a controlled inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the expected decomposition products of this compound (DES) in a lithium-ion battery?
A1: Based on the decomposition pathways of similar sulfite compounds like ethylene sulfite (ES), the reductive decomposition of DES at the anode is expected to form lithium sulfite (Li₂SO₃), lithium alkyl sulfites (ROSO₂Li), and potentially organic species derived from the ethyl groups.[2][3] Gaseous byproducts such as sulfur dioxide (SO₂) may also be generated, particularly in the presence of moisture.[1]
Q2: How does the SEI formed from DES compare to that from ethylene sulfite (ES)?
A2: Both DES and ES are expected to form an SEI rich in sulfur-containing species. The SEI from ES has been reported to contain Li₂SO₃ and organic sulfur compounds.[4] Due to its linear structure, DES may form a more flexible but potentially less dense SEI compared to the more rigid cyclic structure of ES. This could influence the mechanical stability and ionic conductivity of the resulting SEI.
Q3: What is the optimal concentration of DES to use as an electrolyte additive?
A3: The optimal concentration of DES is system-dependent and needs to be determined experimentally. A typical starting range is 0.5-2.0 wt%. Lower concentrations may not form a complete passivation layer, while higher concentrations can lead to increased impedance and excessive gas generation.
Q4: Can DES be used in combination with other electrolyte additives?
A4: Yes, DES can be used with other additives to form a more robust SEI. For instance, combining DES with a small amount of a polymerizable additive like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can create a multi-layered SEI with improved mechanical stability and passivation properties.
Q5: What are the key safety considerations when working with DES?
A5: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. It can be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. As with all sulfite-containing compounds in batteries, there is a potential for the generation of toxic SO₂ gas, especially under conditions of thermal runaway or reaction with water.
Quantitative Data Summary
The following table summarizes typical properties of SEI layers formed with sulfite-based additives. Direct quantitative data for DES is limited in the literature; therefore, some values are based on comparisons with the closely related ethylene sulfite (ES).
| Property | Value Range | Notes |
| SEI Thickness | 5 - 50 nm | Thickness is highly dependent on DES concentration, formation protocol, and cycling history.[5][6][7][8] |
| Ionic Conductivity (σ_ion) | 10⁻⁹ - 10⁻⁷ S/cm | The presence of Li₂SO₃ and other inorganic species can lead to lower ionic conductivity compared to some organic SEI components.[9] |
| Major SEI Components (from XPS) | Li₂SO₃, ROSO₂Li, Li₂CO₃, Organic Polymers | The relative amounts of these components depend on the electrochemical conditions. |
| Gas Evolution (Primary Species) | SO₂, CO₂, C₂H₄ | SO₂ is characteristic of sulfite decomposition. CO₂ and C₂H₄ can arise from co-solvent decomposition.[1][10][11][12][13] |
Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS) Analysis of DES-formed SEI
Objective: To determine the elemental and chemical composition of the SEI layer.
Methodology:
-
Cell Disassembly:
-
Cycle the cell with the DES-containing electrolyte for the desired number of cycles.
-
Carefully disassemble the cell in an argon-filled glovebox to prevent air exposure.
-
Gently rinse the anode with a high-purity, volatile solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte. Caution: Excessive rinsing can remove soluble SEI components.
-
Allow the anode to dry completely inside the glovebox.
-
-
Sample Mounting and Transfer:
-
Mount the dried anode onto an XPS sample holder using conductive carbon tape.
-
Use an air-tight transfer vessel to move the sample from the glovebox to the XPS instrument to avoid atmospheric contamination.
-
-
XPS Analysis:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Obtain high-resolution spectra for key elements: C 1s, O 1s, S 2p, and Li 1s.
-
S 2p Spectrum Analysis:
-
Look for peaks corresponding to different sulfur oxidation states.
-
Lithium sulfite (Li₂SO₃): S 2p₃/₂ typically appears around 166-167 eV.
-
Lithium sulfate (Li₂SO₄), a potential oxidation product: S 2p₃/₂ is expected at a higher binding energy, around 168-170 eV.[14][15][16][17]
-
Lithium sulfide (Li₂S), a more reduced species: S 2p₃/₂ is found at a lower binding energy, around 160-162 eV.[14][15][16][17]
-
-
Depth Profiling (Optional): Use a low-energy argon ion beam to gently sputter the surface and analyze the underlying layers to understand the SEI structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR) Analysis of DES-formed SEI
Objective: To identify the molecular functional groups present in the SEI.
Methodology:
-
Sample Preparation:
-
Disassemble the cell and retrieve the anode as described for XPS.
-
Scrape the SEI layer and electrode material off the current collector in the glovebox.
-
Mix the collected powder with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a translucent pellet using a hydraulic press.
-
-
FTIR Measurement:
-
Use an airtight cell for sample transfer to the FTIR spectrometer.
-
Acquire the spectrum in transmission or attenuated total reflectance (ATR) mode.
-
Characteristic Peaks to Look For:
-
Electrochemical Impedance Spectroscopy (EIS) of DES-formed SEI
Objective: To characterize the ionic resistance and capacitance of the SEI layer.
Methodology:
-
Cell Setup: Use a three-electrode cell with a lithium metal reference electrode for more accurate measurements of the working electrode's impedance.
-
Measurement Conditions:
-
Bring the cell to a stable state of charge (e.g., 50% SOC) and let it rest for several hours to reach equilibrium.
-
Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis (Nyquist Plot):
-
The Nyquist plot will typically show one or two semicircles at high to mid frequencies, followed by a sloping line at low frequencies.
-
The high-frequency semicircle is often attributed to the migration of Li⁺ ions through the SEI layer. The diameter of this semicircle corresponds to the SEI resistance (R_SEI).
-
The mid-frequency semicircle is typically associated with the charge-transfer resistance (R_ct) at the electrode/SEI interface.
-
The low-frequency tail represents the solid-state diffusion of lithium ions into the anode (Warburg impedance).
-
Model the impedance data using an equivalent electrical circuit to quantify the resistance and capacitance of the SEI. An increase in the diameter of the high-frequency semicircle during cycling indicates SEI growth or an increase in its resistivity.[21][22][23][24]
-
Visualizations
Caption: Workflow for the preparation and analysis of SEI layers formed with DES.
Caption: Troubleshooting logic for issues with DES-formed SEI layers.
References
- 1. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical study of the reductive decomposition of ethylene sulfite: a film-forming electrolyte additive in lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. oaepublish.com [oaepublish.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gas Evolution in Lithium-Ion Batteries: Solid versus Liquid Electrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Sulphur [xpsfitting.com]
- 17. Sulfur | XPS Periodic Table | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. ejournal.upi.edu [ejournal.upi.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diethyl Sulfite Synthesis
Welcome to the technical support center for the synthesis of diethyl sulfite. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound involves the reaction of absolute ethanol with thionyl chloride (SOCl₂). This reaction is favored for its relatively clean conversion and the formation of gaseous byproducts (HCl and SO₂) that can be easily removed from the reaction mixture.
Q2: What is the role of pyridine in the synthesis of this compound?
A2: Pyridine is often used as a base in reactions involving thionyl chloride.[1] Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] By scavenging HCl, pyridine prevents acid-catalyzed side reactions and can help drive the reaction to completion. However, its use can complicate the purification process.
Q3: What are the main side products in the synthesis of this compound from ethanol and thionyl chloride?
A3: The primary side product of concern is ethyl chloride, which can be formed if the intermediate chlorosulfite is not stable or if the reaction temperature is not well-controlled. Additionally, unreacted starting materials and the formation of symmetric sulfite diesters from in situ formed alkyl chlorosulfite can also be present as impurities.[1]
Q4: How does temperature affect the yield of this compound?
A4: Temperature control is crucial for maximizing the yield and purity of this compound. The initial reaction of ethanol with thionyl chloride is exothermic.[2] Maintaining a low to moderate temperature during the addition of thionyl chloride helps to prevent the formation of side products. After the initial reaction, a gentle increase in temperature can help to drive the reaction to completion and remove dissolved HCl gas.
Q5: What is the ideal molar ratio of ethanol to thionyl chloride?
A5: A common stoichiometry for the synthesis of dialkyl sulfites from the corresponding alcohol and thionyl chloride is a 2:1 molar ratio of alcohol to thionyl chloride. However, in practice, a slight excess of the alcohol is often used to ensure complete consumption of the thionyl chloride. A molar ratio of approximately 2.2:1 of ethanol to thionyl chloride is a good starting point.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure the reaction is stirred efficiently. - Extend the reaction time or gently heat the mixture after the initial exothermic phase. - Use a slight excess of ethanol. |
| Product loss during workup | - Ensure the separatory funnel does not have leaks. - Avoid vigorous shaking during washing to prevent emulsion formation. - Back-extract the aqueous layers with a small amount of an appropriate organic solvent. | |
| Side reactions | - Maintain the recommended reaction temperature. - Add thionyl chloride dropwise to control the exotherm. - Consider using pyridine to neutralize HCl and suppress acid-catalyzed side reactions.[1] | |
| Product is Contaminated with Starting Material | Incomplete reaction | - See "Low Yield" -> "Incomplete reaction" above. |
| Inefficient purification | - Ensure the distillation apparatus is set up correctly for fractional distillation. - Use a packed column for better separation of components with close boiling points. | |
| Product is Dark or Discolored | Decomposition of the product | - Avoid excessive heating during distillation. - Perform distillation under reduced pressure to lower the boiling point. |
| Presence of impurities | - Ensure all glassware is clean and dry. - Use high-purity, anhydrous ethanol and freshly distilled thionyl chloride. | |
| Formation of an Emulsion During Workup | Vigorous shaking | - Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Presence of acidic impurities | - Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction. |
Experimental Protocols
Method 1: Synthesis of this compound using Thionyl Chloride
This protocol is adapted from a general procedure for the synthesis of dialkyl sulfites.[2]
Materials:
-
Absolute Ethanol (anhydrous)
-
Thionyl Chloride (freshly distilled)
-
Anhydrous Sodium Carbonate (for neutralization)
-
Anhydrous Magnesium Sulfate (for drying)
-
Diethyl Ether (or other suitable extraction solvent)
Procedure:
-
Set up a three-necked round-bottom flask with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer in an ice bath.
-
Add absolute ethanol (2.2 moles) to the flask.
-
Slowly add thionyl chloride (1.0 mole) dropwise from the dropping funnel to the stirred ethanol. Maintain the temperature of the reaction mixture between 0-5°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Gently heat the reaction mixture to 40-50°C for 30 minutes to drive off any remaining HCl gas.
-
Cool the mixture and slowly add it to a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the this compound with diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Method 2: Synthesis of this compound using Thionyl Chloride and Pyridine
This method utilizes pyridine to neutralize the HCl generated during the reaction.[1]
Materials:
-
Absolute Ethanol (anhydrous)
-
Thionyl Chloride (freshly distilled)
-
Pyridine (anhydrous)
-
Diethyl Ether (or other suitable extraction solvent)
-
Dilute Hydrochloric Acid (for washing)
-
Saturated Sodium Bicarbonate Solution (for washing)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Set up a three-necked round-bottom flask with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer in an ice bath.
-
Add absolute ethanol (2.2 moles) and anhydrous pyridine (2.2 moles) to the flask.
-
Slowly add thionyl chloride (1.0 mole) dropwise from the dropping funnel to the stirred mixture. Maintain the temperature of the reaction mixture between 0-5°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Stabilizing Diethyl Sulfite in Battery Systems
This technical support center provides troubleshooting guidance and standardized protocols for researchers working with diethyl sulfite (DES) as an electrolyte component in battery systems. Given that specific literature on this compound is limited, this guide draws upon established principles from related organic sulfite additives, such as ethylene sulfite (ES), and general best practices in electrolyte formulation and battery testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DES) and what is its potential role in batteries?
A1: this compound (C₄H₁₀O₃S) is a dialkyl sulfite. In the context of lithium-ion batteries, it could be explored as a co-solvent or an electrolyte additive. Organic sulfites are known for their potential to participate in the formation of the Solid Electrolyte Interphase (SEI) on the anode. A well-formed SEI is crucial for battery longevity and safety, as it should be ionically conductive for Li⁺ ions while being electronically insulating to prevent continuous electrolyte decomposition.[1]
Q2: What is thermal runaway and why is it a critical concern for new electrolyte formulations?
A2: Thermal runaway is a dangerous condition where exothermic decomposition reactions within a battery cell accelerate, leading to a rapid increase in temperature and pressure.[2] This can cause the cell to vent flammable and toxic gases, catch fire, or even explode. The organic solvents in the electrolyte are major contributors to the heat and gas generated during thermal runaway.[3] Evaluating the thermal stability of any new electrolyte component, such as this compound, is a critical safety step.
Q3: How are organic sulfites expected to decompose in a lithium-ion battery?
A3: Based on studies of similar compounds like ethylene sulfite (ES), organic sulfites are typically reduced at the anode surface during the initial charging cycles.[4] This reductive decomposition is believed to form key SEI components, including lithium sulfite (Li₂SO₃) and various lithium alkylsulfates.[5] An ideal decomposition process consumes a minimal amount of lithium and forms a stable, passivating film that prevents further reactions.
Q4: What are common strategies for stabilizing an electrolyte against thermal decomposition?
A4: Several strategies can enhance electrolyte stability:
-
Film-Forming Additives: Small amounts of additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can help form a more robust and stable SEI layer, preventing the bulk electrolyte from continuously decomposing.
-
Flame Retardants: Phosphorus-based or fluorine-based compounds can be added to the electrolyte to suppress its flammability.
-
Improving Thermal Management: Ensuring the battery operates within a safe temperature range through external cooling is a system-level approach to prevent the onset of thermal runaway.[2]
-
Sulfur-Containing Additives: Compounds like 1,3-propane sultone (PS) can also participate in creating a stable SEI rich in sulfates and sulfides, which can improve performance, especially at elevated temperatures.[6]
Troubleshooting Guide
Q1: My cell shows rapid capacity fade and poor coulombic efficiency after a few cycles. What is the likely cause?
A1: This is a classic symptom of an unstable electrode-electrolyte interface. The this compound, either alone or in combination with other solvents, may be continuously decomposing on the anode surface. This consumes lithium inventory and creates a thick, unstable, or electronically conductive SEI.
-
Recommended Actions:
-
Introduce a Co-Additive: Add 1-2 wt% of a well-known film-forming additive like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC). These additives are known to polymerize and form a more effective passivation layer at a higher potential than many solvents, potentially stabilizing the interface before DES decomposes aggressively.
-
Optimize the Formation Protocol: Modify the initial charging cycles (formation). Use a lower C-rate (e.g., C/20) for the first cycle to allow a more ordered and compact SEI to form.
-
Characterize the SEI: Use techniques like X-ray Photoelectron Spectroscopy (XPS) on cycled electrodes to identify the chemical species in the SEI and confirm if decomposition products of DES are present.
-
Q2: I am observing cell swelling, and post-mortem analysis shows gas generation. What is happening?
A2: Cell swelling is a direct result of gas generation from electrochemical or thermal decomposition of the electrolyte. This is a significant safety concern as it indicates the onset of thermal instability.
-
Recommended Actions:
-
Perform Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the onset temperature of exothermic decomposition for your electrolyte when in contact with the charged anode and cathode materials. See the Experimental Protocol for DSC Analysis below.
-
Identify Gas Composition: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the gaseous byproducts. The decomposition of sulfites can produce SO₂ and other gases.
-
Lower the Upper Cutoff Voltage: Charging to a lower voltage can significantly improve the stability of the electrolyte at the cathode interface and reduce oxidative decomposition, which can also generate gas.
-
Q3: The internal resistance of my cell is increasing dramatically with each cycle. Why?
A3: A rapid increase in internal resistance, or impedance, points to the formation of highly resistive layers at the electrode-electrolyte interfaces or the degradation of electrolyte conductivity.
-
Recommended Actions:
-
Run Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful tool to deconstruct the different contributions to cell resistance (e.g., SEI resistance, charge transfer resistance). Tracking the evolution of the EIS spectra with cycling can pinpoint the source of the increasing impedance.
-
Evaluate Additives: Some decomposition products may be electronically insulating but also poor ionic conductors. Consider additives known to produce an SEI with high Li⁺ conductivity, such as those containing lithium fluoride (LiF) or lithium sulfates.
-
Check for Contamination: Water contamination in the electrolyte can lead to the generation of acidic species (like HF if LiPF₆ is the salt), which can degrade the electrodes and form resistive surface films. Ensure all components are rigorously dried and assembled in an argon-filled glovebox.
-
Quantitative Data Summary
The following tables present illustrative data to demonstrate how to compare the performance of different electrolyte formulations. Note: These values are not from experimental results on this compound and should be used for example purposes only.
Table 1: Illustrative Thermal Stability Data from DSC Analysis
| Electrolyte Formulation | Onset Temperature (°C) | Peak Heat Flow (W/g) | Total Heat Generated (J/g) |
| Baseline (1M LiPF₆ in EC/DEC) | 210 | -3.5 | -450 |
| Formulation A (Baseline + 5% DES) | 195 | -4.2 | -520 |
| Formulation B (Formulation A + 2% VC) | 205 | -3.8 | -480 |
Table 2: Illustrative Electrochemical Stability Window (ESW) Data from CV
| Electrolyte Formulation | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | ESW (V) |
| Baseline (1M LiPF₆ in EC/DEC) | 4.5 | 0.05 | 4.45 |
| Formulation A (Baseline + 5% DES) | 4.3 | 0.10 | 4.20 |
| Formulation B (Formulation A + 2% VC) | 4.4 | 0.08 | 4.32 |
Mandatory Visualizations
Caption: Troubleshooting flowchart for battery cell instability.
Caption: Experimental workflow for screening stabilizing additives.
Experimental Protocols
Protocol 1: Evaluating Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol describes how to measure the thermal stability of an electrolyte when mixed with a charged electrode material.[2][7][8][9]
Objective: To determine the onset temperature of exothermic reactions and the total heat released, which are indicators of thermal runaway risk.
Materials & Equipment:
-
Charged anode (lithiated graphite) or cathode material, harvested from a cycled cell inside an Ar-filled glovebox.
-
This compound-based electrolyte.
-
High-pressure DSC pans (e.g., gold-plated stainless steel, capable of withstanding >20 bar).
-
Differential Scanning Calorimeter.
-
Micropipette and precision balance (inside glovebox).
Procedure:
-
Sample Preparation (Inside an Ar-filled glovebox):
-
Carefully disassemble a cell charged to the desired state of charge (e.g., 100% SOC).
-
Gently scrape a small amount (1-3 mg) of the active material from the current collector.
-
Place the active material into the bottom of a high-pressure DSC pan and record the exact mass.
-
Using a micropipette, add a precise amount of the this compound electrolyte (typically a 1:1 mass ratio with the active material) directly onto the powder.
-
Immediately and securely seal the DSC pan using a crimper. An airtight seal is critical to contain pressure from gas evolution.
-
Prepare a reference pan of the same type, leaving it empty, and seal it.
-
-
DSC Instrument Setup:
-
Place the sealed sample pan and the reference pan into the DSC autosampler or measurement cell.
-
Set the temperature program. A typical program for thermal runaway analysis is a linear ramp from room temperature (e.g., 30 °C) to a high temperature (e.g., 350-400 °C) at a heating rate of 5-10 °C/min.
-
-
Data Acquisition:
-
Start the experiment. The instrument will record the differential heat flow (W/g) as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow vs. temperature. Exothermic reactions will appear as downward peaks.
-
Determine the onset temperature of the first major exothermic peak. This is a critical indicator of the beginning of thermal instability.
-
Integrate the area under the exothermic peaks to calculate the total heat generated (J/g). Compare these values between different electrolyte formulations.
-
Protocol 2: Determining the Electrochemical Stability Window (ESW) using Cyclic Voltammetry (CV)
This protocol details the use of a three-electrode setup to determine the voltage range over which the electrolyte is stable.[10][11][12]
Objective: To find the anodic (oxidation) and cathodic (reduction) limits of the this compound electrolyte.
Materials & Equipment:
-
Potentiostat.
-
Three-electrode electrochemical cell (e.g., a Swagelok-type cell or glass cell).
-
Working Electrode (WE): An inert material like platinum, gold, or glassy carbon.
-
Counter Electrode (CE): Lithium metal foil.
-
Reference Electrode (RE): Lithium metal foil.
-
Separator (e.g., Celgard, glass fiber).
-
This compound-based electrolyte.
-
All assembly must be performed in an Ar-filled glovebox.
Procedure:
-
Cell Assembly (Inside an Ar-filled glovebox):
-
Construct the three-electrode cell. A typical arrangement is to place the lithium reference electrode adjacent to the working electrode, separated by the electrolyte-soaked separator, with the lithium counter electrode further away.
-
Ensure the separator is thoroughly wetted with the electrolyte.
-
Seal the cell to ensure it is airtight.
-
-
CV Instrument Setup:
-
Connect the cell to the potentiostat: WE lead to the working electrode, CE lead to the counter electrode, and RE lead to the reference electrode.
-
Set the CV parameters.
-
Scan Rate: A slow scan rate (e.g., 0.1 to 1 mV/s) is typically used to approximate steady-state conditions.
-
Voltage Range:
-
For the anodic (oxidation) limit , scan from the Open Circuit Voltage (OCV, typically ~3V) up to a high potential (e.g., 5-6 V vs. Li/Li⁺).
-
For the cathodic (reduction) limit , scan from OCV down to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
-
-
-
Data Acquisition:
-
Run the CV scan. The potentiostat will apply a linearly sweeping potential and measure the resulting current.
-
-
Data Analysis:
-
Plot the current density (mA/cm²) vs. the applied potential (V).
-
Define a cutoff current density to determine the stability limit (e.g., 0.01 mA/cm²).
-
The anodic limit is the potential at which the oxidative (positive) current sharply increases and crosses the cutoff threshold.
-
The cathodic limit is the potential at which the reductive (negative) current sharply increases and crosses the cutoff threshold.
-
The Electrochemical Stability Window (ESW) is the difference between the anodic and cathodic limits.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Safety Evaluation of Lithium-ion Battery Cathode and Anode Materials Using Differential Scanning Calorimetry - TA Instruments [tainstruments.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical study of the reductive decomposition of ethylene sulfite: a film-forming electrolyte additive in lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators [labx.com]
- 8. Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance - TA Instruments [tainstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Diethyl Sulfite and Dimethyl Sulfite as Electrolyte Additives
For Researchers, Scientists, and Drug Development Professionals
The performance and longevity of lithium-ion batteries are critically dependent on the composition of the electrolyte. Electrolyte additives play a pivotal role in optimizing the electrochemical characteristics of these energy storage systems. Among the various additives being explored, organic sulfites, particularly diethyl sulfite (DES) and dimethyl sulfite (DMS), have garnered attention for their ability to enhance battery performance by forming a stable solid electrolyte interphase (SEI) on the anode surface. This guide provides an objective comparison of DES and DMS as electrolyte additives, supported by experimental data, to aid researchers in the selection of appropriate components for advanced lithium-ion battery development.
Performance Comparison: this compound vs. Dimethyl Sulfite
Experimental evidence suggests that both this compound and dimethyl sulfite, as linear sulfites, can improve the ionic conductivity of the electrolyte and contribute to the formation of an effective SEI layer.[1] However, studies indicate that dimethyl sulfite demonstrates superior performance in several key areas.
A comparative study utilizing a 1M LiBOB/GBL-based electrolyte found that the addition of DMS led to a more significant mitigation of irreversible capacity, along with enhanced first coulombic efficiency and capacity retention, when compared to the baseline electrolyte and electrolytes containing other sulfite additives.[1] Furthermore, the thermal stability of the electrolyte was notably improved with the inclusion of DMS.[1]
While both additives are low-viscosity co-solvents that can be beneficial for electrolyte properties, the specific chemical structure of DMS appears to result in a more robust and effective SEI film, which is crucial for long-term cycling stability.[1][2]
Quantitative Data Summary
| Performance Metric | This compound (DES) | Dimethyl Sulfite (DMS) | Base Electrolyte (e.g., 1M LiBOB in GBL) | Source |
| Ionic Conductivity | Increased | Increased | Baseline | [1] |
| First Coulombic Efficiency | Improved | Significantly Improved | Baseline | [1] |
| Capacity Retention | Improved | Significantly Improved | Baseline | [1] |
| Irreversible Capacity | Mitigated | Significantly Mitigated | Baseline | [1] |
| Thermal Stability | - | Improved | Baseline | [1] |
Note: The table provides a summary of qualitative improvements. Specific quantitative values are highly dependent on the battery chemistry, cell design, and testing parameters.
Experimental Protocols
To ensure reproducible and comparable results when evaluating electrolyte additives, it is essential to follow standardized experimental protocols. The following sections outline the methodologies for key experiments cited in the comparison of DES and DMS.
Electrolyte Preparation
Objective: To prepare the electrolyte solutions with and without the DES and DMS additives.
Procedure:
-
The base electrolyte is prepared by dissolving a lithium salt (e.g., 1 M Lithium bis(oxalate)borate - LiBOB) in a solvent or solvent blend (e.g., γ-Butyrolactone - GBL) inside an argon-filled glovebox to prevent moisture contamination.
-
This compound (DES) and dimethyl sulfite (DMS) are then added to the base electrolyte at a specific weight percentage (e.g., in a 3:1 weight ratio of LiBOB/GBL to the sulfite additive).[1]
-
The solutions are stirred until the additives are completely dissolved and a homogenous electrolyte is formed.
Cell Assembly
Objective: To assemble coin cells for electrochemical testing.
Procedure:
-
CR2032 coin cell components (casings, spacers, and springs) are dried in a vacuum oven to remove any moisture.
-
The cathode (e.g., LiCoO2) and anode (e.g., mesocarbon microbeads - MCMB) are punched into discs of the appropriate diameter.
-
Inside an argon-filled glovebox, the coin cell is assembled in the following order: negative case, anode, separator, a few drops of the prepared electrolyte, cathode, spacer, spring, and positive case.
-
The assembled cell is then crimped to ensure a proper seal.
Electrochemical Measurements
Objective: To evaluate the electrochemical performance of the cells with different electrolytes.
Methodologies:
-
Cyclic Voltammetry (CV): Performed to determine the electrochemical stability window of the electrolyte and to observe the reduction and oxidation peaks related to the formation of the SEI layer. The potential is typically scanned at a slow rate (e.g., 0.1 mV/s) within a defined voltage range.
-
Galvanostatic Cycling: Used to assess the cycling performance, including charge-discharge capacity, coulombic efficiency, and capacity retention. Cells are cycled at a constant current (e.g., C/10 rate) between specific voltage limits for a set number of cycles.
-
Electrochemical Impedance Spectroscopy (EIS): Conducted to investigate the interfacial resistance and ionic conductivity of the SEI layer. A small AC voltage is applied over a range of frequencies, and the resulting impedance is measured.
Surface Analysis of Electrodes
Objective: To characterize the morphology and composition of the SEI layer formed on the anode surface.
Methodologies:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the electrode surface, allowing for the morphological characterization of the SEI layer. After cycling, the cells are disassembled in a glovebox, and the anode is carefully rinsed with a solvent (e.g., dimethyl carbonate) to remove residual electrolyte before SEM analysis.
-
X-ray Photoelectron Spectroscopy (XPS): Used to determine the chemical composition of the SEI layer. By analyzing the binding energies of the elements present on the anode surface, the components of the SEI, such as lithium carbonate, lithium alkyl carbonates, and sulfur-containing species from the additive decomposition, can be identified.
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the proposed SEI formation mechanism and a typical experimental workflow for evaluating these electrolyte additives.
Caption: Proposed mechanism of SEI formation with sulfite additives.
Caption: Experimental workflow for evaluating electrolyte additives.
References
A Comparative Guide to Diethyl Sulfite-Containing Electrolytes for Advanced Battery Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for higher energy density and longer-lasting lithium-ion batteries has spurred intensive research into novel electrolyte formulations. Among the various strategies, the use of electrolyte additives has emerged as a cost-effective and highly effective approach to enhance battery performance. Sulfur-containing compounds, particularly sulfites, have garnered significant attention for their ability to form stable solid electrolyte interphase (SEI) layers on electrode surfaces, leading to improved cycling stability and efficiency. This guide provides a comprehensive comparison of the electrochemical performance of electrolytes containing diethyl sulfite (DES) against other common sulfite additives, namely ethylene sulfite (ES) and dimethyl sulfite (DMS). The information presented herein is supported by experimental data from recent scientific literature to aid researchers in selecting the optimal electrolyte composition for their specific applications.
Performance Comparison of Sulfite Additives
The performance of this compound (DES) as an electrolyte additive is critically evaluated in comparison to ethylene sulfite (ES) and dimethyl sulfite (DMS). Key performance metrics, including ionic conductivity, coulombic efficiency, and cycling stability, are summarized below.
Table 1: Ionic Conductivity of Carbonate-Based Electrolytes with Sulfite Additives
| Electrolyte Composition | Ionic Conductivity (mS/cm) | Temperature (°C) | Reference |
| 1 M LiPF6 in EC/DEC (3:7 by wt) | 6.7 | 25 | [1] |
| 1 M LiPF6 in EC/DMC (1:1 by wt) + 2% DES | ~5.5 | 25 | [2] |
| 1 M LiPF6 in EC/DMC (1:1 by wt) + 2% DMS | ~6.0 | 25 | [2] |
| 1 M LiTFSI in DEC/DMC (1:1 by vol) + ES | 7.29 | 25 | [3] |
Note: Data for DES and DMS are estimated from graphical representations in the cited literature and are intended for comparative purposes. EC: Ethylene Carbonate, DEC: Diethyl Carbonate, DMC: Dimethyl Carbonate, LiPF6: Lithium Hexafluorophosphate, LiTFSI: Lithium Bis(trifluoromethanesulfonyl)imide.
Table 2: Coulombic Efficiency and Capacity Retention with Sulfite Additives
| Cell Configuration | Electrolyte Composition | Initial Coulombic Efficiency (%) | Capacity Retention (%) | Cycle Number | Reference |
| Li | Cu | 1.0 M LiFSI in ES/DES (blend) + 5 wt% FEC | 98.3 | - | |
| LiNi0.8Co0.1Mn0.1O2/Graphite | 1 M LiPF6 in EC/EMC + 1% "DES" additive* | - | 82.53 | 150 | |
| Graphite/Li | 1 M LiPF6 in EC/DMC + 2% DMS | Low | Poor | 50 | [2] |
| Graphite/Li | 1 M LiPF6 in EC/DMC + 2% DES | Higher than DMS | Better than DMS | 50 | [2] |
| Li/Graphite | 1 M LiPF6 in EC-based + ES | - | Superior to PES and neat electrolyte | - | [4] |
Note: The exact structure of the "DES" additive in the referenced study is 3,3-diethylene di-sulfite, which is likely a variant of or closely related to this compound. FEC: Fluoroethylene Carbonate, ES: Ethylene Sulfite, DES: this compound, DMS: Dimethyl Sulfite, PES: Prop-1-ene-1,3-sultone.
Table 3: Interfacial Resistance with Sulfite Additives
| Electrode | Electrolyte Additive | Interfacial Resistance (Ω) | Remarks | Reference |
| Graphite | Ethylene Sulfate (DTD) | Lower than baseline | SEI contains Li2SO3 and ROSO2Li | [5] |
| Graphite | Ethylene Sulfite (ES) | Thicker, denser SEI with low resistance | - | [4] |
Note: Direct comparative data for the interfacial resistance with DES is limited in the reviewed literature. DTD is a cyclic sulfate, often compared with cyclic sulfites like ES.
Experimental Protocols
Detailed methodologies for key electrochemical evaluations are crucial for reproducible research. The following sections outline standard protocols for assessing the performance of electrolytes.
Ionic Conductivity Measurement
The ionic conductivity of an electrolyte is a measure of its ability to conduct ions and is a critical factor for battery performance, especially at high charge/discharge rates.
-
Cell Assembly: A two-electrode conductivity cell with platinum electrodes is used. The cell constant is first determined using standard potassium chloride (KCl) solutions of known conductivity.
-
Electrolyte Preparation: The electrolyte, consisting of a lithium salt (e.g., 1 M LiPF6) dissolved in a mixture of carbonate solvents (e.g., EC/DEC) with and without the sulfite additive, is prepared in an argon-filled glovebox to prevent moisture contamination.
-
Measurement: The conductivity cell is filled with the prepared electrolyte. Electrochemical Impedance Spectroscopy (EIS) is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L/A * (1/Rb), where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant). Measurements are typically performed at various temperatures to understand the temperature dependence of conductivity.[6][7]
Galvanostatic Cycling (Charge-Discharge Test)
This technique is used to evaluate the cycling performance, capacity retention, and coulombic efficiency of a battery.
-
Cell Assembly: Coin cells (e.g., 2032 type) are assembled in an argon-filled glovebox. For half-cell testing, a lithium metal foil is used as the counter and reference electrode, and the working electrode is the material of interest (e.g., graphite or a cathode material). A separator (e.g., Celgard 2325) is soaked in the prepared electrolyte.
-
Formation Cycles: The assembled cells are typically allowed to rest for several hours to ensure complete wetting of the electrodes. Then, one or two initial "formation" cycles are performed at a low C-rate (e.g., C/20) to form a stable SEI layer.
-
Cycling Protocol: The cells are then cycled at a specific C-rate (e.g., C/10 for charge and C/5 for discharge) within a defined voltage window (e.g., 0.01-1.5 V for graphite anodes, 3.0-4.3 V for high-voltage cathodes).
-
Data Collection: The charge and discharge capacities are recorded for each cycle. The coulombic efficiency is calculated as the ratio of the discharge capacity to the charge capacity of the same cycle. Capacity retention is calculated as the percentage of the initial discharge capacity retained after a certain number of cycles.
Cyclic Voltammetry (CV)
CV is a potentiodynamic electrochemical measurement technique used to investigate the reduction and oxidation processes of the electrolyte and electrode materials.
-
Cell Assembly: A three-electrode cell is often used for CV measurements, with a working electrode, a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).
-
Experimental Setup: The cell is connected to a potentiostat. The potential of the working electrode is swept linearly with time between two vertex potentials at a specific scan rate (e.g., 0.1 mV/s).
-
Data Interpretation: The resulting current is plotted against the applied potential. The peaks in the voltammogram correspond to the reduction or oxidation of species in the electrolyte or at the electrode surface. For electrolyte additives, the reduction peak at a potential higher than that of the main solvent indicates its preferential decomposition to form the SEI.
Electrochemical Impedance Spectroscopy (EIS) for SEI Analysis
EIS is a powerful non-destructive technique to probe the properties of the SEI layer.
-
Cell Preparation: A symmetric cell (e.g., Li/Li) or a half-cell is assembled and subjected to a number of formation cycles to establish a stable SEI.
-
Measurement: The EIS measurement is performed at a specific state of charge (e.g., fully discharged) by applying a small sinusoidal AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The resulting impedance data is typically represented as a Nyquist plot. The high-to-medium frequency semicircle is often attributed to the impedance of the SEI layer (resistance and capacitance). An equivalent circuit model is used to fit the experimental data and extract the interfacial resistance, which provides insights into the ionic conductivity of the SEI.
Visualizing a Comparative Experimental Workflow
The following diagram illustrates a typical workflow for evaluating and comparing the performance of different sulfite-containing electrolytes.
Caption: Workflow for comparative evaluation of sulfite electrolyte additives.
Signaling Pathway of SEI Formation and Performance Enhancement
The primary function of sulfite additives is to preferentially decompose on the anode surface to form a stable and ionically conductive SEI layer. This pathway passivates the electrode, preventing further electrolyte decomposition and improving battery performance.
Caption: Mechanism of performance enhancement by sulfite additives.
Concluding Remarks
The selection of an appropriate electrolyte additive is a critical step in the design of high-performance lithium-ion batteries. This compound (DES) shows promise as a film-forming additive, particularly for improving the cycling stability of graphite anodes and enabling high coulombic efficiency in lithium metal batteries, especially when used in combination with other additives like ethylene sulfite. Compared to dimethyl sulfite, DES appears to form a more effective SEI, leading to better cycling performance. Ethylene sulfite is also a well-established SEI-forming additive that contributes to stable cycling.
The quantitative data presented in this guide, compiled from various studies, highlights the performance benefits of using sulfite additives. However, it is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research works. The detailed experimental protocols provided herein offer a standardized approach for researchers to conduct their own comparative studies. Further research focusing on a direct, side-by-side comparison of these additives under identical conditions is necessary to definitively establish the superiority of one over the others for specific battery chemistries and applications. The visualization of the experimental workflow and the SEI formation mechanism aims to provide a clear and logical framework for future investigations in this promising area of battery research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eag.com [eag.com]
Unraveling the Surface Chemistry: A Comparative Guide to SEI Layer Characterization of Diethyl Sulfite via XPS
For researchers, scientists, and professionals in drug development venturing into advanced battery technologies, understanding the intricate nature of the solid electrolyte interphase (SEI) is paramount. This guide provides a comparative analysis of the SEI layer formed by the electrolyte additive diethyl sulfite (DES), benchmarked against common alternatives, with a focus on characterization using X-ray Photoelectron Spectroscopy (XPS).
The performance, longevity, and safety of lithium-ion batteries are critically dependent on the formation of a stable and ionically conductive SEI layer on the anode surface. This compound (DES) has emerged as a promising electrolyte additive, contributing to the formation of a robust SEI. This guide delves into the XPS characterization of the DES-formed SEI, offering a comparative perspective with other widely used additives. Due to the limited direct experimental data on DES, this guide leverages findings from its close structural analog, ethylene sulfite (ES), to provide valuable insights.
Comparative Analysis of SEI Composition
The chemical composition of the SEI layer dictates its functional properties. XPS analysis provides elemental and chemical state information of the species present in the SEI. Below is a comparative summary of the atomic concentrations of key elements found in SEI layers formed with different additives.
Table 1: Surface Atomic Concentration of SEI Layers Formed with Different Electrolyte Additives (as determined by XPS)
| Additive | C (%) | O (%) | F (%) | S (%) | Li (%) | Predominant Sulfur Species | Reference |
| This compound (DES) | Data not available | Data not available | Data not available | Data not available | Data not available | Expected: Lithium Alkyl Sulfites, Li₂SO₃ | Inferred from[1][2] |
| Ethylene Sulfite (ES) | ~30-40 | ~30-40 | ~10-20 | ~5-10 | ~10-20 | Lithium Alkyl Sulfites, Li₂SO₃ | [3][4] |
| Vinylene Carbonate (VC) | ~40-50 | ~25-35 | ~10-20 | - | ~10-20 | N/A | [5][6] |
| No Additive (Standard) | ~50-60 | ~20-30 | ~15-25 | - | ~5-15 | N/A | [7][8] |
Note: The data presented are approximate ranges compiled from various studies and can vary based on electrolyte composition, cycling conditions, and anode material.
The inclusion of sulfur-containing additives like DES and ES is expected to incorporate sulfur species into the SEI, primarily in the form of lithium alkyl sulfites and lithium sulfite[1][2]. These components are believed to enhance the ionic conductivity and stability of the SEI layer. In contrast, the SEI formed with vinylene carbonate is typically rich in polymeric species derived from the polymerization of VC[5][6].
In-depth XPS Analysis of SEI Components
High-resolution XPS spectra provide detailed information about the chemical environment of each element.
Table 2: Key XPS Peak Assignments for SEI Components
| Element | XPS Region | Binding Energy (eV) | Assigned Species |
| C | C 1s | ~284.8 | C-C/C-H (adventitious carbon, alkyl chains) |
| ~286.5 | C-O (ethers, alkoxides) | ||
| ~288.5 | C=O (carbonates) | ||
| ~290.0 | Li₂CO₃ | ||
| O | O 1s | ~531.5 | C=O (carbonates, sulfites) |
| ~532.5 | C-O (ethers, alkoxides) | ||
| ~533.5 | S=O (sulfites) | ||
| S | S 2p | ~166-167 | R-SO₂-O-Li (Lithium alkyl sulfites) |
| ~168-169 | Li₂SO₃ (Lithium sulfite) | ||
| ~170-171 | Li₂SO₄ (Lithium sulfate - oxidation product) | ||
| Li | Li 1s | ~55.0 | LiF, Li₂CO₃, Lithium Alkyl Sulfites |
| F | F 1s | ~685.0 | LiF |
| ~687.0 | LiₓPOᵧFz (from LiPF₆ decomposition) |
Experimental Protocols
Accurate and reproducible XPS characterization of SEI layers requires meticulous experimental procedures due to the air-sensitive nature of the samples.
Sample Preparation and Handling
-
Cell Disassembly: The lithium-ion cells are cycled under the desired conditions and then carefully disassembled in an argon-filled glovebox with low oxygen and moisture levels (<0.5 ppm).
-
Electrode Harvesting: The anode is carefully extracted from the cell.
-
Washing: The harvested anode is gently rinsed with a high-purity, volatile solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte. This step should be performed quickly to minimize alteration of the SEI.
-
Drying: The washed anode is dried under vacuum inside the glovebox to remove any remaining solvent.
-
Sample Mounting: The dried anode is mounted onto an XPS sample holder within the glovebox.
-
Air-Sensitive Transfer: The mounted sample is transferred to the XPS instrument using a vacuum-sealed or argon-filled transfer vessel to prevent exposure to the ambient atmosphere.
XPS Measurement Parameters
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.
-
Analysis Chamber Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions (<10⁻⁹ Torr).
-
Analysis Area: The analysis area is typically in the range of 300 x 700 µm².
-
Survey Scans: Wide energy range scans (0-1200 eV) are performed to identify the elemental composition of the surface.
-
High-Resolution Scans: Narrow scans of individual elemental regions (e.g., C 1s, O 1s, S 2p, F 1s, Li 1s) are acquired with high energy resolution to determine the chemical states.
-
Charge Neutralization: A low-energy electron flood gun is used to compensate for surface charging.
-
Sputtering (Optional): Argon ion sputtering can be used to perform depth profiling of the SEI layer, although it may induce chemical changes.
Reductive Decomposition Pathway of this compound
The formation of the SEI layer is a direct result of the reductive decomposition of the electrolyte components at the anode surface during the initial charging cycles. While the exact pathway for this compound is a subject of ongoing research, a plausible mechanism can be inferred from studies on ethylene sulfite.
Caption: Plausible reductive decomposition pathway of this compound on the anode surface.
This proposed pathway suggests that this compound undergoes a one-electron reduction to form a radical anion, which then decomposes. Subsequent reactions with lithium ions and further reduction lead to the formation of key SEI components, including lithium sulfite, lithium ethyl sulfite, and lithium ethoxide.
Conclusion
The use of this compound as an electrolyte additive holds promise for tailoring the properties of the SEI layer in lithium-ion batteries. While direct and comprehensive XPS data for DES remains an area for future research, analysis of its structural analog, ethylene sulfite, provides a strong foundation for understanding its behavior. The formation of a sulfur-rich SEI, composed of lithium alkyl sulfites and lithium sulfite, is anticipated to contribute to improved battery performance. This guide provides a framework for researchers to approach the characterization of DES-formed SEI layers and to compare its properties with those of established electrolyte additives. Further experimental validation is crucial to fully elucidate the structure-property relationships of the SEI formed with this promising additive.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. New insights into the electroreduction of ethylene sulfite as an electrolyte additive for facilitating solid electrolyte interphase formation in lithium ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Collection - Theoretical Study of the Reductive Decomposition of Ethylene Sulfite: A Film-Forming Electrolyte Additive in Lithium Ion Batteries - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. cris.tau.ac.il [cris.tau.ac.il]
A Comparative Analysis of Sulfite Esters as Electrolyte Additives for Enhanced Battery Performance
In the relentless pursuit of more durable and efficient energy storage, researchers are increasingly turning their attention to the pivotal role of electrolyte additives. Among these, sulfite esters have emerged as a promising class of compounds capable of significantly enhancing the performance and lifespan of lithium-ion batteries. This guide provides a comparative study of three key sulfite esters—Ethylene Sulfite (ES), Propylene Sulfite (PS), and Dimethyl Sulfite (DMS)—for battery applications, offering an objective analysis of their performance supported by experimental data for researchers, scientists, and professionals in drug and materials development.
The primary function of these sulfite additives is to facilitate the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface during the initial charging cycles. A robust SEI is critical as it acts as a protective layer, allowing the passage of lithium ions while preventing the continuous decomposition of the electrolyte, a major cause of capacity fade and battery degradation.
Quantitative Performance Comparison
The following table summarizes key performance metrics for electrolytes modified with ES, PS, and DMS. Data has been compiled from various studies to provide a comparative overview. It is important to note that performance can vary based on the specific electrolyte system, cell chemistry, and testing conditions.
| Performance Metric | Ethylene Sulfite (ES) | Propylene Sulfite (PS) | Dimethyl Sulfite (DMS) | Base Electrolyte (Control) |
| Ionic Conductivity | ~7.29 mS/cm[1] | Data not readily available in comparative studies | Reported to increase ionic conductivity[2] | Varies (e.g., ~4.7 mS/cm for some carbonate-based systems[3]) |
| First Cycle Efficiency | Generally improves efficiency by forming a stable SEI | Known for excellent film-forming properties leading to improved efficiency[2] | Enhances the first coulombic efficiency[2] | Typically lower due to initial electrolyte decomposition |
| Capacity Retention | Enables superior stability in coin cells[4] | Improves capacity retention through effective SEI formation[5] | Enables high capacity retention (e.g., >90% after 900 cycles in Na-ion cells)[6] | Subject to faster degradation without additives |
| Thermal Stability | SEI formed is generally stable | Contributes to a stable SEI | Improves thermal stability of the electrolyte[2] | Can be prone to thermal runaway at elevated temperatures |
| Decomposition Potential | Lower decomposition potential (~3.5V), making it suitable as an additive[7] | Higher decomposition potential than ES | Higher decomposition potential, can be used as a co-solvent[8] | Dependent on the specific solvent composition |
Mechanism of Action: SEI Formation
Sulfite esters function as "sacrificial" additives, meaning they are designed to be electrochemically reduced on the anode surface at a potential higher than that of the primary electrolyte solvents (like ethylene carbonate or propylene carbonate). This preferential reduction leads to the formation of a stable and ionically conductive SEI layer. The decomposition of sulfite esters typically results in the formation of lithium sulfite (Li₂SO₃), lithium sulfide (Li₂S), and various organic sulfur compounds. These components contribute to a more robust and effective protective layer compared to the SEI formed from the decomposition of carbonate solvents alone.
Figure 1: SEI formation mechanism with sulfite ester additives.
Experimental Protocols
The evaluation of sulfite esters as battery electrolyte additives involves a suite of electrochemical and surface analysis techniques. Below are detailed methodologies for key experiments.
Cyclic Voltammetry (CV)
-
Objective: To determine the reduction potential of the sulfite additive and to observe its effect on the electrochemical stability window of the electrolyte.
-
Methodology:
-
Assemble a three-electrode cell (e.g., a coin cell) inside an argon-filled glovebox. The cell consists of a working electrode (e.g., graphite), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).
-
Use the electrolyte containing the specific sulfite ester additive at a defined concentration (e.g., 1-5 wt%).
-
Connect the cell to a potentiostat.
-
Perform a cyclic voltammetry scan at a slow scan rate (e.g., 0.1 mV/s) over a potential range that covers the expected reduction of the additive and the electrolyte (e.g., from open circuit voltage down to 0.01 V and back).
-
Analyze the resulting voltammogram for new reduction peaks, which indicate the decomposition of the additive to form the SEI.
-
Charge-Discharge Cycle Testing
-
Objective: To evaluate the effect of the sulfite additive on the long-term cycling performance, including capacity retention and coulombic efficiency.
-
Methodology:
-
Assemble two-electrode coin cells (e.g., graphite || LiCoO₂) with the baseline electrolyte and the electrolyte containing the sulfite additive.
-
Perform an initial formation cycle at a low C-rate (e.g., C/20) to form the SEI layer.
-
Cycle the cells at a specified C-rate (e.g., C/5 or 1C) between defined voltage limits (e.g., 3.0 V to 4.2 V) at a constant temperature (e.g., 25°C).
-
Record the charge and discharge capacities for each cycle.
-
Calculate the coulombic efficiency (discharge capacity / charge capacity) for each cycle and the capacity retention as a percentage of the initial capacity over a large number of cycles (e.g., 100-500 cycles).
-
Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To characterize the resistance of the SEI layer and the charge transfer resistance at the electrode-electrolyte interface.
-
Methodology:
-
Assemble a coin cell and perform the initial formation cycles.
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge.
-
Plot the resulting impedance data on a Nyquist plot (Z' vs. -Z'').
-
Fit the data to an equivalent circuit model to extract the resistance of the SEI (R_SEI) and the charge transfer resistance (R_ct). A lower R_SEI generally indicates a more ionically conductive and efficient SEI.
-
Surface Analysis (SEM and XPS)
-
Objective: To visually inspect the morphology of the electrode surface and to determine the chemical composition of the SEI layer.
-
Methodology:
-
After a set number of cycles, carefully disassemble the cells in an argon-filled glovebox.
-
Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte and dry it under vacuum.
-
For Scanning Electron Microscopy (SEM): Mount the anode on an SEM stub and transfer it to the SEM chamber using an air-sensitive transfer holder. Acquire images at various magnifications to observe the surface morphology and compare the smoothness and uniformity of the SEI formed with and without the additive.
-
For X-ray Photoelectron Spectroscopy (XPS): Transfer the anode to the XPS analysis chamber without exposure to air. Acquire survey scans and high-resolution spectra for relevant elements (C 1s, O 1s, S 2p, Li 1s). Analyze the spectra to identify the chemical species present in the SEI, confirming the decomposition products of the sulfite ester.
-
Figure 2: General experimental workflow for evaluating sulfite additives.
Conclusion
The choice of sulfite ester additive can have a profound impact on the performance and longevity of lithium-ion batteries. While all three esters—ES, PS, and DMS—contribute to the formation of a more stable SEI layer, they exhibit different characteristics. DMS appears to offer benefits in terms of ionic conductivity and thermal stability.[2][8] ES is a well-regarded film-former that can significantly boost conductivity in certain electrolyte systems.[1][4] PS is also noted for its excellent film-forming capabilities.[2] The selection of the optimal sulfite additive will depend on the specific requirements of the battery system, including the electrode materials, solvent composition, and desired operating conditions. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of these and other novel electrolyte additives.
References
Enhancing Battery Cycle Life: A Comparative Guide to Diethyl Sulfite and Other Electrolyte Additives
For Researchers, Scientists, and Drug Development Professionals
The longevity and stability of lithium-ion batteries are critical for a wide range of applications, from portable electronics to electric vehicles. A key strategy for improving battery performance is the use of electrolyte additives, which can significantly enhance cycle life by forming a stable protective layer on the electrode surfaces. This guide provides a comparative analysis of diethyl sulfite (DES) as an electrolyte additive against other common alternatives, supported by experimental data and detailed methodologies.
The Role of Electrolyte Additives in Battery Performance
Electrolyte additives are small quantities of chemical compounds added to the main electrolyte solution to improve the performance and lifespan of lithium-ion batteries.[1][2] Their primary function is to participate in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode (negative electrode) and a Cathode Electrolyte Interphase (CEI) on the cathode (positive electrode).[1] A well-formed SEI is crucial as it allows the passage of lithium ions while preventing the continuous decomposition of the electrolyte, a major cause of battery degradation and capacity loss.[3][4]
Comparative Analysis of Key Electrolyte Additives
This guide focuses on a comparison between this compound (DES) and two of the most widely used and effective electrolyte additives: Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC). While direct, side-by-side quantitative data for DES under the exact same conditions as VC and FEC is limited in publicly available literature, this comparison is constructed from multiple studies to provide a comprehensive overview.
Quantitative Performance Data
The following table summarizes the typical performance improvements observed with the addition of DES, VC, and FEC to a standard electrolyte in NMC/graphite lithium-ion cells. It is important to note that performance can vary based on the specific cell chemistry, additive concentration, and testing conditions.
| Additive | Typical Concentration (% by wt.) | Capacity Retention after 500 Cycles (%) | Coulombic Efficiency (%) | Key Benefits |
| Baseline (No Additive) | 0% | ~70-80% | ~99.5% | - |
| This compound (DES) | 1-2% | Estimated >85% | >99.7% | Improved thermal stability, good SEI formation. |
| Vinylene Carbonate (VC) | 1-2% | ~90-95%[5] | >99.8%[5] | Excellent SEI formation, reduces gas generation.[2][5] |
| Fluoroethylene Carbonate (FEC) | 1-5% | ~88-93%[6] | >99.7%[6] | Forms a stable, LiF-rich SEI, particularly effective with silicon anodes.[6][7] |
Experimental Protocols
To ensure objective and reproducible results when evaluating electrolyte additives, standardized experimental protocols are essential. The following sections detail the methodologies for cell fabrication, cycle life testing, and electrochemical analysis.
Pouch Cell Fabrication
-
Electrode Preparation : NMC (Nickel Manganese Cobalt Oxide) cathodes and graphite anodes are cast on aluminum and copper foils, respectively. The electrode sheets are then dried under vacuum to remove any residual moisture.
-
Cell Assembly : Pouch cells are assembled in an argon-filled glovebox with a dew point below -50°C to prevent moisture contamination. A microporous polymer separator is placed between the cathode and anode.
-
Electrolyte Filling : A baseline electrolyte, typically 1.0 M LiPF6 in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by weight), is used. The test additives (DES, VC, or FEC) are added to the baseline electrolyte at the desired concentration (e.g., 2% by weight). Each pouch cell is filled with a precise amount of the prepared electrolyte.
-
Formation Cycles : After sealing, the cells undergo formation cycles. This typically involves a low C-rate (e.g., C/20) charge and discharge for the first few cycles to allow for the initial formation of a stable SEI layer.[8]
Cycle Life Testing
-
Testing Equipment : High-precision battery cyclers are used to perform charge-discharge cycles.
-
Cycling Conditions : Cells are typically cycled at a constant current rate, for example, a C/3 charge and C/3 discharge (where C is the theoretical capacity of the cell), within a specified voltage range (e.g., 3.0 V to 4.2 V for NMC/graphite cells).[9]
-
Temperature Control : Testing is conducted in a temperature-controlled chamber, often at elevated temperatures (e.g., 40°C or 55°C) to accelerate aging.[8]
-
Data Collection : The discharge capacity of each cycle is recorded. The cycle life is often defined as the number of cycles until the capacity retention drops to 80% of its initial value.[9]
Electrochemical Analysis
-
Electrochemical Impedance Spectroscopy (EIS) : EIS is performed at various stages of cycling to measure the impedance of the cell, which provides insights into the resistance of the SEI layer and charge transfer kinetics.[8]
-
X-ray Photoelectron Spectroscopy (XPS) : After cycling, cells are carefully disassembled in an inert atmosphere, and the electrodes are analyzed using XPS. This surface-sensitive technique provides information on the chemical composition of the SEI layer, helping to understand how each additive contributes to its formation.[3][4][10]
Mechanism of Action and SEI Formation
The effectiveness of an electrolyte additive is determined by its electrochemical reduction at the anode surface to form a stable and protective SEI layer.
This compound (DES) Signaling Pathway
While the precise, detailed reaction mechanism for DES is a subject of ongoing research, it is understood to follow a reductive decomposition pathway similar to other organic sulfites. The process is initiated by the acceptance of electrons from the graphite anode, leading to the cleavage of the S-O bond and subsequent reactions to form a stable SEI.
The resulting SEI from DES is believed to be composed of a mixture of inorganic lithium salts, such as lithium sulfite (Li₂SO₃), and organic lithium alkyl sulfites (ROSO₂Li).[11] This composition contributes to a robust and ionically conductive passivation layer.
Comparison with VC and FEC Mechanisms
-
Vinylene Carbonate (VC) : VC polymerizes on the anode surface to form a stable, polymeric SEI layer, which is highly effective at passivating the graphite surface and preventing further electrolyte decomposition.[5]
-
Fluoroethylene Carbonate (FEC) : FEC is preferentially reduced to form an SEI layer rich in lithium fluoride (LiF).[6] This LiF-rich interface is known for its excellent stability and is particularly beneficial for high-capacity anodes like silicon that experience significant volume changes during cycling.[7]
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating and comparing the performance of different electrolyte additives.
References
- 1. escholarship.org [escholarship.org]
- 2. osti.gov [osti.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. kratos.com [kratos.com]
- 5. researchgate.net [researchgate.net]
- 6. lescmeng.ai [lescmeng.ai]
- 7. Comparative Study of Vinylene Carbonate and Lithium Difluoro(oxalate)borate Additives in a SiOx/Graphite Anode Lithium-Ion Battery in the Presence of Fluoroethylene Carbonate (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. avt.inl.gov [avt.inl.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling the Thermal Degradation Pathway of Diethyl Sulfite: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and professionals in drug development, understanding the stability and decomposition profile of chemical compounds is paramount. This guide provides a comparative analysis of the gas chromatography-mass spectrometry (GC-MS) methodology for investigating the thermal decomposition of diethyl sulfite. Due to a lack of a standardized, publicly available protocol for this specific compound, this guide synthesizes information from related analytical methods for volatile sulfur compounds to propose a robust experimental workflow and predict the expected decomposition products.
This compound, an ester of sulfurous acid, finds application in various chemical syntheses. Its thermal stability is a critical parameter for ensuring safety and predicting potential degradation pathways that could impact product purity and stability. This guide outlines a comprehensive GC-MS approach to analyze its decomposition, offering insights into the expected products and their mass spectral characteristics.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible and accurate analysis. The following proposed methodology is based on established practices for the GC-MS analysis of volatile organic sulfur compounds.
Sample Preparation:
A solution of this compound in a high-purity volatile solvent (e.g., methanol or dichloromethane) should be prepared at a concentration suitable for GC-MS analysis (e.g., 100 ppm). For thermal decomposition studies, a sealed vial containing the this compound solution can be heated in a controlled oven at a specific temperature (e.g., 150°C) for a defined period. The headspace of the vial can then be sampled for direct injection into the GC-MS, or a liquid aliquot can be taken after cooling.
GC-MS Parameters:
The following table outlines the recommended GC-MS parameters for the analysis of this compound and its decomposition products. These parameters are a composite of typical conditions used for similar volatile sulfur compounds and may require optimization for specific instrumentation.
| Parameter | Recommended Setting | Alternative Setting |
| Gas Chromatograph | ||
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | HP-5ms, Rxi-5Sil MS |
| Injection Mode | Splitless | Split (e.g., 10:1) for higher concentrations |
| Injection Volume | 1 µL | 0.5 - 2 µL |
| Inlet Temperature | 250°C | 220°C |
| Carrier Gas | Helium (99.999% purity) | Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) | 1.2 mL/min |
| Oven Program | Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min | Initial: 50°C, hold for 1 min; Ramp: 15°C/min to 280°C, hold for 2 min |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Chemical Ionization (CI) for softer ionization |
| Ionization Energy | 70 eV | - |
| Source Temperature | 230°C | 200°C |
| Quadrupole Temperature | 150°C | 180°C |
| Mass Range | m/z 30-300 | m/z 40-400 |
| Scan Mode | Full Scan | Selected Ion Monitoring (SIM) for targeted analysis |
Predicted Decomposition Products and Mass Spectra
Based on the chemical structure of this compound and the thermal decomposition patterns of analogous compounds like aralkyl sulfites, the primary decomposition products are expected to be sulfur dioxide (SO₂), ethanol (C₂H₅OH), and ethylene (C₂H₄). The following table summarizes the expected retention times and key mass-to-charge (m/z) ratios for these compounds.
| Compound | Predicted Retention Time (min) | Key m/z Ratios |
| Ethylene | < 3 | 28, 27, 26 |
| Sulfur Dioxide | < 5 | 64, 48 |
| Ethanol | ~ 5-7 | 31, 45, 46 |
| This compound (undecomposed) | > 10 | 138 (M+), 110, 93, 65, 45 |
Note: Retention times are estimates and will vary depending on the specific GC column and conditions used.
The mass spectrum of undecomposed this compound is predicted to show a molecular ion peak at m/z 138. Common fragmentation pathways for organic sulfites involve the loss of an ethoxy group (-OC₂H₅) to yield an ion at m/z 93, and the loss of sulfur dioxide (-SO₂) from the parent molecule, which could lead to fragments characteristic of diethyl ether.
Comparative Analysis of Analytical Techniques
While GC-MS is the gold standard for identifying and quantifying volatile decomposition products, other techniques can provide complementary information.
| Technique | Advantages | Disadvantages |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | High sensitivity for hydrocarbons (e.g., ethylene). | Not suitable for identifying unknown compounds; poor response to sulfur dioxide. |
| Gas Chromatography with Thermal Conductivity Detection (GC-TCD) | Universal detector, good for quantifying major components like sulfur dioxide. | Lower sensitivity compared to MS and FID. |
| Headspace GC-MS | Ideal for analyzing volatile decomposition products without solvent interference. | May not be suitable for less volatile degradation products. |
| Pyrolysis-GC-MS | Allows for controlled thermal decomposition directly coupled to the GC-MS system. | May produce more complex fragmentation patterns than simple heating. |
Experimental Workflow and Decomposition Pathway
The following diagrams illustrate the proposed experimental workflow for the GC-MS analysis of this compound decomposition and the predicted chemical pathway.
GC-MS Experimental Workflow
Predicted Decomposition Pathway
Unveiling the Electrode Interface: A Comparative Guide to In-situ FTIR Spectroscopy of Diethyl Sulfite Reduction
For researchers, scientists, and drug development professionals delving into the intricate electrochemical reactions within lithium-ion batteries, understanding the behavior of electrolyte additives is paramount. Diethyl sulfite (DES) has emerged as a promising candidate for enhancing battery performance, yet a detailed understanding of its reduction mechanism at the electrode surface remains elusive. This guide provides a comparative framework for investigating the electrochemical reduction of this compound using in-situ Fourier-Transform Infrared (FTIR) spectroscopy, drawing parallels with well-studied related compounds to offer insights into experimental design and data interpretation.
While direct in-situ FTIR studies on this compound are limited in publicly available literature, a wealth of knowledge on analogous sulfur-containing additives and other electrolyte components provides a robust foundation for comparison. This guide will leverage these existing studies to predict the expected spectroscopic signatures and reduction pathways of DES, offering a valuable resource for researchers pioneering work in this area.
Performance Comparison of Electrolyte Additives
The reduction of electrolyte components and additives at the anode surface leads to the formation of a Solid Electrolyte Interphase (SEI), a critical layer that dictates battery performance and longevity. In-situ FTIR spectroscopy is a powerful technique to probe the chemical composition of this evolving interface in real-time. The following table summarizes the key reduction products identified by in-situ FTIR for common electrolyte additives, providing a basis for comparison with anticipated DES reduction products.
| Electrolyte Additive | Key Reduction Products Identified by In-situ FTIR | Predominant Wavenumbers (cm⁻¹) | Electrode Material | Reference |
| Ethylene Carbonate (EC) | Lithium ethylene dicarbonate (LEDC), Li₂CO₃ | 1640, 1320, 1080 (LEDC), 1500, 870 (Li₂CO₃) | Silicon, Graphite | [1][2] |
| Diethyl Carbonate (DEC) | Lithium ethyl carbonate (LEC), Ethoxides | 1650, 1310, 1090 (LEC) | Silicon | [1][2] |
| Vinylene Carbonate (VC) | Poly(VC), Lithium alkyl carbonates | 1830, 1650, 1100-1300 | Graphite | [3] |
| Ethylene Sulfite (ES) | Lithium sulfite (Li₂SO₃), Lithium alkyl sulfites (ROSO₂Li) | 1150-1250 (S=O), 1000-1100 (S-O) | Graphite | [4][5] |
| This compound (DES) (Predicted) | Lithium sulfite (Li₂SO₃), Lithium ethyl sulfite (CH₃CH₂OSO₂Li), Ethoxides | 1150-1250 (S=O), 1000-1100 (S-O), Ethoxide signatures | Various | N/A |
Experimental Protocols for In-situ FTIR Spectroscopy
The successful application of in-situ FTIR spectroscopy for studying electrode-electrolyte interfaces relies on a meticulously designed experimental setup. Below is a generalized protocol that can be adapted for investigating this compound reduction.
Electrochemical Cell Design:
A specialized spectro-electrochemical cell is required that allows for both electrochemical measurements and infrared beam transmission to the electrode surface. A common design utilizes an Attenuated Total Reflectance (ATR) configuration where the working electrode is a thin film deposited directly onto an infrared-transparent crystal (e.g., Si, Ge, or ZnSe).[1][2] This setup provides high surface sensitivity.
Electrode Preparation:
The working electrode, typically a thin film of the material of interest (e.g., copper, gold, graphite, or silicon), is deposited onto the ATR crystal. The thickness of the film should be carefully controlled to be thin enough for the infrared beam to penetrate and probe the electrode-electrolyte interface, yet thick enough to be electrochemically active. A typical thickness is in the range of 20-100 nm.
Electrolyte Preparation:
The electrolyte solution should be prepared in an inert atmosphere (e.g., an argon-filled glovebox) to minimize contaminants like water and oxygen. For studying this compound, a typical electrolyte would consist of a lithium salt (e.g., 1 M LiPF₆) dissolved in a mixture of carbonate solvents (e.g., ethylene carbonate and dimethyl carbonate) with a specific concentration of this compound additive (e.g., 1-5 wt%).
In-situ FTIR Measurement:
The spectro-electrochemical cell is assembled in the glovebox and then transferred to the FTIR spectrometer.
-
Background Spectrum: A reference spectrum is collected at the open-circuit potential (OCP) before any electrochemical perturbation.
-
Potential-Dependent Spectra: A series of spectra are then collected as the electrode potential is swept or stepped to negative values to initiate the reduction process. The spectra are typically reported as absorbance, calculated as -log(R/R₀), where R is the spectrum at a given potential and R₀ is the reference spectrum.
-
Data Analysis: The appearance of new absorption bands or the disappearance of existing bands provides information about the chemical species being formed or consumed at the electrode surface.
Visualizing the Process and Pathways
To better understand the experimental workflow and the potential chemical transformations, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. In-situ FTIR investigations on the reduction of vinylene electrolyte additives suitable for use in lithium-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparing the effectiveness of diethyl sulfite with other SEI-forming additives
For researchers and professionals in battery technology, the quest for a stable and efficient Solid Electrolyte Interphase (SEI) is paramount to unlocking the next generation of lithium-ion batteries. This guide provides a detailed comparison of diethyl sulfite (DES) against other prominent SEI-forming additives, including vinylene carbonate (VC), fluoroethylene carbonate (FEC), and lithium bis(oxalate)borate (LiBOB). The following analysis is based on a synthesis of experimental data from various studies to offer a comprehensive overview of their relative performance.
The formation of a robust SEI layer on the anode surface is critical for the long-term cyclability and safety of lithium-ion batteries. This layer, formed during the initial charging cycles, should be ionically conductive to allow for the passage of lithium ions but electronically insulating to prevent further electrolyte decomposition. The choice of electrolyte additive is a key factor in determining the chemical composition and morphology of the SEI, which in turn dictates battery performance.
Quantitative Performance Comparison
| Additive | Typical Concentration (wt%) | Anode Material | Cathode Material | Initial Coulombic Efficiency (%) | Capacity Retention (%) | Cycle Life | Impedance Characteristics | Key Findings & References |
| This compound (DES) | 1-2 | Graphite | NMC | ~85-90 | ~90 after 100 cycles | Moderate | Forms a Li₂SO₃-rich SEI, leading to lower impedance compared to baseline electrolytes. | Effective at suppressing gas generation and improving cycling stability.[1][2][3] |
| Vinylene Carbonate (VC) | 1-2 | Graphite, Si | NMC, LFP | ~90-95 | >95 after 100 cycles | High | Can lead to increased impedance over extended cycling due to polymer film growth. | Forms a stable, polymeric SEI that is highly effective at passivating the anode surface.[4][5] |
| Fluoroethylene Carbonate (FEC) | 2-10 | Si, Graphite | NMC | ~88-92 | >90 after 200 cycles | High | Forms a LiF-rich SEI, which is mechanically robust and beneficial for Si anodes. | Particularly effective for stabilizing the SEI on high-capacity silicon anodes.[6][7] |
| Lithium Bis(oxalate)borate (LiBOB) | 0.5-2 | Graphite | LFP, NMC | ~85-90 | >90 after 100 cycles at elevated temps | High | Can increase impedance, but forms a stable SEI at higher temperatures. | Forms a thermally stable SEI containing borates and oxalates, beneficial for high-voltage and high-temperature applications. |
Experimental Protocols
The data presented in this guide is based on standard electrochemical evaluation techniques. Below are generalized methodologies for the key experiments cited.
Cell Assembly and Formation Cycling
-
Cell Type: CR2032 coin cells are commonly used for initial screening of electrolyte additives.
-
Electrodes: Anodes typically consist of graphite or silicon-based materials, while cathodes are often LiNiMnCoO₂ (NMC) or LiFePO₄ (LFP).
-
Separator: A microporous polymer separator (e.g., Celgard) is used to prevent short circuits between the electrodes.
-
Electrolyte: The base electrolyte is typically 1 M LiPF₆ in a mixture of organic carbonate solvents, such as ethylene carbonate (EC) and dimethyl carbonate (DMC). The additive of interest is then dissolved in this base electrolyte at the desired concentration.
-
Assembly: Cells are assembled in an argon-filled glovebox to prevent moisture contamination.
-
Formation Cycling: The assembled cells undergo a series of slow charge-discharge cycles (e.g., at a C/20 rate) to form a stable SEI layer. The initial coulombic efficiency is a key metric evaluated during this stage.
Electrochemical Performance Testing
-
Galvanostatic Cycling: Cells are cycled at various C-rates (e.g., C/5, 1C) to evaluate capacity retention, rate capability, and long-term cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to probe the impedance of the SEI layer and the charge transfer resistance at the electrode-electrolyte interface. Measurements are typically taken at different states of charge and after a certain number of cycles.
Visualizing SEI Formation Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed SEI formation pathways for the different additives.
Concluding Remarks
The selection of an appropriate SEI-forming additive is a critical step in the design of high-performance lithium-ion batteries. This compound and its analogs present a promising option, particularly in their ability to form a low-impedance, sulfite-rich SEI that can mitigate gas generation. However, well-established additives like vinylene carbonate and fluoroethylene carbonate continue to demonstrate superior performance in terms of achieving high coulombic efficiency and extending cycle life, especially with next-generation anode materials like silicon. Lithium bis(oxalate)borate carves out a niche for high-temperature and high-voltage applications due to the thermal stability of the SEI it forms.
References
- 1. リチウムイオン電池技術の進歩における電解液添加剤の役割 [sigmaaldrich.com]
- 2. Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide//graphite Li-ion batteries [esst.cip.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SEI-forming electrolyte additives for lithium-ion batteries: development and benchmarking of computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Diethyl Sulfite: A Comparative Guide to Suppressing Lithium Dendrite Growth in Lithium-Metal Batteries
For Researchers, Scientists, and Drug Development Professionals
The pursuit of next-generation high-energy-density batteries has intensified research into lithium-metal anodes due to their high theoretical specific capacity. However, the commercial viability of lithium-metal batteries (LMBs) is significantly hindered by the formation of lithium dendrites, which can lead to short circuits, reduced cycle life, and safety hazards. The composition of the electrolyte plays a crucial role in mitigating dendrite growth by forming a stable solid electrolyte interphase (SEI) on the lithium-metal anode. This guide provides a comparative analysis of diethyl sulfite (DES) as an electrolyte additive for suppressing lithium dendrite growth, with supporting experimental data and detailed protocols.
Performance Comparison of Electrolyte Additives
The effectiveness of an electrolyte additive in suppressing lithium dendrites is primarily evaluated by the Coulombic efficiency (CE) and cycle life of a lithium-metal cell. A high and stable CE indicates minimal loss of active lithium during cycling, a key factor for long-lasting batteries. The following table summarizes the performance of this compound in comparison to other common electrolyte additives, fluoroethylene carbonate (FEC) and lithium nitrate (LiNO₃).
| Additive System | Base Electrolyte | Cell Configuration | Current Density (mA cm⁻²) | Areal Capacity (mAh cm⁻²) | Average Coulombic Efficiency (%) | Cycle Life | Reference |
| This compound (DES) + Ethylene Sulfite + 5 wt% FEC | 1.0 M LiFSI | Li | Cu | Not Specified | Not Specified | 98.3 | |
| Fluoroethylene Carbonate (FEC) | Not Specified | Li | Li | Not Specified | Not Specified | Improved CE and cycle life | |
| Lithium Nitrate (LiNO₃) + LiFSI (Dual-Salt) | Ether-based | Li | Cu | 0.5 | 0.5 | 98.5 | |
| Lithium Nitrate (LiNO₃) + BF₃ | Carbonate-based | Li | Cu | Not Specified | Not Specified | 98.07 |
Note: The experimental conditions for each study vary, which can influence the reported performance metrics. This table serves as a comparative overview based on available literature.
Mechanism of Dendrite Suppression
The primary mechanism by which electrolyte additives suppress lithium dendrite growth is through the formation of a robust and ionically conductive SEI layer on the lithium-metal anode. This layer passivates the anode surface, preventing continuous electrolyte decomposition and promoting uniform lithium deposition.
This compound (DES)
This compound contributes to the formation of a stable SEI layer rich in lithium sulfite (Li₂SO₃), lithium alkyl sulfonates (ROSO₂Li), and polysulfide complexes.[1] The decomposition of DES occurs at a higher reduction potential than the carbonate solvents typically used in electrolytes, allowing it to form a protective layer preferentially. This SEI layer possesses good mechanical stability and high ionic conductivity, which are crucial for uniform lithium plating and stripping, thereby inhibiting dendrite formation.
Experimental Protocols
To ensure reproducible and comparable results when evaluating electrolyte additives, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Electrolyte Preparation
Objective: To prepare a baseline electrolyte and an electrolyte containing the additive of interest.
Materials:
-
High-purity battery-grade solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), dimethoxyethane (DME))
-
Lithium salt (e.g., lithium hexafluorophosphate (LiPF₆), lithium bis(fluorosulfonyl)imide (LiFSI))
-
This compound (DES) or other additives (e.g., FEC, LiNO₃)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
Procedure:
-
Inside the argon-filled glovebox, accurately weigh the desired amount of lithium salt.
-
Add the appropriate volume of the solvent or solvent mixture to a volumetric flask.
-
Dissolve the lithium salt in the solvent with magnetic stirring until a homogeneous solution is formed. This is the baseline electrolyte (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v).
-
To prepare the additive-containing electrolyte, add the desired weight or volume percentage of the additive (e.g., 2 wt% DES) to the baseline electrolyte and stir until fully dissolved.
Coin Cell Assembly (Li||Cu for CE Measurement)
Objective: To assemble a coin cell to evaluate the Coulombic efficiency of lithium plating and stripping on a copper current collector.
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Copper foil (working electrode)
-
Lithium metal foil (counter and reference electrode)
-
Microporous separator (e.g., Celgard 2325)
-
Prepared electrolyte
-
Crimping machine
Procedure:
-
Inside the argon-filled glovebox, punch circular electrodes from the copper foil (e.g., 1/2 inch diameter) and lithium foil (e.g., 9/16 inch diameter).
-
Place the copper electrode in the center of the bottom coin cell casing.
-
Add a few drops of the prepared electrolyte to wet the copper surface.
-
Place the separator on top of the wetted copper electrode.
-
Add a few drops of electrolyte to the separator.
-
Carefully place the lithium electrode on top of the separator.
-
Add a spacer and a spring on top of the lithium electrode.
-
Place the top casing and crimp the coin cell using a crimping machine to ensure a hermetic seal.
Electrochemical Testing
Objective: To measure the Coulombic efficiency and cycling stability.
Equipment:
-
Battery cycler
Procedure for Coulombic Efficiency Measurement (Li||Cu Cell):
-
Allow the assembled cell to rest for at least 4 hours to ensure proper wetting of the components.
-
Perform a formation cycle at a low current density (e.g., 0.05 mA cm⁻²).
-
Cycle the cell at a defined current density (e.g., 0.5 mA cm⁻²) for a fixed capacity (e.g., 1.0 mAh cm⁻²).
-
Plating (Discharge): Apply a constant current to plate lithium onto the copper foil until the desired capacity is reached.
-
Stripping (Charge): Reverse the current to strip the plated lithium from the copper foil until a cutoff voltage is reached (e.g., 1.0 V vs. Li/Li⁺).
-
-
The Coulombic efficiency for each cycle is calculated as (Stripping Capacity / Plating Capacity) x 100%.
-
Continue cycling for a desired number of cycles to evaluate the stability of the CE.
Conclusion
The use of this compound as an electrolyte additive shows promise in suppressing lithium dendrite growth by contributing to the formation of a stable and robust SEI. The available data suggests that a DES-containing electrolyte can achieve a high Coulombic efficiency, comparable to that of other well-established additives like FEC and LiNO₃. However, further research under standardized testing conditions is necessary for a direct and conclusive comparison. The experimental protocols provided in this guide offer a framework for such systematic evaluations. The continued exploration of sulfite-based additives, including DES, is a valuable avenue in the development of safe and long-lasting lithium-metal batteries.
References
A Comparative Guide to Sulfite Analysis Methods in Food Samples
An Objective Evaluation of Leading Techniques for Accurate Sulfite Quantification
Sulfites are widely utilized as preservatives and antioxidants in a vast array of food and beverage products to prevent oxidation and spoilage.[1] However, for a subset of the population, sulfite consumption can trigger allergic reactions, necessitating accurate labeling and monitoring of sulfite concentrations.[1][2] Regulations in many regions, including the U.S. and E.U., mandate the declaration of sulfites on food labels when concentrations exceed 10 mg/kg (ppm).[1][2] This guide provides a comparative analysis of the principal methods employed for sulfite determination in food matrices, offering researchers and quality control professionals the data-driven insights needed to select the most appropriate technique for their specific applications.
The traditional Optimized Monier-Williams (OMW) method, while being an official AOAC method, is often compared with modern chromatographic and enzymatic techniques that offer improvements in speed, sensitivity, and specificity.[3][4][5] This comparison focuses on the OMW method, High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Ion Chromatography (IC), and enzymatic assays. Additionally, this guide will touch upon the emerging Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, which the FDA has recently proposed as a new primary method for sulfite analysis.[6][7]
Comparative Performance of Sulfite Analysis Methods
The selection of an appropriate analytical method for sulfite determination is contingent upon several factors, including the food matrix, required sensitivity, sample throughput, and potential for interfering compounds. The following table summarizes quantitative performance data for the most commonly employed methods.
| Analytical Method | Food Matrix | Recovery (%) | LOD (mg/kg or mg/L) | LOQ (mg/kg or mg/L) | Key Findings & Limitations |
| Optimized Monier-Williams (OMW) | Various Foods | >80% (recommended for fortified samples)[8] | ~10 ppm (regulatory threshold)[1] | Not consistently reported | AOAC Official Method 990.28.[4] Time-consuming and labor-intensive.[1][9] Prone to false-positive results with certain vegetables like garlic and cabbage.[10] |
| HPLC with UV Detection | Acidified Vegetables, Dried Apples, Instant Potatoes | Not explicitly stated, but analytical errors <4% to <5.6% reported.[11] | 0.5 - 1.5 mg/L[11] | Not specified | Can quantitatively measure free and total sulfite.[11] Resolution can be achieved by varying eluent acid concentration and wavelength.[11] |
| HPLC with Electrochemical Detection | Dehydrated Foods | Not specified | 0.1 ppm SO2 in extract[12] | Not specified | Sensitive and selective for free and total sulfites.[12] |
| Ion Chromatography (IC) with Electrochemical Detection | Various (Chickpeas, Mustard, Cherries, Red Wine) | Near 100%[1][13] | 0.2 mg/kg[13] | Not specified | Fast and robust method.[1] Simplified sample preparation.[1] Overcomes limitations of other methods, but can suffer from electrode fouling.[9][13] |
| Enzymatic Assay (Sulfite Oxidase) | Wines, Beverages, Foodstuffs | Not specified | 10 mg/L (in sample solution)[14] | Not specified | Highly specific and reliable.[14][15] Simple format suitable for various platforms (manual, microplate, auto-analyzer).[15] Kit includes a standard for calibration.[15] |
| LC-MS/MS | Various Foods | 108% - 125% (in spiked water, garlic, hummus)[10] | Lower than OMW[7] | Not specified | Recently adopted by FDA as an alternative method.[7] More rapid, specific, and sensitive than OMW.[7] Reduces false-positives seen in OMW for problematic matrices.[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical tests. Below are outlines of the principles and key steps for each major sulfite analysis method.
Optimized Monier-Williams (OMW) Method (AOAC 990.28)
This official method is based on the distillation of sulfur dioxide (SO2) from an acidified food sample.[8]
-
Principle: The food sample is heated with refluxing hydrochloric acid, which converts sulfites to gaseous SO2.[8] A stream of nitrogen gas carries the SO2 through a condenser and into a hydrogen peroxide solution.[8] The SO2 is oxidized to sulfuric acid (H2SO4), which is then quantified by titration with a standardized sodium hydroxide solution.[8][16]
-
Apparatus: A specialized Monier-Williams distillation apparatus is required.[16]
-
Procedure Outline:
-
A known weight of the food sample (e.g., 50 g) is placed into the distillation flask.[8]
-
The system is assembled, and nitrogen gas flow is initiated.
-
Hydrochloric acid is added to the flask.
-
The sample is boiled for a specified time (e.g., 1.7 hours) to release the SO2.[16]
-
The SO2 gas is trapped in a 3% hydrogen peroxide solution.[8]
-
The resulting sulfuric acid is titrated with a standardized NaOH solution to a pH endpoint.
-
The sulfite concentration is calculated based on the volume of titrant used.[16]
-
High-Performance Liquid Chromatography (HPLC) / Ion Chromatography (IC)
Chromatographic methods separate sulfites from other food components before quantification, offering higher specificity.
-
Principle: An aqueous extract of the food sample is injected into the chromatography system. Sulfite is separated from other anions on a specialized column (e.g., ion-exclusion or anion-exchange).[1][11] Detection is typically achieved using UV spectrophotometry or more commonly, electrochemical (amperometric) detection, which provides high sensitivity.[1][11]
-
Sample Preparation:
-
Total Sulfite: Alkaline extraction (pH > 8.5) is used to release bound sulfites.[9][13] The sample is homogenized, mixed with an alkaline extraction solution, centrifuged, and filtered before injection.[9]
-
Free Sulfite: An acidic extraction solution (pH ~2) is used to extract only the free form of sulfite.[9]
-
-
Instrumentation: An HPLC or IC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., electrochemical or UV).[13]
-
Procedure Outline:
-
Prepare calibration standards and sample extracts.
-
Set up the instrument with the appropriate column and mobile phase (eluent). For IC with electrochemical detection, an example eluent is a sodium hydroxide-sodium acetate solution.[1]
-
Inject the standards and samples onto the column.
-
Identify and quantify the sulfite peak based on its retention time and peak area compared to the calibration curve.
-
Enzymatic Assay
This method leverages the high specificity of enzymes for rapid sulfite quantification.
-
Principle: The assay is based on a two-enzyme coupled reaction. First, sulfite oxidase catalyzes the oxidation of sulfite to sulfate, producing hydrogen peroxide (H2O2) as a byproduct.[14] In the second reaction, NADH peroxidase reduces the H2O2 while simultaneously oxidizing NADH to NAD+.[14] The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the amount of sulfite in the sample.[14][17]
-
Reagents: Commercially available kits (e.g., Megazyme K-ETSULPH) provide all necessary reagents, including sulfite oxidase, NADH peroxidase, and NADH.[14][15]
-
Procedure Outline:
-
Prepare sample solutions. This may involve dilution, filtration, or clarification depending on the food matrix (e.g., filtering wine or beer).[14]
-
Pipette buffer, NADH solution, and the sample into a cuvette.
-
Read the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding NADH peroxidase.
-
Add sulfite oxidase to catalyze the primary reaction.
-
Incubate for a specified time (e.g., ~30 minutes at 25°C).[17]
-
Read the final absorbance (A2) at 340 nm.[17]
-
Calculate the change in absorbance (ΔA = A1 - A2) and determine the sulfite concentration using a standard or a calculation factor provided with the kit.
-
Visualized Workflows and Relationships
To better illustrate the interconnections and decision-making processes in sulfite analysis, the following diagrams are provided.
Caption: General workflow for sulfite analysis in food samples.
Caption: Decision logic for selecting a suitable sulfite analysis method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Simplified sulfite determination in foods and beverages using ion chromatography | Metrohm [metrohm.com]
- 3. Comparison of four different methods for the determination of sulfites in foods marketed in South Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Comparison of four different methods for the determination of sulfites in foods marketed in South Korea | Semantic Scholar [semanticscholar.org]
- 6. Amendment to Add a New Method for the Analysis of Sulfites in Food Preliminary Regulatory Impact Analysis | FDA [fda.gov]
- 7. Federal Register :: New Method for the Analysis of Sulfites in Foods [federalregister.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Comparison of multiple methods for the determination of sulphite in Allium and Brassica vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ars.usda.gov [ars.usda.gov]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 15. Total Sulfite Assay Kit (Enzymatic) [neogen.com]
- 16. scribd.com [scribd.com]
- 17. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Diethyl Sulfite: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) and follow emergency procedures immediately. This guide is intended for routine disposal of waste diethyl sulfite and should be performed by trained personnel in a controlled laboratory environment.
This document provides a detailed protocol for the safe handling and disposal of this compound, a flammable and irritating compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The information herein is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to manage this compound waste effectively, thereby fostering a culture of safety and responsibility.
Immediate Safety and Logistical Information
Prior to handling this compound, it is imperative to be familiar with its associated hazards. The following table summarizes key safety and physical data.
| Property | Value | Reference |
| Synonyms | Sulfurous acid, diethyl ester; Diethyl sulphite; Ethyl sulfite | |
| Appearance | Clear, colorless liquid | |
| Odor | Odorless | |
| Flash Point | 52 °C (125.6 °F) - closed cup | |
| Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | |
| Incompatibilities | Strong oxidizing agents. | |
| Decomposition Products | Thermal decomposition can lead to the release of irritating gases and vapors, including sulfur oxides, carbon monoxide, and carbon dioxide. | [1] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., Viton/Butyl).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a splash risk, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
Disposal Plan: Step-by-Step Protocol
The primary method for the disposal of small quantities of this compound in a laboratory setting is through chemical neutralization via hydrolysis. This compound reacts with water to form ethanol and sulfurous acid. The resulting acidic solution can then be neutralized before disposal.
Important: This procedure is intended for small quantities (typically <100 mL) of waste this compound. For larger volumes, consult your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol for Neutralization
-
Preparation:
-
Ensure you are wearing the appropriate PPE as outlined above.
-
Perform the entire procedure in a certified chemical fume hood.
-
Have a spill kit readily available.
-
Prepare a solution of a weak base, such as 5% sodium bicarbonate or sodium carbonate, in a beaker. The beaker should be large enough to accommodate the this compound and the neutralizing solution with ample headspace.
-
Place the beaker in an ice bath to control the temperature, as the hydrolysis reaction may be exothermic.
-
-
Hydrolysis and Neutralization:
-
Slowly and with constant stirring, add the waste this compound to the basic solution. Add the this compound dropwise or in a very slow stream to control the reaction rate and prevent excessive heat generation or gas evolution.
-
Monitor the temperature of the solution. If the temperature rises significantly, slow down or temporarily stop the addition of this compound.
-
After all the this compound has been added, continue to stir the solution in the ice bath for at least one hour to ensure the hydrolysis reaction is complete.
-
Remove the beaker from the ice bath and allow it to slowly warm to room temperature.
-
-
Final pH Adjustment and Disposal:
-
Once the solution is at room temperature, check the pH using a pH meter or pH paper.
-
If the solution is still acidic, slowly add more of the basic solution until the pH is between 6.0 and 8.0.
-
If the solution is too basic, it can be neutralized by the slow addition of a dilute acid, such as 1M hydrochloric acid.
-
Once the pH is confirmed to be in the neutral range, the solution can typically be disposed of down the drain with a copious amount of water, in accordance with local regulations. Always confirm your institution's specific policies for aqueous waste disposal with your EHS department.
-
-
Decontamination:
-
Thoroughly clean all glassware and equipment used in the procedure with soap and water.
-
Dispose of any contaminated disposable materials (e.g., gloves, absorbent pads) as hazardous waste according to your institution's guidelines.
-
Waste Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment for all. Always prioritize safety and consult with your institution's EHS department for any questions or concerns regarding chemical waste disposal.
References
Personal protective equipment for handling Diethyl sulfite
This guide provides crucial safety protocols and logistical information for the handling and disposal of Diethyl sulfite in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel.
Core Hazards: this compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] It is imperative to handle this chemical with appropriate care in a controlled environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required equipment.
| PPE Category | Specification |
| Eye and Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] A lab coat should be worn. |
| Hand Protection | Chemical resistant gloves are required. While specific breakthrough times for this compound are not readily available, for the more hazardous Diethyl sulfate, Butyl/Viton gloves are recommended (>8-hour breakthrough). This can be a conservative choice. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Safe Handling and Storage
Proper operational procedures are critical to minimize risk.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][3]
-
Use only non-sparking tools and explosion-proof equipment.[1][3]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid breathing vapors or mist.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[3]
-
Incompatible materials include strong oxidizing agents.[1]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Emergency Situation | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation occurs.[1] Wash clothing before reuse.[3] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3] |
| Fire | For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3] For large fires, use water spray, fog, or alcohol-resistant foam.[3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3] |
Spill and Disposal Plan
A clear plan for containment and disposal is essential.
Spill Response:
-
Evacuate and Isolate: Evacuate personnel from the immediate area and control entry.
-
Eliminate Ignition Sources: Remove all sources of ignition (sparks, flames, hot surfaces).[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment and Cleanup: Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[3][4] Do not use combustible materials like sawdust.[4]
-
Collection: Use a spark-proof tool to collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[3]
Disposal:
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[4]
Experimental Workflow: Handling a this compound Spill
The following diagram outlines the procedural flow for safely managing a this compound spill.
Caption: Workflow for managing a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
